3-Methyl-1-vinyl-1H-imidazolium chloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethenyl-3-methylimidazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.ClH/c1-3-8-5-4-7(2)6-8;/h3-6H,1H2,2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKIGXVNMXYBOP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928740 | |
| Record name | 1-Ethenyl-3-methyl-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-25-4 | |
| Record name | 3-Methyl-1-vinylimidazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13474-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-vinylimidazolium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethenyl-3-methyl-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-vinyl-1H-imidazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-METHYL-1-VINYLIMIDAZOLIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VI60R0HYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methyl-1-vinyl-1H-imidazolium Chloride: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Methyl-1-vinyl-1H-imidazolium chloride (MVImCl), a polymerizable ionic liquid monomer. It covers its synthesis, physicochemical properties, and key applications, with a focus on polymerization for the development of advanced materials.
Physicochemical Properties
This compound is an imidazolium-based salt characterized by a vinyl group that allows for polymerization.[1] While extensive experimental data on some of its physical properties is not widely reported in public literature, its core chemical attributes are well-defined.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium chloride | [2] |
| CAS Number | 13474-25-4 | [1][2] |
| Molecular Formula | C₆H₉ClN₂ | [1][2] |
| Molecular Weight | 144.60 g/mol | [1][2] |
| Canonical SMILES | C[N+]1=CN(C=C1)C=C.[Cl-] | [2] |
| Appearance | Not widely reported; likely a solid or viscous liquid. | |
| Melting Point | Not available in cited literature. | |
| Boiling Point | Not available in cited literature. | |
| Density | Not available in cited literature. | |
| Solubility | Soluble in water. | [1] |
Synthesis of this compound
The synthesis of MVImCl can be achieved through several routes, primarily involving the quaternization of an imidazole precursor. Two common methods are detailed below.
Synthesis via Direct Quaternization of N-Vinylimidazole
This is a direct and efficient method for producing MVImCl. The process involves the reaction of 1-vinylimidazole with methyl chloride in an aqueous solution.
Experimental Protocol:
-
Reaction Setup: In a pressure reactor equipped with a stirrer, charge 1-vinylimidazole and water. The ratio can be varied, for instance, a 1:1 weight ratio.
-
Pressurization: Seal the reactor and purge with an inert gas like nitrogen.
-
Reagent Addition: Introduce methyl chloride gas into the reactor. The amount should be stoichiometric or in slight excess relative to the 1-vinylimidazole.
-
Reaction Conditions: Heat the mixture with stirring to a temperature between 70-80°C. Maintain the pressure, which will initially rise and then fall as the reaction proceeds. Continuously feed methyl chloride to maintain a pressure of approximately 2-4 bar.
-
Monitoring: The reaction is monitored by the uptake of methyl chloride. The reaction is considered complete when the pressure no longer drops.
-
Work-up: After cooling the reactor, the resulting product is an aqueous solution of this compound, which can be used directly for polymerization or other applications.
This protocol is adapted from the general description in patent EP0246580A2.
Two-Step Synthesis from N-Methylimidazole
An alternative route involves building the vinyl group onto the imidazolium core.
Experimental Protocol:
-
Step 1: Synthesis of 1-Methyl-3-(2-chloroethyl)imidazolium chloride
-
In a three-necked flask equipped with a stirrer and a dropping funnel, charge 1,2-dichloroethane.
-
Prepare a mixture of N-methylimidazole and acetone and add it dropwise to the flask under vigorous stirring.
-
Maintain the reaction temperature at 50°C for approximately 20 hours.
-
A white powder, the intermediate product, will precipitate. Filter the solid, wash with acetone, and dry.
-
-
Step 2: Elimination to form this compound
-
In a single-necked flask, dissolve the intermediate from Step 1 in ethanol.
-
Add triethylamine (molar ratio of intermediate to triethylamine approx. 1:1.1).
-
Heat the mixture to 60°C and stir vigorously for about 12 hours.
-
Cool the solution at a low temperature to precipitate triethylamine hydrochloride salts.
-
Filter the mixture. Evaporate the solvent from the filtrate.
-
Extract the residue with dichloromethane to remove any remaining salts.
-
After drying under vacuum, the final product is obtained as a liquid.
-
This protocol is adapted from the general description in patent CN101665462A.
Applications in Polymer Synthesis
The vinyl group on MVImCl makes it a valuable monomer for synthesizing Polymeric Ionic Liquids (PILs). These polymers retain the ionic characteristics of the monomer and have applications in materials science, such as in coatings, membranes, and as dispersants.[1] Free-radical polymerization is the primary method for producing these polymers.
Free-Radical Homopolymerization
Experimental Protocol:
-
Monomer Solution: Prepare an aqueous solution of this compound. A typical concentration might be 50-60% by weight.
-
Initiator Preparation: Prepare a separate aqueous solution of a free-radical initiator. A common choice is a water-soluble azo initiator like 4,4'-Azobis(4-cyanovaleric acid). The initiator solution can be made slightly alkaline (e.g., with NaOH solution) to aid dissolution.
-
Reaction Setup: In a glass reactor equipped with a stirrer, reflux condenser, and metering devices, add an initial charge of water, a portion of the monomer solution, and a portion of the initiator solution.
-
Polymerization: Heat the reactor contents to the desired reaction temperature, typically around 100°C (gentle boil).
-
Feed Addition: Once the reaction temperature is reached, meter in the remaining monomer solution and initiator solution over several hours (e.g., 4-5 hours).
-
Completion: After the feeds are complete, continue stirring at the reaction temperature for an additional hour to ensure high conversion.
-
Product: The result is a viscous aqueous solution of poly(this compound).
This protocol is adapted from the general description in patent EP0246580A2.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-1-vinyl-1H-imidazolium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Methyl-1-vinyl-1H-imidazolium chloride (MVImCl), a versatile ionic liquid monomer with significant potential in the development of functional polymers for various applications, including drug delivery and biomedical engineering. This document collates available data on its chemical identity, physical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are also presented. Furthermore, this guide explores the applications of poly(this compound) [poly(MVImCl)] in drug and gene delivery, highlighting its role in the formulation of stimuli-responsive nanoparticles and hydrogels.
Chemical Identity and Physical Properties
This compound is an imidazolium-based ionic liquid and a polymerizable monomer. Its structure consists of a positively charged imidazolium ring substituted with a methyl group and a vinyl group, and a chloride anion as the counter-ion[1][2]. This unique structure imparts both ionic and polymerizable properties to the molecule.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium chloride | [1][2] |
| CAS Number | 13474-25-4 | [1][2] |
| Molecular Formula | C₆H₉ClN₂ | [1][2] |
| Molecular Weight | 144.60 g/mol | [1][2] |
| Exact Mass | 144.0454260 Da | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Remarks |
| Melting Point | Data not available | Similar imidazolium chlorides have melting points ranging from 12°C to 79°C[3][4]. |
| Boiling Point | Data not available | Ionic liquids generally have negligible vapor pressure and decompose at high temperatures rather than boil. |
| Density | Data not available | The density of a similar ionic liquid, 1-methyl-3-octylimidazolium chloride, is reported as 1.01 g/mL at 20°C[5]. |
| Solubility | Highly soluble in polar solvents (water, DMSO, methanol); Insoluble in non-polar solvents (hexane, toluene)[1]. | The hygroscopic nature of imidazolium chlorides should be considered during handling and storage. |
Spectroscopic Characteristics
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the protons on the imidazolium ring, and the methyl protons. The vinyl protons typically appear as a set of multiplets in the range of 5.0-7.5 ppm. The protons on the imidazolium ring are expected to resonate at higher chemical shifts, typically between 7.0 and 10.0 ppm, due to the deshielding effect of the aromatic ring and the positive charge. The methyl protons will likely appear as a singlet around 3.5-4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the vinyl group, the imidazolium ring, and the methyl group. The vinyl carbons are expected in the 110-140 ppm region. The carbons of the imidazolium ring typically appear in the 120-140 ppm range, with the carbon between the two nitrogen atoms (C2) being the most deshielded. The methyl carbon should appear as a single peak around 35-40 ppm.
2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected vibrational bands include:
-
C-H stretching vibrations of the vinyl group and imidazolium ring (around 3000-3200 cm⁻¹).
-
C=C stretching of the vinyl group (around 1640 cm⁻¹).
-
C=N and C=C stretching vibrations of the imidazolium ring (in the region of 1500-1600 cm⁻¹).
-
C-N stretching vibrations (around 1170 cm⁻¹).
2.3. UV-Vis Spectroscopy
Imidazolium-based ionic liquids that possess conjugated systems, such as the vinylimidazolium cation, are expected to exhibit absorption in the UV region[6]. The maximum absorption wavelength (λmax) would be useful for quantitative analysis using UV-Vis spectroscopy. However, specific UV-Vis spectral data for this compound is not currently available.
Thermal Properties
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase transitions of the compound. While specific TGA/DSC data for the monomer is not available, the resulting homopolymer, poly(this compound), is reported to have a degradation temperature exceeding 250°C[1]. The thermal stability of imidazolium-based ionic liquids is known to be influenced by the nature of the anion and the substituents on the cation[7].
Experimental Protocols
4.1. Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of 1-vinylimidazole with methyl chloride[8]. The following is a general experimental protocol based on literature procedures.
-
Materials: 1-vinylimidazole, methyl chloride, and a suitable solvent (e.g., water or an aqueous-alcoholic solution).
-
Procedure:
-
A solution of 1-vinylimidazole is prepared in an appropriate solvent within a pressure reactor.
-
The reactor is sealed, and methyl chloride is introduced.
-
The reaction mixture is heated to a temperature between 50-90°C[1]. The pressure will increase due to the vapor pressure of the solvent and methyl chloride.
-
The reaction is maintained at this temperature with stirring for several hours until the quaternization is complete. The progress of the reaction can be monitored by techniques such as NMR by observing the disappearance of the N-H proton of the imidazole precursor.
-
After cooling the reactor to room temperature, any excess methyl chloride is safely vented.
-
The resulting solution containing this compound can be used directly for polymerization or the product can be isolated by removal of the solvent under reduced pressure.
-
4.2. Characterization Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as D₂O or DMSO-d₆.
-
FTIR Spectroscopy: The FTIR spectrum can be obtained using a standard FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Thermogravimetric Analysis (TGA): TGA should be performed under an inert atmosphere (e.g., nitrogen) with a controlled heating rate (e.g., 10 °C/min) to determine the decomposition temperature.
Applications in Drug and Gene Delivery
The vinyl group of this compound allows for its polymerization to form poly(this compound) [poly(MVImCl)], a polycationic polymer with numerous applications in the biomedical field, particularly in drug and gene delivery.
5.1. Polymeric Nanoparticles for Controlled Drug Release
Amphiphilic block copolymers containing a poly(MVImCl) block can self-assemble in aqueous solutions to form nanoparticles[9]. These nanoparticles can encapsulate hydrophobic drugs within their core. The release of the encapsulated drug can be triggered by external stimuli such as changes in pH or light, making them promising vehicles for targeted and controlled drug delivery[9].
5.2. Hydrogels for Drug Encapsulation and Release
Poly(MVImCl) can be crosslinked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water[10]. These hydrogels can be loaded with therapeutic agents and can be designed to release the drug in a controlled manner[11]. The synthesis often involves the polymerization of the monomer in the presence of a crosslinking agent[12].
5.3. Gene Delivery Vectors
The cationic nature of poly(MVImCl) allows it to form complexes with negatively charged nucleic acids such as plasmid DNA and siRNA through electrostatic interactions[13][14]. These polyplexes can protect the nucleic acids from degradation and facilitate their entry into cells[13][15]. The "proton sponge" effect of the imidazole groups can aid in the endosomal escape of the polyplexes, leading to efficient gene transfection[15].
Safety and Handling
This compound is classified as toxic to aquatic life with long-lasting effects[2]. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It is also advisable to work in a well-ventilated area. As with many ionic liquids, it is hygroscopic and should be stored in a dry environment.
Conclusion
This compound is a valuable monomer for the synthesis of functional poly(ionic liquid)s. While there is a need for more comprehensive data on some of its fundamental physicochemical properties, the available information highlights its potential for creating advanced materials for drug and gene delivery applications. The ability to form stimuli-responsive nanoparticles and biocompatible hydrogels makes it a compound of significant interest for researchers in drug development and materials science. Further research into its detailed characterization and the biological interactions of its polymers will undoubtedly expand its applications in the biomedical field.
References
- 1. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13474-25-4 | Benchchem [benchchem.com]
- 3. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. ionike.com [ionike.com]
- 7. ijcrr.com [ijcrr.com]
- 8. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
- 9. Stimuli-responsive poly(ionic liquid) nanoparticles for controlled drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. politesi.polimi.it [politesi.polimi.it]
- 12. researchgate.net [researchgate.net]
- 13. Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BJNANO - Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy [beilstein-journals.org]
3-Methyl-1-vinyl-1H-imidazolium chloride CAS number 13474-25-4
An In-depth Technical Guide to 3-Methyl-1-vinyl-1H-imidazolium chloride (CAS: 13474-25-4)
This technical guide provides a comprehensive overview of this compound, a versatile ionic liquid monomer. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS number 13474-25-4, is an imidazolium-based salt. Its structure, featuring a vinyl group, makes it a key monomer for the synthesis of polymeric ionic liquids (PILs).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13474-25-4 | [1][2][3][4][5] |
| Molecular Formula | C6H9ClN2 | [2][6] |
| Molecular Weight | 144.60 g/mol | [1][2][4] |
| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium chloride | [2] |
| Synonyms | 1-Methyl-3-vinylimidazolinium chloride, 3-Methyl-1-vinyl-1H-imidazol-3-ium chloride | [2][5][6] |
| Appearance | Clear colorless to light yellow liquid | [7] |
| InChI Key | QARDSQYLYGISQN-UHFFFAOYSA-N | [1] |
Synthesis and Reactions
The synthesis of this compound can be achieved through various routes, primarily involving the quaternization of N-vinylimidazole.
Experimental Protocol: Direct Quaternization
This is the most common method for synthesizing this compound.[1]
Objective: To synthesize this compound by direct quaternization of 1-vinylimidazole.
Materials:
-
1-vinylimidazole
-
Methyl chloride
-
Aqueous solution
Procedure:
-
Dissolve 1-vinylimidazole in an aqueous solution.
-
Introduce methyl chloride into the solution to initiate the quaternization reaction.[8]
-
The reaction involves the alkylation of the tertiary nitrogen atom (N-3) of the imidazole ring with the methyl group from methyl chloride.[1]
-
The resulting product is a solution of 3-Methyl-1-vinyl-imidazolium chloride.[8]
Two-Step Synthesis Pathway
An alternative method involves a two-step process.[1]
Objective: To synthesize this compound in a two-step process.
Materials:
-
1-vinyl-1H-imidazole
-
Hydrogen chloride
-
Methylating agent
Procedure:
-
React 1-vinyl-1H-imidazole with hydrogen chloride.
-
Follow this with a methylation step using a suitable methylating agent to yield the final product.[1]
Anion Metathesis
The chloride anion in this compound can be exchanged with other anions to modify the physicochemical properties of the ionic liquid.[1]
Objective: To perform anion metathesis on this compound.
Materials:
-
This compound
-
Silver tetrafluoroborate (AgBF₄)
Procedure:
-
React this compound with a salt containing the desired anion, for example, silver tetrafluoroborate (AgBF₄).[1]
-
This reaction leads to the formation of 3-methyl-1-vinyl-1H-imidazolium tetrafluoroborate and the precipitation of silver chloride (AgCl).[1]
-
The precipitation of the insoluble salt drives the reaction to completion.[1]
Applications
This compound is a precursor to Polymeric Ionic Liquids (PILs), which have a wide range of applications.
-
Coatings: PILs derived from this monomer are used to create coatings with antistatic or antimicrobial properties.[1]
-
Hydrogels: These copolymers are utilized in the development of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[1]
-
Ion-Exchange Membranes: The ionic nature of the polymer makes it suitable for use in ion-exchange membranes.[1]
-
Nanocomposites: Incorporation of nanofillers into PIL-based hydrogels results in nanocomposite hydrogels with enhanced properties.[1]
The vinyl group allows for free-radical polymerization to form homopolymers or copolymers with tailored properties.[1][8]
Safety and Toxicology
Hazard Identification: this compound is classified as hazardous to the aquatic environment with long-lasting effects.[2]
Table 2: Toxicological Data
| Test | Species | Route | Value | Source |
| Acute Oral Toxicity (LD50) | Rat | Oral | 1130 mg/kg | [7] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 400 - 600 mg/kg | [7] |
Handling and Safety Precautions:
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles (EN166), and a lab coat.[1]
-
Engineering Controls: Use a fume hood for weighing and handling.[1]
-
Spill Management: Absorb spills with an inert material like vermiculite, seal in containers, and dispose of as hazardous waste. Avoid rinsing with water to prevent environmental release.[1]
-
Storage: Keep the container tightly closed and sealed until use. It is hygroscopic and should be refrigerated at temperatures between 2 and 8 °C. Keep away from heat and ignition sources. Store away from oxidizing agents.[7]
-
Health Effects: Causes skin and eye burns.[7] Inhalation of spray mist can cause severe irritation to the respiratory tract.[7] Ingestion is harmful and can cause burns to the digestive tract.[7] Repeated or prolonged exposure can lead to target organ damage.[7]
References
- 1. This compound | 13474-25-4 | Benchchem [benchchem.com]
- 2. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 13474-25-4|3-Methyl-1-vinyl-1H-imidazol-3-ium chloride|BLD Pharm [bldpharm.com]
- 5. 3-Methyl-1-vinyl-1H-imidazoliumchlorid CAS-Nr.: 13474-25-4 • ChemWhat | Datenbank für Chemikalien und biologische Stoffe [chemwhat.de]
- 6. 3-METHYL-1-VINYLIMIDAZOLIUM CHLORIDE [drugfuture.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Methyl-1-vinyl-1H-imidazolium chloride: Synthesis, Properties, and Applications in Advanced Materials and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methyl-1-vinyl-1H-imidazolium chloride, a versatile ionic liquid monomer. The document details its chemical identity, physicochemical properties, and synthesis, with a focus on its polymerization into advanced functional materials. Furthermore, it explores the emerging applications of its polymeric derivatives, particularly in the realm of drug development, highlighting their antimicrobial properties and potential as drug delivery vehicles. This guide is intended to be a valuable resource for researchers and professionals working in materials science, polymer chemistry, and pharmaceutical sciences.
Chemical Identity and Properties
This compound, a member of the imidazolium-based ionic liquids family, is a polymerizable monomer. Its unique structure, featuring a vinyl group, allows it to serve as a building block for a variety of functional polymers.
IUPAC Name: 1-ethenyl-3-methyl-1H-imidazol-3-ium chloride[1]
Synonyms: 1-Vinyl-3-methylimidazolium chloride, MVImCl
CAS Number: 13474-25-4[1][2][3]
Chemical Structure:
-
Cation: 3-Methyl-1-vinyl-1H-imidazolium
-
Anion: Chloride
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H9ClN2 | [1] |
| Molecular Weight | 144.60 g/mol | [1][2] |
| Appearance | Pale-yellow to yellow-brown solid (for the methyl sulphate salt) | |
| Melting Point | 12 °C (for 3-methyl-1-octylimidazolium chloride) | [4] |
| Solubility | Miscible with water in any ratio (for the methyl sulphate salt) | [4] |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the characterization of this compound. While a specific spectrum for this exact compound is not widely published, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be inferred from data on similar imidazolium-based ionic liquids.
¹H NMR (Expected Ranges):
| Protons | Chemical Shift (ppm) |
| Imidazolium Ring Protons | 7.5 - 10.0 |
| Vinyl Group Protons | 5.5 - 7.5 |
| N-Methyl Protons | ~4.0 |
¹³C NMR (Expected Ranges):
| Carbon | Chemical Shift (ppm) |
| Imidazolium Ring Carbons | 115 - 140 |
| Vinyl Group Carbons | 110 - 130 |
| N-Methyl Carbon | ~36 |
Synthesis and Polymerization
Synthesis of this compound
The primary method for synthesizing this compound is through the quaternization of a corresponding N-vinylimidazole with a methylating agent, typically methyl chloride.[5] This reaction is often carried out in an aqueous solution.
Reaction Scheme:
Experimental Protocol: Synthesis via Quaternization
This protocol is based on the process described in patent EP0246580A2.[5]
-
Reaction Setup: In a pressure reactor equipped with a stirrer, charge N-vinylimidazole and water.
-
Reactant Addition: Heat the mixture to a temperature between 50-90°C. Introduce methyl chloride into the reactor. The reaction is typically carried out under pressure.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the methyl chloride is consumed.
-
Work-up: Upon completion, the resulting aqueous solution of this compound can often be used directly in subsequent polymerization steps without the need for extensive purification.
Free-Radical Polymerization
This compound can undergo free-radical polymerization to form poly(this compound), a polymeric ionic liquid (PIL). This polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator.
Experimental Protocol: Free-Radical Polymerization
This protocol is a generalized procedure based on methods described for vinylimidazolium salts.[5][6][7][8]
-
Monomer Solution: Prepare a solution of this compound in a suitable solvent (e.g., water, ethanol).
-
Initiator Addition: Add a free-radical initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (for aqueous solutions) or azobisisobutyronitrile (AIBN) (for organic solvents), to the monomer solution. The initiator concentration typically ranges from 0.1 to 2.0 mol% with respect to the monomer.
-
Polymerization: Heat the reaction mixture to a temperature between 60-80°C under an inert atmosphere (e.g., nitrogen or argon) and stir for a designated period (typically several hours).
-
Isolation of Polymer: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., acetone or diethyl ether).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Applications in Drug Development
While the primary applications of poly(this compound) have traditionally been in materials science, its unique properties have garnered interest in the field of drug development, particularly for its antimicrobial and biocompatibility characteristics.
Antimicrobial and Antibiofilm Activity
Imidazolium-based ionic liquids and their corresponding polymers have demonstrated significant antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.[9][10][11] The proposed mechanism of action involves the disruption of the bacterial cell membrane. The positively charged imidazolium ring interacts with the negatively charged components of the bacterial cell wall, leading to membrane destabilization and eventual cell lysis.[9][12]
Furthermore, these polymers have shown efficacy in preventing the formation of biofilms, which are communities of microorganisms that are notoriously resistant to conventional antibiotics.[12]
Biocompatibility and Cytotoxicity
The biocompatibility of polymeric ionic liquids is a critical factor for their use in biomedical applications. Studies on related poly(imidazolium)-based materials have shown that their cytotoxicity is often dependent on the length of the alkyl chain attached to the imidazolium ring and the overall polymer concentration.[13][14] Lower concentrations of some imidazolium salts have demonstrated good cell viability and adhesion with human mesenchymal stem cells.[14] However, it is crucial to conduct thorough biocompatibility and cytotoxicity assessments for any specific poly(this compound) formulation intended for biomedical use.
Potential in Drug Delivery
The cationic nature and tunable properties of PILs make them promising candidates for drug delivery systems.[15] They can potentially be used to:
-
Encapsulate and protect therapeutic agents.
-
Enhance the solubility of poorly water-soluble drugs.
-
Facilitate targeted drug delivery through electrostatic interactions with cell membranes.
-
Develop stimuli-responsive hydrogels for controlled drug release.
Research in this area is ongoing, and further studies are needed to fully explore the potential of poly(this compound) in specific drug delivery applications.
Signaling Pathways
Currently, there is no scientific literature available to suggest that this compound or its corresponding polymer, poly(this compound), are directly involved in any biological signaling pathways. The primary interactions of these compounds with biological systems, as currently understood, are related to their antimicrobial effects on cell membranes.
Conclusion
This compound is a valuable monomer for the synthesis of functional polymeric ionic liquids. Its straightforward synthesis and polymerization make it an accessible material for a wide range of research applications. While its utility in materials science is well-established, its potential in the biomedical field, particularly as an antimicrobial agent and a component of drug delivery systems, is a growing area of investigation. Further research into the biocompatibility and specific drug delivery applications of poly(this compound) is warranted to fully realize its potential in pharmaceutical and medical sciences.
References
- 1. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13474-25-4 | Benchchem [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 64697-40-1 CAS MSDS (3-METHYL-1-OCTYLIMIDAZOLIUM CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antibacterial and Anti-Inflammatory Properties of Imidazolium Poly(ionic liquids) Microspheres Loaded in GelMA-PEG Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multitask Imidazolium Salt Additives for Innovative Poly(l-lactide) Biomaterials: Morphology Control, Candida spp. Biofilm Inhibition, Human Mesenchymal Stem Cell Biocompatibility, and Skin Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of 3-Methyl-1-vinyl-1H-imidazolium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Methyl-1-vinyl-1H-imidazolium chloride, a versatile ionic liquid and monomer. This document collates available data on its chemical and physical properties, offers a detailed experimental protocol for its synthesis, and includes spectroscopic data to aid in its characterization. The information is intended to support researchers and professionals in the fields of materials science, polymer chemistry, and drug development in understanding and utilizing this compound.
Introduction
This compound, with the CAS number 13474-25-4, is an organic salt classified as an ionic liquid.[1][2] It is comprised of a 3-methyl-1-vinyl-1H-imidazolium cation and a chloride anion.[1] The presence of the vinyl group makes it a polymerizable monomer, enabling its use in the synthesis of poly(ionic liquid)s (PILs), which have applications in various fields, including as electrolytes, catalysts, and in materials science.[1][3] Understanding its molecular structure is crucial for predicting its properties and reactivity.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a planar five-membered imidazolium ring, substituted with a methyl group at the N3 position and a vinyl group at the N1 position. The positive charge of the imidazolium cation is balanced by a chloride anion.
Below is a diagram of the molecular structure:
Caption: 2D representation of the 3-Methyl-1-vinyl-1H-imidazolium cation and chloride anion.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClN₂ | [2] |
| Molecular Weight | 144.60 g/mol | [2] |
| CAS Number | 13474-25-4 | [2] |
| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium chloride | [2] |
| InChI | InChI=1S/C6H9N2.ClH/c1-3-8-5-4-7(2)6-8;/h3-6H,1H2,2H3;1H/q+1;/p-1 | [4] |
| Canonical SMILES | C[N+]1=CN(C=C1)C=C.[Cl-] | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of 1-vinylimidazole with methyl chloride.[5] The following is a generalized experimental protocol based on established methods.
Materials:
-
1-Vinylimidazole
-
Methyl chloride
-
Deionized water
-
Suitable reaction vessel (e.g., pressure reactor)
Procedure:
-
A 25-60% aqueous solution of 1-vinylimidazole is prepared in a pressure-rated reaction vessel.[5]
-
The vessel is sealed and methyl chloride is introduced in a molar ratio of approximately 94-100 mol% with respect to the 1-vinylimidazole.[5]
-
The reaction mixture is heated to a temperature between 50-90 °C with vigorous stirring.[5]
-
The reaction is maintained under these conditions for a sufficient time to ensure complete quaternization. Reaction progress can be monitored by techniques such as NMR by observing the disappearance of the N-H proton of the imidazole precursor.[1]
-
After the reaction is complete, the vessel is cooled to room temperature and vented.
-
The resulting aqueous solution of this compound can be used directly for subsequent applications, such as polymerization, or the product can be isolated by removal of water under reduced pressure.[5]
The following diagram illustrates the synthesis workflow:
Caption: A flowchart illustrating the synthesis of this compound.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Proton Type | Typical Chemical Shift (δ, ppm) |
| Imidazolium C2-H | 9.2 – 9.5 |
| Imidazolium C4-H & C5-H | 7.5 – 8.0 |
| Vinyl -CH= | 7.0 – 7.5 |
| Vinyl =CH₂ | 5.2 – 5.8 |
| N-Methyl (-CH₃) | 3.8 – 4.1 |
¹³C NMR (Carbon-13 NMR):
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Imidazolium C2 | 135 – 140 |
| Imidazolium C4 & C5 | 120 – 125 |
| Vinyl -CH= | 128 – 132 |
| Vinyl =CH₂ | 110 – 115 |
| N-Methyl (-CH₃) | 35 – 40 |
Note: These are approximate chemical shift ranges and may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to identify the functional groups present in this compound. Based on the known structure and data from similar imidazolium salts, the following characteristic absorption bands are expected.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3150-3100 | C-H stretching | Imidazolium ring |
| ~3080-3020 | C-H stretching | Vinyl group |
| ~2960-2850 | C-H stretching | Methyl group |
| ~1640 | C=C stretching | Vinyl group |
| ~1570 & ~1460 | C=N and C=C stretching | Imidazolium ring |
| ~1170 | C-N stretching | Imidazolium ring |
Note: Experimental FT-IR data for this compound was not available in the searched literature. The provided data is based on characteristic vibrational frequencies for its constituent functional groups.
Crystal Structure Data
As of the date of this guide, no publicly available single-crystal X-ray diffraction data for this compound has been found. Therefore, precise bond lengths and angles from experimental crystallographic analysis cannot be provided at this time.
Applications
The primary application of this compound is as a monomer for the synthesis of polymeric ionic liquids (PILs).[1] These polymers find use in a variety of applications, including:
-
Electrolytes for batteries and other electrochemical devices.
-
Dispersing agents for nanoparticles and carbon nanotubes.
-
Antimicrobial agents.
-
Gas separation membranes.
Conclusion
This compound is a valuable ionic liquid monomer with a well-defined molecular structure. While detailed experimental spectroscopic and crystallographic data remain to be fully reported in the scientific literature, its synthesis and general characteristics are understood. This guide provides a foundational understanding of its molecular structure and properties to aid researchers in its application and further study.
References
- 1. This compound | 13474-25-4 | Benchchem [benchchem.com]
- 2. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 3-Methyl-1-vinyl-1H-imidazolium chloride in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 3-Methyl-1-vinyl-1H-imidazolium chloride, a polymerizable ionic liquid of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, providing essential data, experimental methodologies, and a visual representation of solubility determination workflows.
Executive Summary
This compound ([MVI]Cl) is an ionic liquid monomer that combines the unique properties of ionic liquids with the ability to form polymers. Its solubility in various organic solvents is a critical parameter for its application in synthesis, polymerization, and formulation. This guide consolidates the available qualitative solubility data for [MVI]Cl and its structural analogs, details the standard experimental protocols for solubility measurement, and provides a logical workflow for these experimental procedures.
Solubility Profile of this compound and Analogs
To provide a broader context, the following table summarizes the qualitative solubility of [MVI]Cl and its close structural analogs, 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl) and 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). This information is crucial for solvent selection in various applications.
| Solvent | Polarity | This compound ([MVI]Cl) | 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) | 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) |
| Polar Protic Solvents | ||||
| Water | High | Highly Soluble[1] | Soluble | Soluble |
| Methanol | High | Highly Soluble[1] | Soluble | Soluble |
| Ethanol | High | Soluble | Soluble | Soluble |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | High | Highly Soluble[1] | Soluble | Soluble |
| Acetonitrile | High | Soluble | Soluble | Soluble |
| Acetone | Medium | Soluble | Soluble | Soluble |
| Dichloromethane | Medium | Soluble | Soluble | Soluble |
| Non-Polar Solvents | ||||
| Toluene | Low | Insoluble[1] | Insoluble | Insoluble |
| Hexane | Low | Insoluble[1] | Insoluble | Insoluble |
| Ethyl Acetate | Low | Insoluble | Insoluble | Insoluble |
Experimental Protocols for Solubility Determination
The determination of ionic liquid solubility in organic solvents can be approached through several well-established experimental methods. The choice of method often depends on the physical state of the ionic liquid at the experimental temperature and the desired precision.
Dynamic Method (Cloud Point Method)
This method is suitable for determining the temperature-dependent solubility of an ionic liquid.
Methodology:
-
A known mass of the ionic liquid and the organic solvent are placed in a sealed, temperature-controlled glass vessel equipped with a magnetic stirrer and a temperature probe.
-
The mixture is heated slowly while stirring until a clear, homogeneous solution is observed.
-
The temperature is then slowly decreased until the first sign of turbidity or crystallization appears. This temperature is recorded as the cloud point.
-
The process can be repeated with varying compositions of the ionic liquid and solvent to construct a phase diagram.
Isothermal Gravimetric Method
This method is straightforward for determining the solubility of a solid ionic liquid at a specific temperature.
Methodology:
-
A saturated solution is prepared by adding an excess amount of the solid ionic liquid to a known volume or mass of the organic solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.
-
A known aliquot of the clear, saturated supernatant is carefully withdrawn.
-
The solvent is evaporated from the aliquot, and the mass of the remaining ionic liquid is determined gravimetrically.
-
The solubility is then calculated as the mass of the ionic liquid per mass or volume of the solvent.
Inverse Gas Chromatography (IGC)
IGC is a powerful technique for determining the thermodynamics of interactions between a stationary phase (the ionic liquid) and a volatile probe (the solvent), from which solubility parameters can be derived.
Methodology:
-
A packed column is prepared with the ionic liquid coated onto an inert solid support.
-
A carrier gas is passed through the column at a constant flow rate and temperature.
-
A small, known amount of the organic solvent (probe) is injected into the carrier gas stream.
-
The retention time of the solvent as it passes through the column is measured by a detector.
-
From the retention time and other experimental parameters, the activity coefficient at infinite dilution can be calculated, which is related to the solubility of the solvent in the ionic liquid.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of ionic liquid solubility.
Conclusion
While quantitative solubility data for this compound remains a gap in the current scientific literature, a clear qualitative understanding of its solubility behavior has been established. Its high solubility in polar solvents and insolubility in non-polar solvents provide a strong basis for its application in various chemical processes. The experimental protocols detailed in this guide offer standardized approaches for researchers to generate specific quantitative data tailored to their unique applications and solvent systems. Further research to quantify the solubility of this important monomer in a broader range of organic solvents is highly encouraged to facilitate its wider adoption in scientific and industrial settings.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of 3-Methyl-1-vinyl-1H-imidazolium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 3-Methyl-1-vinyl-1H-imidazolium chloride, an ionic liquid monomer of significant interest in the development of polymeric ionic liquids (PILs) for various applications, including drug delivery systems. Due to the limited availability of direct experimental data for this specific monomer, this guide leverages data from closely related imidazolium-based ionic liquids to provide a robust and scientifically grounded assessment.
Introduction
This compound is a key building block for the synthesis of cationic polymers. The vinyl group allows for polymerization, leading to materials with unique ionic and thermal properties. Understanding the thermal stability and degradation pathways of the monomer is crucial for defining its processing limits, storage conditions, and the long-term stability of the resulting polymers. While extensive research exists on various imidazolium-based ionic liquids, specific data on the vinyl-substituted monomer is scarce. This guide consolidates available information and provides insights based on analogous compounds.
Thermal Stability Assessment
The thermal stability of imidazolium-based ionic liquids is primarily determined by the nature of the anion and the substituents on the cation. Ionic liquids with halide anions, such as chloride, generally exhibit lower thermal stability compared to those with larger, less coordinating anions.
Data Presentation: Thermal Decomposition Data of Analogous Imidazolium Chlorides
| Compound | Onset Decomposition Temperature (°C) | Method | Atmosphere | Heating Rate (°C/min) | Reference |
| 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) | ~260 | TGA/DTG | Argon | Not Specified | [1] |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | >200 | TGA | Not Specified | Not Specified | [2] |
Note: The data for [EMIM]Cl is used as a proxy to estimate the thermal stability of this compound.
Proposed Thermal Degradation Pathway
The thermal degradation of 1-alkyl-3-methylimidazolium halides is understood to proceed primarily through a nucleophilic substitution reaction (SN2-type mechanism), where the halide anion attacks the alkyl group on the imidazolium cation. This leads to the formation of an alkyl halide and a substituted imidazole.
For this compound, the proposed degradation pathway would involve the chloride anion attacking either the methyl or the vinyl group. Attack on the methyl group is generally more favorable. The expected primary degradation products would therefore be methyl chloride and 1-vinylimidazole. Further decomposition at higher temperatures could lead to the fragmentation of the imidazole ring. Studies on the decomposition of similar imidazolium salts have identified alkyl halides and substituted imidazoles as the main volatile products.[3][4]
Mandatory Visualization: Proposed Degradation Pathway
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Resilience of Imidazolium-Based Ionic Liquids-Studies on Short- and Long-Term Thermal Stability and Decomposition Mechanism of 1-Alkyl-3-methylimidazolium Halides by Thermal Analysis and Single-Photon Ionization Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Potential of Poly(1-vinyl-3-methylimidazolium chloride) and its Derivatives: A Technical Whitepaper for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Antimicrobial Activity of Imidazolium-Based Polymeric Ionic Liquids
Executive Summary
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Polymeric ionic liquids (PILs), particularly those based on the imidazolium cation, have emerged as a promising class of materials with potent antimicrobial properties. This technical guide delves into the antimicrobial activity of polymers derived from 3-Methyl-1-vinyl-1H-imidazolium chloride, a key monomer in the synthesis of these functional macromolecules. While the monomer itself exhibits limited antimicrobial efficacy, its polymerization into poly(1-vinyl-3-alkyl imidazolium) salts unlocks significant bactericidal and fungicidal potential. This whitepaper provides a comprehensive overview of the structure-activity relationships, quantitative antimicrobial data, detailed experimental protocols, and proposed mechanisms of action for this important class of polymers.
Introduction: The Promise of Imidazolium-Based Polymeric Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, and their polymeric counterparts, PILs, combine the unique properties of ILs with the processability of polymers. Imidazolium-based PILs are of particular interest due to their demonstrated broad-spectrum antimicrobial activity.[1] The monomer, this compound, serves as a fundamental building block for these polymers. The polymerization of this and related vinylimidazolium monomers results in macromolecules with a high density of cationic charges, a key feature for their antimicrobial action.
A critical determinant of the antimicrobial efficacy of poly(1-vinyl-3-alkyl imidazolium) salts is the length of the alkyl chain at the N-3 position of the imidazolium ring.[2] Generally, a longer alkyl chain enhances the polymer's ability to disrupt microbial cell membranes, leading to increased antimicrobial activity.[3] This structure-activity relationship is a central theme in the design of potent antimicrobial PILs.
Quantitative Antimicrobial Activity
The antimicrobial activity of poly(1-vinyl-3-alkyl imidazolium) salts is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for a series of these polymers, illustrating the impact of the N-3 alkyl chain length on their activity against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Poly(1-vinyl-3-alkyl imidazolium) Salts
| Polymer | Alkyl Chain Length | Test Organism | MIC (µg/mL) | Reference |
| Poly(1-vinyl-3-hexylimidazolium) | C6 | Staphylococcus aureus | >100 | [4] |
| Poly(1-vinyl-3-hexylimidazolium) | C6 | Escherichia coli | >100 | [4] |
| Poly(1-vinyl-3-octylimidazolium) | C8 | Staphylococcus aureus | 50 - 100 | [4] |
| Poly(1-vinyl-3-octylimidazolium) | C8 | Escherichia coli | 50 - 100 | [4] |
| Poly(1-vinyl-3-decylimidazolium) | C10 | Staphylococcus aureus | 12.5 - 25 | [4] |
| Poly(1-vinyl-3-decylimidazolium) | C10 | Escherichia coli | 12.5 - 25 | [4] |
| Poly(1-vinyl-3-dodecylimidazolium) | C12 | Staphylococcus aureus | 6.25 - 12.5 | [2] |
| Poly(1-vinyl-3-dodecylimidazolium) | C12 | Escherichia coli | 6.25 - 12.5 | [2] |
| Poly(1-vinyl-3-hexadecylimidazolium) | C16 | Staphylococcus aureus | 12.5 - 25 | [2] |
| Poly(1-vinyl-3-hexadecylimidazolium) | C16 | Escherichia coli | 12.5 - 25 | [2] |
Table 2: Minimum Bactericidal Concentration (MBC) of Poly(1-vinyl-3-alkyl imidazolium) Salts
| Polymer | Alkyl Chain Length | Test Organism | MBC (µg/mL) | Reference |
| Poly(1-vinyl-3-decylimidazolium) | C10 | Staphylococcus aureus | 25 - 50 | [5] |
| Poly(1-vinyl-3-decylimidazolium) | C10 | Escherichia coli | 25 - 50 | [5] |
| Poly(1-vinyl-3-dodecylimidazolium) | C12 | Staphylococcus aureus | 12.5 - 25 | [2] |
| Poly(1-vinyl-3-dodecylimidazolium) | C12 | Escherichia coli | 12.5 - 25 | [2] |
Note: The ranges in the tables reflect variations reported in different studies, which can be attributed to differences in experimental conditions and polymer characteristics (e.g., molecular weight).
Proposed Mechanism of Antimicrobial Action
The primary mechanism of action for antimicrobial poly(1-vinyl-3-alkyl imidazolium) salts is believed to be the disruption of the bacterial cell membrane.[3] This process can be conceptualized in the following stages:
-
Adsorption: The positively charged imidazolium rings of the polymer are electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Insertion: The hydrophobic alkyl chains at the N-3 position penetrate the hydrophobic core of the cell membrane.[3]
-
Membrane Disruption: This insertion disrupts the integrity of the lipid bilayer, leading to the formation of pores or micelles.
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and genetic material.
-
Cell Death: The loss of cellular contents and the dissipation of the membrane potential ultimately lead to cell death.
Caption: Proposed mechanism of bacterial cell membrane disruption by poly(1-vinyl-3-alkyl imidazolium) salts.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antimicrobial activity of poly(1-vinyl-3-alkyl imidazolium) salts.
Synthesis of Poly(1-vinyl-3-alkyl imidazolium) Salts
This protocol describes a typical free-radical polymerization of a 1-vinyl-3-alkyl imidazolium monomer.
Materials:
-
1-vinyl-3-alkyl imidazolium halide (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Diethyl ether (non-solvent for precipitation)
Procedure:
-
Dissolve the 1-vinyl-3-alkyl imidazolium halide monomer in DMF in a reaction flask.
-
Add AIBN (typically 1-2 mol% relative to the monomer).
-
De-gas the solution by bubbling with nitrogen or argon for 30 minutes.
-
Heat the reaction mixture to 60-70°C and stir under an inert atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to an excess of diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum at 40-50°C to a constant weight.
Caption: Workflow for the synthesis of poly(1-vinyl-3-alkyl imidazolium) salts.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Poly(1-vinyl-3-alkyl imidazolium) salt stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the polymer stock solution in CAMHB in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in broth without polymer) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the polymer that completely inhibits visible growth of the bacteria.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as an extension of the MIC assay.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the polymer that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion and Future Directions
Poly(1-vinyl-3-alkyl imidazolium) salts derived from the monomer this compound and its longer-chain analogues represent a highly promising class of antimicrobial materials. Their activity is tunable through modification of the N-3 alkyl chain length, offering a platform for the rational design of potent agents against a range of microbial pathogens. The primary mechanism of action involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to specific metabolic pathways.
Future research in this area should focus on:
-
Optimizing the alkyl chain length for maximum efficacy and minimal host cell toxicity.
-
Investigating the activity of these polymers against a broader range of clinically relevant, drug-resistant pathogens.
-
Exploring the formulation of these polymers into practical applications, such as antimicrobial coatings for medical devices, wound dressings, and disinfectants.
-
Elucidating the potential for synergistic effects when combined with conventional antibiotics.
The continued development of these imidazolium-based PILs holds significant potential for addressing the global challenge of antimicrobial resistance.
References
- 1. Polymeric ionic liquids with antimicrobial activity. [iris.cnr.it]
- 2. Antibacterial activities of N-alkyl imidazolium-based poly(ionic liquid) nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Genesis of Vinylimidazolium Salts: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery and history of vinylimidazolium salts, a class of compounds at the forefront of materials science and pharmaceutical development. From their foundational synthesis to their diverse applications, this document provides a detailed overview for professionals in research and development. It covers key synthetic pathways, detailed experimental protocols, and a timeline of significant scientific contributions, offering a core reference for the ongoing exploration of these versatile molecules.
A Historical Overview: From Curiosity to Core Chemistry
The journey of vinylimidazolium salts is intrinsically linked to the broader history of ionic liquids and polymer chemistry. While the term "ionic liquid" gained prominence in the latter half of the 20th century, the foundational chemistry of imidazolium salts was laid much earlier.
The story begins with the pioneering work on 1-vinylimidazole, a key precursor. In 1957, Walter Reppe and his colleagues published a comprehensive article detailing the synthesis and properties of 1-vinylimidazole.[1] This early work on the vinyl-functionalized imidazole ring set the stage for future investigations into its quaternization to form imidazolium salts.
Throughout the mid-20th century, interest in vinyl monomers and their polymerization grew. It was in the 1970s that the synthesis and polymerization of vinylimidazolium salts began to be systematically explored. A notable contribution came from J.C. Salamone and his collaborators, who, in 1973, reported on the synthesis and homopolymerization of a series of vinylimidazolium salts.[2] Their work demonstrated the preparation of these monomers through the quaternization of 1-vinylimidazole with various alkyl iodides and dimethyl sulfate.[2] This research was significant as it moved beyond the mere synthesis of the salts to investigate their potential as building blocks for novel polymers.[2]
The late 20th and early 21st centuries witnessed a surge in research on ionic liquids, driven by their unique properties such as low vapor pressure, high thermal stability, and tunable solvency. This renewed interest brought vinylimidazolium salts into the spotlight, not just as monomers for polymers, but as functional ionic liquids in their own right. Researchers began to explore a wider range of alkyl and functional groups to append to the imidazolium core, tailoring the properties of the resulting salts for specific applications. The development of more controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, further expanded the possibilities for creating well-defined polymers and block copolymers from vinylimidazolium monomers.[3][4][5]
Key Synthetic Pathways
The synthesis of vinylimidazolium salts primarily revolves around the quaternization of a vinyl-substituted imidazole. The two main approaches are the direct quaternization of 1-vinylimidazole and a two-step method involving the formation of an intermediate.
Direct Quaternization of 1-Vinylimidazole
This is the most common and straightforward method for synthesizing N-vinylimidazolium salts. It involves the reaction of 1-vinylimidazole with an alkylating agent, typically an alkyl halide or a dialkyl sulfate. The nitrogen atom at the 3-position of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent to form the quaternary ammonium salt.
Two-Step Synthesis from N-Alkylimidazole
An alternative route, which avoids the direct use of the more expensive 1-vinylimidazole, starts with a more readily available N-alkylimidazole. This method involves a two-step process:
-
Formation of a Haloethyl Intermediate: An N-alkylimidazole is reacted with a 1,2-dihaloethane (e.g., 1,2-dichloroethane) to form a 1-alkyl-3-(2-haloethyl)imidazolium halide intermediate.
-
Elimination Reaction: The intermediate is then treated with a base (e.g., triethylamine) to induce an elimination reaction, which removes a hydrogen halide and forms the vinyl group, yielding the desired vinylimidazolium salt.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of representative vinylimidazolium salts.
Protocol 1: Synthesis of 1-Vinyl-3-methylimidazolium Methyl Sulfate
This protocol is adapted from the general procedure of quaternization using a dialkyl sulfate.[6]
Materials:
-
1-Vinylimidazole
-
Dimethyl sulfate
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-vinylimidazole (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Add dimethyl sulfate (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the collected solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 1-vinyl-3-methylimidazolium methyl sulfate.
Protocol 2: Synthesis of 1-Ethyl-3-vinylimidazolium Bromide
This protocol describes the direct quaternization of 1-vinylimidazole with an alkyl bromide.
Materials:
-
1-Vinylimidazole
-
Ethyl bromide
-
Acetonitrile (anhydrous)
Procedure:
-
Combine 1-vinylimidazole (1.0 eq) and ethyl bromide (1.2 eq) in a pressure vessel.
-
Add a minimal amount of anhydrous acetonitrile to dissolve the reactants.
-
Seal the vessel and heat the reaction mixture at 60 °C for 48 hours.
-
After cooling to room temperature, a viscous liquid or solid will have formed.
-
If a solid precipitates, collect it by filtration. If a viscous oil forms, wash it several times with diethyl ether to induce solidification or remove impurities.
-
Dry the resulting solid under vacuum.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of various vinylimidazolium salts.
Table 1: Synthesis of 3-Alkyl-1-vinylimidazolium Halides
| Alkyl Group | Halide | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Methyl | Iodide | 24 | Room Temp | 95 | [2] |
| Ethyl | Bromide | 48 | 60 | 92 | [7] |
| n-Propyl | Iodide | 24 | Room Temp | 93 | [6] |
| n-Butyl | Bromide | 72 | 70 | 90 | [7] |
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Ethyl-3-methylimidazolium Bromide in CDCl₃
| Nucleus | Imidazolium Ring Position | Chemical Shift (ppm) |
| ¹H | N-CH-N | 9.66 |
| ¹H | N-CH=CH-N | 7.36 |
| ¹H | N-CH₂CH₃ | 4.03 |
| ¹H | N-CH₃ | 3.72 |
| ¹H | N-CH₂CH₃ | 1.20 |
| ¹³C | N-CH-N | 133.79 |
| ¹³C | N-CH=CH-N | 121.44, 119.98 |
| ¹³C | N-CH₂CH₃ | 42.59 |
| ¹³C | N-CH₃ | 34.33 |
| ¹³C | N-CH₂CH₃ | 13.46 |
Note: NMR data is for a related, non-vinylated imidazolium salt and is provided for comparative purposes of the imidazolium core signals.[8]
Polymerization of Vinylimidazolium Salts
A significant area of research for vinylimidazolium salts is their polymerization to form poly(ionic liquid)s (PILs). These polymers combine the properties of ionic liquids with the processability of polymers, opening up applications in areas such as polymer electrolytes, gas separation membranes, and catalysis.
The polymerization is typically initiated by free-radical initiators, such as azobisisobutyronitrile (AIBN) or can be controlled using techniques like RAFT polymerization.[3][4][5]
Conclusion
The discovery and development of vinylimidazolium salts represent a significant advancement in the fields of organic chemistry and materials science. From their early synthesis to their current use in a wide array of applications, these compounds continue to be a subject of intense research. The ability to tune their properties through the careful selection of substituents and counter-ions makes them highly versatile building blocks for the creation of new functional materials. As research progresses, it is certain that vinylimidazolium salts will play an increasingly important role in the development of next-generation technologies.
References
- 1. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
The Fundamental Chemistry of Imidazolium-Based Ionic Liquids: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Imidazolium-based ionic liquids (ILs) are a class of organic salts with melting points below 100°C, often even at room temperature.[1][2] Their unique physicochemical properties, such as negligible vapor pressure, high thermal and chemical stability, and tunable solvency, have positioned them as versatile materials in various scientific and industrial fields.[1][3][4] This is particularly true in the pharmaceutical sciences, where they are explored as green solvents for drug synthesis, novel drug delivery systems, and even as active pharmaceutical ingredients (APIs).[5][6][7][8] This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of imidazolium-based ILs, tailored for researchers, scientists, and drug development professionals.
Core Chemistry: Structure and Synthesis
The defining feature of an imidazolium-based ionic liquid is its cation, which consists of a five-membered aromatic ring containing two nitrogen atoms. The versatility of these ILs stems from the ability to modify the substituents on the imidazolium ring, most commonly at the N1 and N3 positions, and to pair the cation with a wide variety of anions. This "tunability" allows for the fine-tuning of their physicochemical properties to suit specific applications.[9]
Synthesis of Imidazolium-Based Ionic Liquids
The synthesis of imidazolium-based ILs typically involves a two-step process: quaternization of an N-substituted imidazole followed by anion exchange.
1. Quaternization (N-Alkylation):
This step involves the reaction of an N-alkylimidazole with an alkylating agent, such as an alkyl halide, to form the desired 1,3-dialkylimidazolium halide salt.[10] Microwave-assisted organic synthesis (MAOS) has emerged as an efficient method for this step, often leading to higher yields and shorter reaction times.[11][12]
2. Anion Exchange (Metathesis):
The halide anion from the quaternization step is often exchanged for a different anion to impart specific properties to the ionic liquid, such as hydrophobicity or electrochemical stability. This is typically achieved through a metathesis reaction with a salt containing the desired anion.[13][14][15][16]
Physicochemical Properties and Structure-Property Relationships
The properties of imidazolium-based ILs are intricately linked to the structure of both the cation and the anion.[17][18] Understanding these relationships is crucial for designing ILs with desired characteristics.
Key Physicochemical Properties:
-
Melting Point: The melting point is influenced by the symmetry of the cation and the nature of the anion. Asymmetrical cations and weakly coordinating anions tend to result in lower melting points.[2][13]
-
Viscosity: Viscosity is a critical parameter for many applications. It is influenced by factors such as alkyl chain length on the cation (longer chains generally lead to higher viscosity), hydrogen bonding interactions, and the size and shape of the anion.[15][16][18]
-
Density: The density of imidazolium-based ILs is dependent on the molecular weight and packing efficiency of the constituent ions.[15][19]
-
Thermal Stability: Imidazolium-based ILs generally exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.[2][20] The choice of anion significantly impacts thermal stability.[20]
-
Solubility: The solubility of these ILs in water and organic solvents can be tuned by modifying the alkyl chain length on the cation and the nature of the anion. Longer alkyl chains and hydrophobic anions decrease water solubility.[9][13]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of common imidazolium-based ionic liquids.
Table 1: Physicochemical Properties of Common Imidazolium-Based Ionic Liquids
| Ionic Liquid | Anion | Melting Point (°C) | Viscosity (cP at 25°C) | Density (g/cm³ at 25°C) | Decomposition Temp (°C) |
| 1-Butyl-3-methylimidazolium chloride | [Cl]⁻ | ~70 | High | ~1.08 | ~250 |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | [BF₄]⁻ | -81 | 154 | 1.20 | ~400 |
| 1-Butyl-3-methylimidazolium hexafluorophosphate | [PF₆]⁻ | 10 | 312 | 1.37 | ~400 |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | [NTf₂]⁻ | -4 | 52 | 1.43 | ~450 |
| 1-Ethyl-3-methylimidazolium acetate | [OAc]⁻ | - | 93 | 1.06 | ~200 |
| 1-Hexyl-3-methylimidazolium chloride | [Cl]⁻ | - | High | 1.03 | ~250 |
| 1-Octyl-3-methylimidazolium chloride | [Cl]⁻ | - | Very High | 1.00 | ~250 |
Note: Values are approximate and can vary depending on purity and measurement conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of imidazolium-based ionic liquids.
Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)
Materials:
-
1-Methylimidazole
-
1-Chlorobutane
-
Ethyl acetate
-
Toluene (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.[10] The reaction can be performed neat or in a solvent like toluene.
-
Heat the reaction mixture to approximately 70-80°C and stir for 24-48 hours.[10]
-
After the reaction is complete, cool the mixture to room temperature. A viscous liquid or a solid product should be formed.
-
Wash the product several times with ethyl acetate to remove any unreacted starting materials. This is done by adding ethyl acetate, stirring vigorously, and then decanting the ethyl acetate layer.
-
After washing, dry the resulting [BMIM]Cl under vacuum to remove any residual solvent. The final product should be a white to pale yellow solid or a highly viscous liquid.
Anion Exchange to Synthesize 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄])
Materials:
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
-
Sodium tetrafluoroborate (NaBF₄)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the synthesized [BMIM]Cl in deionized water.
-
In a separate container, dissolve a slight molar excess of sodium tetrafluoroborate in deionized water.
-
Add the NaBF₄ solution to the [BMIM]Cl solution and stir the mixture at room temperature for several hours. A biphasic system may form.
-
Extract the aqueous phase multiple times with dichloromethane to transfer the [BMIM][BF₄] into the organic phase.[16]
-
Combine the organic extracts and wash them with small portions of deionized water to remove any remaining chloride ions. The absence of chloride can be confirmed by adding a drop of aqueous silver nitrate solution to the aqueous washing; the absence of a white precipitate (AgCl) indicates a complete exchange.[16]
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the final product, [BMIM][BF₄], as a colorless to pale yellow liquid.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the synthesized ionic liquid.
-
Procedure: Dissolve a small sample of the ionic liquid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Record ¹H and ¹³C NMR spectra. The characteristic peaks of the imidazolium ring protons and carbons, as well as those of the alkyl substituents, should be observed at their expected chemical shifts.[4][7][21][22]
2. Thermal Gravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the ionic liquid.
-
Procedure: Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid in a TGA crucible. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).[2][19][20] The TGA instrument records the mass of the sample as a function of temperature. The onset of mass loss indicates the decomposition temperature.[6][20]
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point, glass transition temperature, and other phase transitions of the ionic liquid.
-
Procedure: Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid in a DSC pan. Heat and/or cool the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.[1][23][24] The DSC instrument measures the heat flow to or from the sample relative to a reference. Endothermic and exothermic peaks correspond to phase transitions.[23]
4. Viscosity Measurement:
-
Purpose: To determine the dynamic viscosity of the ionic liquid.
-
Procedure: Use a rotational viscometer or a capillary viscometer.[18] For a rotational viscometer, place the ionic liquid sample in the measurement cell and immerse the spindle. Measure the torque required to rotate the spindle at a constant speed, which is then used to calculate the viscosity. Measurements are typically performed at a controlled temperature.
Mandatory Visualizations
Applications in Drug Development
The unique properties of imidazolium-based ILs make them highly attractive for various applications in the pharmaceutical industry.
-
Green Solvents in API Synthesis: Their low volatility and high thermal stability make them safer alternatives to traditional organic solvents in the synthesis of active pharmaceutical ingredients.[5][8] They can also act as catalysts in certain reactions.[5]
-
Drug Delivery Systems: Imidazolium-based ILs can be used to formulate poorly water-soluble drugs, thereby enhancing their bioavailability.[7] They can be employed as solvents, co-solvents, or emulsifiers in various drug formulations. The formation of "API-ILs," where the drug itself is part of the ionic liquid structure, is a promising strategy to overcome polymorphism and improve solubility.
-
Biocatalysis: They can serve as effective media for enzymatic reactions, in some cases enhancing enzyme stability and activity.
Toxicity and Biocompatibility
A critical consideration for the application of imidazolium-based ILs in drug development is their toxicity and biocompatibility. The toxicity is highly dependent on the structure of both the cation and the anion.[20][21] Generally, increasing the alkyl chain length on the imidazolium cation leads to increased toxicity.[10][25] The introduction of polar functional groups, such as hydroxyl or ether groups, into the alkyl side chain has been shown to reduce toxicity.[21] The choice of anion also plays a role in the overall toxicity profile.[20] Extensive toxicological studies are necessary for any IL intended for pharmaceutical applications.[10] Some research focuses on developing ILs from biocompatible and biodegradable materials like amino acids to mitigate these concerns.[26]
Conclusion
Imidazolium-based ionic liquids represent a fascinating and highly versatile class of materials with significant potential in the fields of chemistry and drug development. Their tunable nature allows for the rational design of ILs with specific properties tailored to a wide range of applications, from green synthesis to advanced drug delivery systems. A thorough understanding of their fundamental chemistry, including synthesis, structure-property relationships, and toxicological profiles, is essential for harnessing their full potential and advancing their use in pharmaceutical and biomedical applications.
References
- 1. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajer.org [ajer.org]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. NMR Study of the Structure of some Imidazolium-based room temperature ionic liquids [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. Imidazolium ionic liquids: A simple anion exchange protocol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. roco.global [roco.global]
- 19. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. hitachi-hightech.com [hitachi-hightech.com]
- 24. researchgate.net [researchgate.net]
- 25. US9090567B2 - Process for preparing ionic liquids by anion exchange - Google Patents [patents.google.com]
- 26. odu.primo.exlibrisgroup.com [odu.primo.exlibrisgroup.com]
Methodological & Application
Synthesis of Poly(3-Methyl-1-vinyl-1H-imidazolium chloride): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3-Methyl-1-vinyl-1H-imidazolium chloride), a polymeric ionic liquid (PIL), is a versatile polymer with a wide range of applications in materials science and biomedical fields. Its unique properties, including high ionic conductivity, thermal stability, and tunable solubility, make it a material of significant interest.[1][2] In the context of drug development, these polymers are being explored as components of drug delivery systems, hydrogels, and antimicrobial coatings. This document provides detailed protocols for the synthesis of poly(this compound) via free-radical polymerization, including monomer preparation, polymerization procedure, and polymer characterization.
Synthesis Overview
The synthesis of poly(this compound) is typically achieved through a two-step process. The first step involves the synthesis of the monomer, this compound, by the quaternization of 1-vinylimidazole with methyl chloride.[1] The subsequent step is the free-radical polymerization of the purified monomer to yield the final polymer.[2]
Experimental Protocols
Part 1: Synthesis of this compound (Monomer)
Materials:
-
1-Vinylimidazole (purified by distillation)
-
Methyl chloride (in a suitable solvent or as a gas)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve distilled 1-vinylimidazole in an anhydrous solvent.
-
Introduce methyl chloride to the solution. This can be done by bubbling methyl chloride gas through the solution or by adding a solution of methyl chloride. An equimolar amount or a slight excess of methyl chloride is recommended for complete quaternization.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.
-
The product, this compound, will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
Wash the resulting solid with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials.
-
Dry the purified monomer under vacuum. The final product should be a white to off-white solid.
Part 2: Synthesis of Poly(this compound) (Polymer)
Materials:
-
This compound (monomer)
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., methanol, ethanol, dimethylformamide - DMF)
-
Schlenk flask or a round-bottom flask with a septum
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Precipitation solvent (e.g., diethyl ether, acetone)
Procedure:
-
In a Schlenk flask, dissolve the purified this compound monomer in an anhydrous solvent. The concentration of the monomer can be varied, but a typical starting point is a 1-2 M solution.
-
Add the free-radical initiator, AIBN. The amount of initiator will influence the molecular weight of the resulting polymer; a typical monomer-to-initiator molar ratio is in the range of 100:1 to 500:1.
-
De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Place the flask in a preheated oil bath at a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a set time, which can range from a few hours to 24 hours. The solution will become more viscous as the polymer forms.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., diethyl ether or acetone) while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the final polymer product under vacuum to a constant weight.
Data Presentation
The following table summarizes typical experimental parameters and expected results for the synthesis of poly(this compound). Please note that these values can be adjusted to achieve desired polymer characteristics.
| Parameter | Value/Range | Notes |
| Monomer Synthesis | ||
| 1-Vinylimidazole | 1 equivalent | |
| Methyl chloride | 1-1.1 equivalents | A slight excess can ensure complete reaction.[1] |
| Solvent | Anhydrous Toluene | |
| Reaction Temperature | 40-60 °C | |
| Reaction Time | 12-24 hours | |
| Polymerization | ||
| Monomer Concentration | 1-2 M | In a suitable anhydrous solvent like methanol or DMF. |
| Initiator | AIBN | |
| Monomer:Initiator Ratio | 100:1 - 500:1 | Higher ratio generally leads to higher molecular weight. |
| Polymerization Temperature | 60-80 °C | Dependent on the initiator's half-life. |
| Polymerization Time | 6-24 hours | |
| Polymer Characterization | ||
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Varies with reaction conditions. |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Typical for conventional free-radical polymerization. |
| Glass Transition Temp (Tg) | ~21 °C (for iodide analog) | The chloride analog is expected to have a similar Tg.[3] |
Mandatory Visualizations
Caption: Workflow for the synthesis of poly(this compound).
Caption: Key parameters influencing the properties of the synthesized polymer.
References
Application Notes and Protocols: Free Radical Polymerization of 3-Methyl-1-vinyl-1H-imidazolium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3-methyl-1-vinyl-1H-imidazolium chloride), a polymeric ionic liquid (PIL), is a versatile polymer with a wide range of applications in biomedical fields, including as a component in hydrogels, coatings, and ion-exchange membranes. Its cationic nature and tunable properties make it a material of significant interest. This document provides detailed protocols for the free radical polymerization of this compound, along with key characterization data and visualizations to guide researchers in its synthesis and application. The synthesis of this PIL is primarily achieved through free-radical polymerization, which allows for the formation of both homopolymers and copolymers with tailored properties.[1]
Data Presentation
The following tables summarize the typical quantitative data obtained from the free radical polymerization of vinylimidazolium-based monomers under various conditions. While specific data for this compound is compiled from analogous systems, these tables provide a representative overview of the expected outcomes.
Table 1: Effect of Initiator Concentration on Polymerization of Vinylimidazolium Monomers
| Monomer System | Initiator (AIBN) Conc. (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Vinylimidazolium Analog A | 0.5 | DMF | 70 | 18 | ~85 | >20,000 | 1.8 |
| Vinylimidazolium Analog A | 1.0 | DMF | 70 | 18 | >90 | ~15,000 | 1.9 |
| Vinylimidazolium Analog A | 2.0 | DMF | 70 | 18 | >95 | <10,000 | 2.1 |
| Vinylimidazolium Analog B | 1.0 | Methanol | 65 | 24 | ~90 | 18,500 | 1.7 |
| Vinylimidazolium Analog B | 2.0 | Methanol | 65 | 24 | >95 | 11,200 | 1.9 |
Note: Data is representative of typical trends observed in free radical polymerization of vinylimidazolium salts. The molecular weight generally decreases with increasing initiator concentration.
Table 2: Effect of Solvent and Temperature on Polymerization
| Monomer System | Initiator (AIBN) Conc. (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1-Vinyl-3-ethylimidazolium Bromide | 1.0 | Methanol | 60 | 10 | ~80 | 25,000 | 1.5 |
| 1-Vinyl-3-ethylimidazolium Bromide | 1.0 | DMF | 60 | 2 | >90 | 22,000 | 1.8 |
| 1-Vinylimidazole | 1.0 | Methanol | 65 | 16 | High | - | - |
| 1-Vinylimidazole | 1.0 | Water (pH 1) | 70 | 4 | High | - | - |
| 1-Butyl-2,3-dimethyl-4-vinylimidazolium Triflate | 1.5 | Ethyl Acetate | 70 | 24 | - | 39,600 | 1.75 |
Note: Solvent polarity and temperature can significantly influence the rate of polymerization and the properties of the resulting polymer.
Experimental Protocols
This section provides a detailed methodology for the free radical polymerization of this compound using Azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dimethylformamide (DMF) (solvent)
-
Diethyl ether (precipitation solvent)
-
Methanol (for initiator recrystallization, optional)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle with temperature control
-
Nitrogen or Argon source for inert atmosphere
-
Vacuum line
Procedure:
-
Initiator Purification (Recommended): Recrystallize AIBN from methanol to remove any inhibitors and ensure high purity. Dry the purified AIBN under vacuum at room temperature.
-
Reaction Setup:
-
Place a magnetic stir bar in a clean, dry Schlenk flask.
-
Add the desired amount of this compound to the flask.
-
Add the appropriate volume of DMF to achieve the desired monomer concentration (e.g., 2 M).
-
Stir the mixture until the monomer is completely dissolved.
-
-
Degassing:
-
Seal the flask and connect it to a Schlenk line.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. This is crucial as oxygen can inhibit free radical polymerization.
-
Alternatively, bubble dry nitrogen or argon through the solution for 30-60 minutes.
-
-
Initiator Addition:
-
Under a positive pressure of inert gas, add the pre-weighed AIBN initiator to the reaction mixture. The amount of initiator will typically be between 0.5 and 2 mol% relative to the monomer, depending on the desired molecular weight.
-
-
Polymerization:
-
Immerse the sealed reaction flask in a preheated oil bath set to the desired temperature (typically 60-80 °C).
-
Stir the reaction mixture vigorously for the specified reaction time (e.g., 18-24 hours). The solution will likely become more viscous as the polymerization proceeds.
-
-
Termination and Precipitation:
-
After the desired reaction time, terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.
-
Slowly add the polymer solution to a large excess of a non-solvent, such as diethyl ether or acetone, while stirring vigorously. This will cause the polymer to precipitate out of the solution.
-
-
Purification:
-
Decant the supernatant.
-
Wash the precipitated polymer several times with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Collect the purified polymer by filtration or centrifugation.
-
-
Drying:
-
Dry the polymer product under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Visualizations
Diagram 1: Free Radical Polymerization Mechanism
Caption: Mechanism of free radical polymerization.
Diagram 2: Experimental Workflow
Caption: General experimental workflow.
References
Application Notes and Protocols: Controlled Radical Polymerization of Vinylimidazolium Monomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(vinylimidazolium) salts (PVI) are a class of functional polymers, often referred to as poly(ionic liquid)s (PILs), that have garnered significant interest due to their unique properties. These polymers are known for their biocompatibility, thermal stability, and stimuli-responsive nature, particularly to pH.[1][2] PVI and its copolymers have been explored for a wide range of applications, including as carriers for drug and gene delivery, in heavy metal chelation, catalysis, and for the creation of stimuli-responsive hydrogels.[1][3][4]
Conventional free-radical polymerization of vinylimidazole often yields polymers with high residual monomer content and poor control over molecular weight.[5] To synthesize well-defined PVI with controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures (e.g., block copolymers), controlled radical polymerization (CRP) techniques are essential.[6] This document provides an overview and detailed protocols for the most effective CRP methods for vinylimidazolium monomers: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Controlled Radical Polymerization Techniques
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT is a versatile CRP method that allows for the polymerization of a wide range of monomers under various reaction conditions.[7] The process involves a conventional free-radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a dithioester, trithiocarbonate, dithiocarbamate, or xanthate.[7] For vinylimidazolium monomers, xanthates and trithiocarbonates have proven effective.[8][9] A key challenge is the instability of the propagating radicals of these monomers; however, RAFT has been successfully employed to achieve controlled polymerization, often using specific solvents like acetic acid to facilitate control.[7][9]
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique based on a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal complex (e.g., Cu(I)/ligand).[10] This process establishes a dynamic equilibrium between the active, propagating radicals and the dormant species. The low concentration of radicals at any given time minimizes termination reactions, allowing for controlled polymer growth. For vinylimidazolium monomers, the choice of the initiator/catalyst system, solvent polarity, and monomer concentration are critical factors for achieving good control.[10] For instance, chloride-based initiator/catalyst systems have been found to be particularly effective for some vinylimidazolium monomers where bromide-based systems led to uncontrolled polymerization.[10]
Experimental Protocols
Protocol 1: Synthesis of Vinylimidazolium Monomer
This protocol describes a general procedure for the quaternization of 1-vinylimidazole to form a vinylimidazolium salt, a precursor for polymerization.[11][12]
Materials:
-
1-Vinylimidazole (purified by distillation)
-
Alkyl halide (e.g., 1-bromopropane, ethyl bromide)
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
Diethyl ether
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-vinylimidazole (1.0 eq) in the anhydrous solvent.
-
Add the alkyl halide (1.0-1.1 eq) dropwise to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, a precipitate will often form. If not, concentrate the solution under reduced pressure.
-
Precipitate the product by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting vinylimidazolium salt under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: RAFT Polymerization of a Vinylimidazolium Salt[8][9]
This protocol provides a typical procedure for the RAFT polymerization of a vinylimidazolium monomer using a xanthate or trithiocarbonate CTA.
Materials:
-
Vinylimidazolium monomer (e.g., 1-propyl-3-vinylimidazolium bromide)
-
RAFT agent (e.g., O-ethyl S-(1-phenylethyl)dithiocarbonate or 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid)
-
Radical initiator (e.g., AIBN or V-50)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or glacial acetic acid)[8][9]
-
Diethyl ether (for precipitation)
Procedure:
-
In a Schlenk tube or ampule, add the vinylimidazolium monomer, RAFT agent, and initiator at the desired molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.2).
-
Add the appropriate volume of solvent to achieve the desired monomer concentration.
-
De-gas the solution by subjecting it to three freeze-pump-thaw cycles.[13]
-
After the final thaw, backfill the tube with nitrogen or argon and seal it.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C).[8]
-
Allow the polymerization to proceed for the specified time (e.g., 6-24 hours).
-
To quench the reaction, cool the tube in an ice bath and expose the contents to air.
-
Dilute the viscous solution with a small amount of solvent if necessary.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether while stirring vigorously.
-
Isolate the polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol) and re-precipitate to further purify.
-
Dry the final polymer under vacuum at 40-50 °C until a constant weight is achieved.
-
Characterize the polymer's molecular weight (Mn) and dispersity (Đ or PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Determine monomer conversion using ¹H NMR.[9]
Protocol 3: ATRP of a Vinylimidazolium Monomer[10]
This protocol outlines a general procedure for the ATRP of a vinylimidazolium monomer.
Materials:
-
Vinylimidazolium monomer (e.g., 1-butyl-3-vinylimidazolium tetrafluoroborate)
-
Initiator (e.g., ethyl 2-bromoisobutyrate (EBiB) or a chloride-based equivalent)
-
Catalyst (e.g., Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl))
-
Ligand (e.g., 2,2'-bipyridine (Bpy) or 1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA))
-
Solvent (e.g., acetonitrile, butyronitrile)
-
Methanol (for precipitation)
-
Diethyl ether
Procedure:
-
Purify the catalyst (CuCl or CuBr) as needed according to literature procedures.[10]
-
To a dry Schlenk flask, add the catalyst and ligand under a nitrogen atmosphere.
-
Add the vinylimidazolium monomer and the degassed solvent.
-
Stir the mixture and purge with nitrogen for at least 15-20 minutes to ensure an oxygen-free environment.
-
Place the flask in a thermostatically controlled oil bath and allow it to equilibrate to the desired reaction temperature (e.g., 60-90 °C).[10]
-
Introduce the initiator (e.g., EBiB) via a degassed syringe.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC/SEC).
-
After the desired time or conversion is reached, stop the polymerization by cooling the flask and exposing the solution to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., methanol).
-
To remove the copper catalyst, pass the solution through a short column of neutral alumina.
-
Concentrate the resulting solution and precipitate the polymer into a large volume of a non-solvent like diethyl ether.
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer for molecular weight (Mn), dispersity (Đ), and monomer conversion.
Data Presentation
The following tables summarize representative quantitative data from the controlled radical polymerization of various vinylimidazolium monomers.
Table 1: RAFT Polymerization of N-Vinylimidazolium Salts
| Monomer | RAFT Agent | [M]:[CTA]:[I] | Solvent | T (°C) | Time (h) | Conv. (%) | Mₙ (kDa) | Đ (Mₙ/Mₙ) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| PVI-Br¹ | CTA 1² | 50:1:0.5 | DMF | 60 | 20 | 46 | 11.0 | 1.27 | [8] |
| EHVI-Br³ | CTA 1² | 50:1:0.5 | DMF | 60 | 20 | 50 | 12.1 | 1.26 | [8] |
| 4-VIM⁴ | CEP⁵ | 200:1:0.2 | Acetic Acid | 70 | 5 | 95 | 21.0 | 1.14 | [9] |
| 4-VIM⁴ | CEP⁵ | 600:1:0.2 | Acetic Acid | 70 | 18 | 94 | 65.0 | 1.18 | [9] |
| MVIM-NTf₂⁶ | TTC⁷ | 100:1 | DMSO | 70 | 1.5 | 98 | 36.5 | 1.15 | [14] |
| EVIM-NTf₂⁸ | TTC⁷ | 100:1 | DMSO | 70 | 1.5 | 98 | 40.0 | 1.18 | [14] |
¹ 1-(3-phenylpropyl)-3-vinylimidazolium bromide ² O-ethyl S-(1-phenylethyl)dithiocarbonate ³ 1-(6-ethoxycarbonylhexyl)-3-vinylimidazolium bromide ⁴ 4-vinylimidazole ⁵ 4-cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid ⁶ 1-methyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide ⁷ Trithiocarbonate RAFT agent ⁸ 1-ethyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide
Table 2: ATRP of Vinylimidazolium Monomers
| Monomer | Initiator/Catalyst/Ligand | [M]:[I]:[Cat]:[L] | Solvent | T (°C) | Time (min) | Conv. (%) | Mₙ (kDa) | Đ (Mₙ/Mₙ) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| VBIT¹ | EBiB/CuBr/HMTETA | 100:1:1:1 | Butyronitrile | 90 | 10 | 92 | 12.4 | 1.24 | [10] |
| VBIT¹ | EBiB/CuBr/HMTETA | 100:1:1:1 | Bulk | 90 | <10 | 92 | 12.4 | 1.24 | [10] |
| BIMT² | Not specified³ | 100:1:1:2 | Acetonitrile | 60 | 5 | 72 | - | 1.93 | [10] |
¹ 1-vinyl-3-butylimidazolium tetrafluoroborate ² 1-vinyl-3-butylimidazolium hexafluorophosphate ³ Polymerization with EBiB/CuBr/Bpy or EBiB/CuBr/HMTETA was out of control[10]
Applications in Drug Development
The ability to synthesize well-defined PVI-based polymers opens up numerous possibilities in the biomedical field. Their stimuli-responsive and biocompatible nature makes them excellent candidates for advanced drug delivery systems.[1][15]
-
pH-Responsive Drug Release: The imidazole groups in PVI have a pKa around 6.0, allowing them to be protonated in acidic environments.[1] This property is highly advantageous for drug delivery. For instance, carriers made from PVI can remain stable in the bloodstream (pH ~7.4) but swell or disassemble in the acidic microenvironment of tumors or within cellular endosomes, triggering the release of their therapeutic payload.[3] This is often referred to as the "proton sponge" effect, which can aid in endosomal escape and enhance the efficacy of gene delivery vectors.[3]
-
Hydrogel Scaffolds: Copolymers of vinylimidazolium can be used to form hydrogels. These three-dimensional networks can absorb large amounts of water and are being investigated for tissue engineering and as depots for the sustained release of drugs.[4][16]
-
Biocompatibility: Poly(N-vinylimidazole) (PVIm) is considered a biocompatible and biodegradable polymer, which is a critical requirement for materials used in drug delivery and other biomedical applications.[1][2][17] Alkylated PVI has been investigated for DNA complexation and transfection and was found to be non-toxic in certain forms.[3]
References
- 1. Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. Research Portal [scholarworks.brandeis.edu]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 14. A facile route to well-defined imidazolium-based poly(ionic liquid)s of enhanced conductivity via RAFT - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stimuli-responsive hydrogels in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Copolymerization of 3-Methyl-1-vinyl-1H-imidazolium chloride with Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of copolymers derived from 3-Methyl-1-vinyl-1H-imidazolium chloride and acrylic acid. This class of copolymers, combining a poly(ionic liquid) segment with a pH-responsive poly(acrylic acid) segment, holds significant promise for advanced drug delivery systems and other biomedical applications.
Introduction
The copolymerization of ionic liquid monomers, such as this compound, with functional monomers like acrylic acid results in novel copolymers with tunable properties. The imidazolium component imparts unique characteristics including high ionic conductivity, thermal stability, and potential for specific interactions with biomolecules. The acrylic acid component introduces pH-sensitivity, allowing for the development of "smart" materials that can respond to physiological pH changes, a desirable feature for targeted drug release.[1][2]
These copolymers can be synthesized via free-radical polymerization and are amenable to various characterization techniques to determine their composition, molecular weight, and physicochemical properties.[3][4] Their amphiphilic and responsive nature makes them excellent candidates for the encapsulation and controlled release of therapeutic agents.[5][6]
Experimental Protocols
Materials
| Material | Supplier | Purity | Notes |
| This compound | Sigma-Aldrich | ≥98% | Store in a cool, dry place. |
| Acrylic acid | Sigma-Aldrich | 99% | Inhibitor should be removed before use. |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Recrystallize from methanol before use. |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% | Use as received. |
| Diethyl ether | Fisher Scientific | ACS Grade | Use as received for precipitation. |
| Deuterium oxide (D₂O) | Cambridge Isotope | 99.9% | For NMR analysis. |
| Potassium bromide (KBr) | Sigma-Aldrich | FT-IR Grade | For FT-IR sample preparation. |
Protocol for Free-Radical Copolymerization
This protocol describes a typical solution polymerization of this compound and acrylic acid.
-
Monomer and Initiator Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.8 g, 40 mmol) and acrylic acid (e.g., 2.88 g, 40 mmol) in 50 mL of anhydrous DMF.
-
Add the free-radical initiator, AIBN (e.g., 0.131 g, 0.8 mmol), to the monomer solution.
-
-
Degassing:
-
Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 70°C.
-
Allow the reaction to proceed under a nitrogen atmosphere with continuous stirring for 24 hours.[4]
-
-
Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly pouring the viscous solution into a beaker containing a large excess of diethyl ether (e.g., 500 mL) with vigorous stirring.
-
A white or pale-yellow solid, the copolymer, will precipitate out.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the copolymer multiple times with fresh diethyl ether to remove unreacted monomers and initiator.
-
Collect the purified copolymer by filtration and dry it in a vacuum oven at 40°C overnight.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Synthesis of Imidazolium based PILs and Investigation of Their Blend Membranes for Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionic Liquid-Based Polymer Matrices for Single and Dual Drug Delivery: Impact of Structural Topology on Characteristics and In Vitro Delivery Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Ionic Conductive Poly(acrylic Acid)-Based Silicone Hydrogels for Smart Drug Delivery System [mdpi.com]
Application Notes and Protocols: 3-Methyl-1-vinyl-1H-imidazolium chloride as a Monomer for Polyelectrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Methyl-1-vinyl-1H-imidazolium chloride (MVImCl), a versatile monomer for the synthesis of cationic polyelectrolytes, also known as poly(ionic liquid)s (PILs). The unique properties of these polymers, including their ionic nature, tunable solubility, and biological activity, make them promising candidates for a range of applications in drug delivery, antimicrobial materials, and biomedical coatings.
Monomer Overview and Properties
This compound is an ionic liquid monomer that possesses a polymerizable vinyl group. This feature allows for its conversion into a variety of functional polymers through processes like free-radical polymerization.[1][2] The resulting polyelectrolytes retain the ionic characteristics of the monomer, imparting unique functionalities to the final material.
Chemical Structure:
-
IUPAC Name: 1-ethenyl-3-methylimidazol-3-ium chloride[3]
-
CAS Number: 13474-25-4[4]
-
Molecular Formula: C₆H₉ClN₂[3]
-
Molecular Weight: 144.60 g/mol
| Property | Value | Reference |
| Appearance | Colorless to brown, light-sensitive, hygroscopic liquid | [5] |
| Solubility | Very soluble in water and alcohols | [5] |
Synthesis and Polymerization Protocols
Protocol for Synthesis of this compound (MVImCl)
The most common method for synthesizing MVImCl is through the direct quaternization of 1-vinylimidazole with a methylating agent.[1]
Materials:
-
1-Vinylimidazole
-
Methyl chloride
-
Deionized water
-
Stirred pressure reactor
Procedure:
-
In a stirred pressure reactor, combine 1 kg of 1-vinylimidazole with 1.05 kg of deionized water.
-
Heat the mixture to 75°C with continuous stirring.
-
Introduce methyl chloride into the sealed reactor until the pressure reaches approximately 4 bar.
-
Allow the reaction to proceed, monitoring the pressure drop. As the pressure decreases to around 2 bar, introduce more methyl chloride to maintain the reaction.
-
Continue this process until approximately 525 g of methyl chloride (a slight molar excess) has been reacted.
-
After the reaction is complete, cool the reactor to room temperature. The resulting product is an aqueous solution of this compound. This solution can often be used directly in subsequent polymerization steps without the need for isolating the pure monomer.[5]
dot
Caption: Workflow for the synthesis of this compound.
Protocol for Free-Radical Polymerization of MVImCl
Poly(this compound) can be synthesized via free-radical polymerization in an aqueous solution.
Materials:
-
Aqueous solution of this compound (from synthesis protocol)
-
N-Vinylpyrrolidone (co-monomer, optional)
-
2-Mercaptoethanol (chain transfer agent)
-
Azobis(2,4-dimethylvaleronitrile) (initiator)
-
Ethanol
-
Deionized water
-
Reaction vessel with stirrer, heating, reflux condenser, and metering devices
Procedure:
-
Prepare Feed 1: Mix 203 g of the monomer solution, 100 g of water, 280 g of vinylpyrrolidone (if preparing a copolymer), and 1.2 g of 2-mercaptoethanol.
-
Prepare Feed 2: Dissolve 2.4 g of azobis(2,4-dimethylvaleronitrile) in 75 g of ethanol.
-
Reaction Setup: In a 2 L glass reaction vessel, add 320 g of water, 50 ml of Feed 1, and 7 ml of Feed 2.
-
Polymerization: Heat the reaction mixture to 65°C.
-
Metering: At 65°C, meter the remaining portion of Feed 1 over 4 hours and the remaining portion of Feed 2 over 6 hours.
-
Completion: After the addition is complete, continue stirring for an additional hour.
-
The result is a viscous polymer solution of poly(this compound) or its copolymer.[5]
dot
Caption: Workflow for the free-radical polymerization of MVImCl.
Application in Antimicrobial Materials
Polymers derived from MVImCl have demonstrated significant antimicrobial activity against a range of bacteria. The positively charged imidazolium groups are thought to interact with and disrupt the negatively charged bacterial cell membranes.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
Materials:
-
Poly(this compound) solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptone Soy Agar (TSA) plates
-
Mueller-Hinton broth
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Bacterial Culture: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial dilutions of the polymer solution in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without polymer) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the polymer at which no visible bacterial growth is observed. This can be confirmed by measuring the optical density at 600 nm.[6]
Protocol for Assessing Antibiofilm Activity
Materials:
-
Polymer-coated surfaces or hydrogels
-
Bacterial strains
-
Appropriate growth medium
-
Fluorescence microscope
-
Staining agents (e.g., LIVE/DEAD stain)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Biofilm Formation: Inoculate the polymer-containing material (e.g., a hydrogel) with a bacterial suspension and incubate under conditions that promote biofilm formation.
-
Washing: After incubation, gently wash the surfaces to remove non-adherent bacteria.
-
Visualization:
-
Fluorescence Microscopy: Stain the biofilms with a viability stain and visualize using a fluorescence microscope to assess the live and dead bacteria within the biofilm.
-
SEM: Prepare the samples for SEM imaging to observe the morphology and extent of biofilm formation on the polymer surface.
-
-
Quantification: The fluorescence intensity from the images can be analyzed to quantify the extent of biofilm inhibition.[7]
| Organism | MIC Range (µM) | Reference |
| S. aureus | <1.2 - 12.2 | [8] |
| E. coli | <2.4 - 12.2 | [8] |
Application in Drug Delivery
The cationic nature and biocompatibility of poly(MVImCl)-based materials make them suitable for developing drug delivery systems, particularly for encapsulating and delivering therapeutic agents.
Protocol for Drug Loading into Polymeric Nanoparticles
This protocol describes a general method for encapsulating a hydrophobic drug into nanoparticles via nanoprecipitation.
Materials:
-
Poly(this compound) or a suitable copolymer
-
Hydrophobic drug (e.g., docetaxel)
-
Organic solvent (e.g., acetonitrile)
-
Aqueous solution (e.g., deionized water)
-
Stirring apparatus
Procedure:
-
Polymer-Drug Solution: Dissolve the polymer and the hydrophobic drug in a water-miscible organic solvent like acetonitrile.
-
Nanoprecipitation: Add the polymer-drug solution dropwise into a stirred aqueous solution. The rapid solvent exchange will cause the polymer to precipitate, encapsulating the drug into nanoparticles.
-
Solvent Removal: Remove the organic solvent, for example, by rotary evaporation.
-
Purification: Purify the nanoparticle suspension to remove unencapsulated drug and residual solvent, for instance, through dialysis or centrifugal filtration.[8][9]
Protocol for In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Sample Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Release Medium: Immerse the dialysis bag in a known volume of PBS.
-
Incubation: Place the setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
dot
Caption: A logical workflow for developing a drug delivery system.
Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is crucial for ensuring its suitability for the intended application.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the monomer and the polymer, and can be used to determine copolymer composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the monomer and polymer. |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution (polydispersity) of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition temperature of the polymer.[10] |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) of the polymer.[10] |
| Dynamic Light Scattering (DLS) | Measures the size and size distribution of nanoparticles. |
| Zeta Potential Measurement | Determines the surface charge of nanoparticles in a suspension. |
Safety and Handling
-
This compound and its polymer should be handled in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
These application notes and protocols are intended to serve as a starting point for researchers. Optimization of the described procedures may be necessary depending on the specific research goals and available equipment.
References
- 1. This compound | 13474-25-4 | Benchchem [benchchem.com]
- 2. Protocol for the fabrication and application of a low-water-content polyelectrolyte hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Self-Assembled Lipid-Polymer Hybrid Nanoparticles: A Robust Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Poly(3-Methyl-1-vinyl-1H-imidazolium chloride) in Water Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of poly(3-Methyl-1-vinyl-1H-imidazolium chloride), a cationic polymeric ionic liquid (PIL), in water treatment applications. The document details its synthesis, proposed mechanisms of action for pollutant removal, and experimental protocols for its application as a flocculant for turbidity removal and as an adsorbent for heavy metals and dyes.
Introduction
Poly(this compound), hereafter referred to as p(MVImCl), is a water-soluble polymer characterized by a positively charged imidazolium ring in each repeating unit. This inherent cationic nature makes it a promising candidate for various water treatment processes, primarily through electrostatic interactions with negatively charged pollutants. Its applications are emerging in the fields of coagulation/flocculation and adsorption for the removal of turbidity, heavy metals, and anionic dyes from aqueous solutions.
Synthesis of Poly(this compound)
The synthesis of p(MVImCl) is typically achieved through the free-radical polymerization of its monomer, this compound.[1]
Experimental Protocol: Synthesis of p(MVImCl)
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)[1]
-
Deionized water (solvent)
-
Acetone (for precipitation)
-
Dialysis membrane (MWCO 1000 Da)
Procedure:
-
Dissolve a specific amount of this compound monomer in deionized water in a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
In a separate container, dissolve a calculated amount of AIBN initiator (typically 1-2 mol% with respect to the monomer) in a small amount of deionized water.
-
Add the initiator solution to the monomer solution under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-70°C and maintain the temperature with constant stirring for 24 hours.
-
After polymerization, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the aqueous solution to a large excess of acetone with vigorous stirring.
-
Isolate the precipitated polymer by filtration.
-
Purify the polymer by dissolving it in a minimum amount of deionized water and dialyzing it against deionized water for 48 hours to remove unreacted monomer and initiator.
-
Lyophilize the purified polymer solution to obtain the final solid p(MVImCl).
Application in Water Treatment: Flocculation for Turbidity Removal
As a cationic polyelectrolyte, p(MVImCl) can function as a flocculant to remove suspended particles that cause turbidity in water. The positively charged polymer chains can neutralize the negative surface charges of colloidal particles, leading to their aggregation and subsequent sedimentation.
Quantitative Data for Turbidity Removal
While specific data for the p(MVImCl) homopolymer is limited, studies on copolymers containing N-vinyl imidazole demonstrate significant turbidity removal. For instance, a copolymer of N-vinyl imidazole and glycidyl methacrylate has been shown to be effective.
| Coagulant/Flocculant | Initial Turbidity (NTU) | Optimal Dosage (mg/L) | Optimal pH | Removal Efficiency (%) | Reference |
| Poly(NVI-GMA) | 27 | 6 | Acidic | 94.69 | |
| Polyaluminum Chloride (PAC) | 20-300 | 5 | 7-8.5 | >95 | [2] |
Experimental Protocol: Jar Testing for Turbidity Removal
Equipment:
-
Jar testing apparatus with multiple stirrers
-
Turbidimeter
-
pH meter
-
Beakers (1000 mL)
Procedure:
-
Prepare a stock solution of p(MVImCl) (e.g., 1 g/L) in deionized water.
-
Fill a series of 1000 mL beakers with the turbid water sample.
-
Place the beakers in the jar testing apparatus.
-
While stirring at a rapid mix speed (e.g., 200 rpm), add varying dosages of the p(MVImCl) stock solution to each beaker.
-
Continue rapid mixing for 1-2 minutes to ensure thorough dispersion of the flocculant.
-
Reduce the stirring speed to a slow mix (e.g., 40 rpm) for 20-30 minutes to promote floc formation.
-
Turn off the stirrers and allow the flocs to settle for 30 minutes.
-
Carefully collect a supernatant sample from the top of each beaker.
-
Measure the final turbidity of each supernatant sample using a turbidimeter.
-
Calculate the percentage of turbidity removal for each dosage to determine the optimal concentration.
-
The effect of pH can be evaluated by adjusting the initial pH of the water samples before adding the flocculant.
Application in Water Treatment: Adsorption of Heavy Metals and Dyes
The cationic nature of p(MVImCl) also makes it a potential adsorbent for anionic pollutants such as heavy metal complexes and anionic dyes. The positively charged imidazolium groups can bind with negatively charged species through electrostatic interactions and ion exchange.
Quantitative Data for Pollutant Adsorption
Data from studies on related poly(vinyl imidazole)-based materials highlight their adsorption capabilities. Magnetic hydrogel beads based on poly(vinyl alcohol)/carboxymethyl starch-g-poly(vinyl imidazole) have shown significant removal of heavy metals and dyes.[3] A mesoporous poly(ionic liquid) based on a vinylimidazolium chloride derivative also exhibited high adsorption capacity for anionic dyes.[4]
| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| m-CVP beads | Pb(II) | 65.00 | Not specified | [3] |
| m-CVP beads | Cu(II) | 83.60 | Not specified | [3] |
| m-CVP beads | Cd(II) | 53.20 | Not specified | [3] |
| m-CVP beads | Congo Red | 83.66 | Not specified | [3] |
| m-CVP beads | Crystal Violet | 91.58 | Not specified | [3] |
| PDVIm-Cl | Reactive Blue 19 | 2605 | 2-10 | [4] |
Note: m-CVP beads are magnetic hydrogel beads based on poly(vinyl alcohol)/carboxymethyl starch-g-poly(vinyl imidazole). PDVIm-Cl is a mesoporous poly(N,N'-methylene-bis(1-(3-vinylimidazolium)) chloride).
Experimental Protocol: Batch Adsorption Studies
Equipment:
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer (for dye analysis) or Atomic Absorption Spectrometer (for heavy metal analysis)
-
pH meter
Procedure:
-
Prepare stock solutions of the target pollutant (heavy metal salt or dye) of known concentration.
-
Prepare a series of test solutions by diluting the stock solution to desired initial concentrations.
-
Accurately weigh a specific amount of p(MVImCl) adsorbent and add it to each test solution in a separate flask.
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Place the flasks in a shaking incubator at a constant temperature and agitation speed for a predetermined contact time.
-
After the desired time, separate the adsorbent from the solution by centrifugation.
-
Analyze the concentration of the pollutant remaining in the supernatant using an appropriate analytical technique (UV-Vis for dyes, AAS for heavy metals).
-
Calculate the amount of pollutant adsorbed per unit mass of the adsorbent (q_e) using the formula: q_e = (C_0 - C_e) * V / m where C_0 and C_e are the initial and equilibrium concentrations of the pollutant (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Repeat the experiment for different initial concentrations, pH values, contact times, and adsorbent dosages to determine the optimal conditions and adsorption capacity.
Conclusion
Poly(this compound) shows significant promise as a versatile material for water treatment applications. Its cationic nature allows for effective removal of turbidity, heavy metals, and anionic dyes through flocculation and adsorption mechanisms. The provided protocols offer a foundation for researchers to explore and optimize the use of this polymer in various water purification scenarios. Further research is encouraged to determine the performance of the p(MVImCl) homopolymer and to explore its efficacy in real-world wastewater treatment.
References
- 1. This compound | 13474-25-4 | Benchchem [benchchem.com]
- 2. arxiv.org [arxiv.org]
- 3. Removal of dyes and heavy metal ions from water by magnetic hydrogel beads based on poly(vinyl alcohol)/carboxymethyl starch-g-poly(vinyl imidazole) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient adsorption removal of anionic dyes by an imidazolium-based mesoporous poly(ionic liquid) including the continuous column adsorption-desorption process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methyl-1-vinyl-1H-imidazolium chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Methyl-1-vinyl-1H-imidazolium chloride as a versatile catalyst and building block in organic synthesis. This ionic liquid (IL) and its polymeric derivatives offer unique catalytic activities in various transformations, presenting opportunities for greener and more efficient synthetic methodologies.
Catalysis of the Biginelli Reaction
This compound has been identified as an effective catalyst for the one-pot, three-component Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Quantitative Data Summary
| Catalyst | Reaction | Conditions | Yield (%) | Reference |
| This compound | Biginelli Reaction | Solvent-free, 80 °C | 96 | [1] |
| 1,3-Bis(carboxymethyl)imidazolium chloride | Biginelli Reaction | Neat, 80 °C, 5 mol% | up to 96 | [1][2] |
Experimental Protocol: General Procedure for the Biginelli Reaction
This protocol is a general guideline adapted from procedures for similar ionic liquid-catalyzed Biginelli reactions and can be optimized for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
This compound (5-10 mol%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the aldehyde, β-ketoester, urea/thiourea, and this compound.
-
Heat the reaction mixture to 80 °C under solvent-free conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and stir to precipitate the solid product.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione.
Logical Workflow for the Biginelli Reaction
Caption: Workflow for the this compound catalyzed Biginelli reaction.
Poly(this compound) as a Catalytic Support
The vinyl functionality of this compound allows for its polymerization to form poly(ionic liquid)s (PILs). These PILs can be utilized as macromolecular catalysts or catalyst supports, combining the catalytic properties of the imidazolium moiety with the advantages of a polymeric backbone, such as ease of separation and recyclability.
Synthesis of Poly(this compound)
A general procedure for the free-radical polymerization of vinylimidazolium-based monomers is presented below.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator, ~1-2 mol% relative to monomer)
-
Solvent (e.g., methanol, DMF)
Procedure:
-
Dissolve the this compound monomer in the chosen solvent in a Schlenk flask.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Add the AIBN initiator to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60-80 °C and stir for the desired reaction time (typically several hours).
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether or ethyl acetate).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Catalytic Applications of Poly(ionic liquid)s
While direct catalytic applications of poly(this compound) are still emerging, related poly(1-alkyl-3-vinylimidazolium) salts with different anions have shown promise in various reactions. Anion exchange of the chloride for other anions (e.g., imidazolate) can tune the catalytic activity of the polymer.
Example Application: Glycerol Carbonate Synthesis
Poly(1-alkyl-3-vinylimidazolium) imidazolates have been successfully employed as catalysts for the synthesis of glycerol carbonate from glycerol and dimethyl carbonate.
Quantitative Data for a Related Poly(ionic liquid) Catalyst
| Catalyst | Reaction | Substrate | Conversion (%) | Selectivity (%) | Conditions |
| Poly(1-butyl-3-vinylimidazolium) imidazolate | Transesterification | Glycerol & Dimethyl Carbonate | >90 | >80 | 70 °C |
This data suggests that polymers derived from this compound, after appropriate anion exchange, could be effective catalysts for similar transformations.
Signaling Pathway of Poly(ionic liquid) Catalysis
The catalytic activity of these polymers often stems from a cooperative effect between the imidazolium cation and the anion. The following diagram illustrates this general concept.
Caption: General mechanism of bifunctional catalysis by a poly(ionic liquid).
Conclusion
This compound is a valuable compound in organic synthesis, acting both as an efficient catalyst for reactions like the Biginelli condensation and as a monomer for the creation of catalytically active poly(ionic liquid)s. Its utility in promoting important chemical transformations, often under environmentally benign conditions, makes it a significant tool for researchers in academia and industry. Further exploration of its catalytic scope and the development of new applications for its polymeric derivatives are promising areas for future research.
References
Application Notes and Protocols: 3-Methyl-1-vinyl-1H-imidazolium chloride in the Formation of Ion Gels and Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-1-vinyl-1H-imidazolium chloride (MVImCl) is a polymerizable ionic liquid (PIL) or ionic liquid monomer that serves as a versatile building block for advanced functional materials.[1] Its structure combines the advantageous properties of imidazolium-based ionic liquids—such as high ionic conductivity and thermal stability—with a vinyl group that allows for polymerization.[1] This unique combination enables the creation of homopolymers and copolymers, leading to the formation of ion gels and membranes with tailored properties for a wide range of applications.[1][2] These materials are of significant interest in fields including biomedical devices, energy storage, and separation technologies due to their tunable hydrophilicity, ionic nature, and mechanical stability.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 13474-25-4 | [3][4] |
| Molecular Formula | C₆H₉ClN₂ | [3] |
| Molecular Weight | 144.60 g/mol | [1][3] |
| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium chloride | [3] |
| Canonical SMILES | C[N+]1=CN(C=C1)C=C.[Cl-] | [3] |
| Synonyms | 1-Methyl-3-vinylimidazolinium chloride, MVImCl | [3][5] |
Applications in Ion Gels and Membranes
Polymeric materials derived from MVImCl are highly valued for creating stable ion gels and membranes. The polymerization of the vinyl group results in a macromolecular structure that retains the ionic characteristics of the imidazolium salt monomer.[1]
-
Ion Gels and Hydrogels: Poly(MVImCl) and its copolymers can be crosslinked to form three-dimensional polymer networks capable of absorbing large quantities of water or other solvents, forming hydrogels or ion gels.[1] These gels are explored for biomedical applications, leveraging their potential biocompatibility.[1] The ionic imidazolium groups directly influence the swelling behavior and mechanical properties of the resulting gels.[1] The incorporation of nanofillers like nanoclay can further enhance thermal and mechanical properties.[1]
-
Ion-Exchange Membranes: The charged nature and stability of polymers made from MVImCl make them excellent candidates for ion-exchange membranes, particularly for applications like alkaline fuel cells.[1][6] These membranes facilitate the transport of anions, and their performance is characterized by properties such as Ion Exchange Capacity (IEC) and ionic conductivity.[6]
-
Polymer Electrolytes: The high ionic conductivity and electrochemical stability of the imidazolium salt are transferred to its polymeric forms, making them suitable for solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs).[1] These offer a safer alternative to traditional liquid electrolytes in energy storage devices.[1]
Quantitative Data on Imidazolium-Based Ion Gels and Membranes
The performance of ion gels and membranes is highly dependent on their specific composition and preparation method. The following tables summarize representative data from studies on imidazolium-based systems, including copolymers of similar vinylimidazolium monomers.
Table 1: Ionic Conductivity
| Membrane/Gel System | Free IL Content (wt%) | Temperature (°C) | Ionic Conductivity (S cm⁻¹) | Reference |
| Poly(IL)/[EMIM][TFSI] Ion-Gel | 50 - 80 | 25 | ≥ 10⁻² | [7] |
| Poly(IL)/[EMIM][TFSI] Ion-Gel | 50 - 80 | 110 | ≈ 10⁻¹ | [7] |
| Poly(IL)/[C₄IMH][TFSI] Ion-Gel | 70 | 25 - 110 | ≈ 10⁻³ - 10⁻² | [7] |
| Poly(IL)/[EMIM][FSI] Ion-Gel | 70 | 25 - 110 | ≈ 10⁻³ - 10⁻² | [7] |
| Copolymer of [VBMI]Cl and Styrene | N/A | Room Temp. | ≈ 10⁻² | [6] |
| Poly(1-vinyl-3-alkylimidazolium) Iodide Gels | Varies | Room Temp. | 10⁻³ - 10⁻⁷ | [8] |
[VBMI]Cl: 1-(4-vinylbenzyl)-3-methyl-imidazolium chloride, a related polymerizable imidazolium salt.
Table 2: Physicochemical Properties of Anion Exchange Membranes (AEMs)
| AEM System (OH⁻ form) | Ion Exchange Capacity (IEC) (mmol g⁻¹) | Water Uptake (%) | Peak Power Density (mW cm⁻²) | Reference |
| Copolymers of [VBMI]Cl and Styrene | 0.95 - 1.45 | 26.1 - 61.9 | 33 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (MVImCl) Monomer
This protocol describes a general method for the synthesis of MVImCl via the quaternization of N-vinylimidazole.[2]
Materials:
-
N-vinylimidazole
-
Methyl chloride
-
Deionized water or an appropriate organic solvent (e.g., acetone)
Procedure:
-
In a pressure-rated reaction vessel, dissolve N-vinylimidazole in deionized water.
-
Cool the solution and introduce methyl chloride gas or a liquefied solution of methyl chloride.
-
Seal the vessel and stir the reaction mixture at a controlled temperature (e.g., 50-60°C) for 24-48 hours.[9]
-
Monitor the reaction progress via techniques like NMR or titration.
-
Upon completion, a solution containing this compound is obtained.[2]
-
The product can be used directly as an aqueous solution for polymerization or purified by removing the solvent under vacuum.[2]
Protocol 2: Preparation of a Poly(MVImCl)-Based Ion Gel
This protocol outlines the free-radical polymerization of MVImCl to form a crosslinked ion gel.
Materials:
-
This compound (MVImCl) solution
-
A crosslinking agent (e.g., N,N'-methylenebis(acrylamide))
-
A radical initiator (e.g., Azobisisobutyronitrile - AIBN, or a water-soluble initiator like APS)
-
An ionic liquid (e.g., 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [EMIM][TFSI]) for the gel electrolyte
-
Solvent (e.g., deionized water, ethanol)
Procedure:
-
Prepare a solution by dissolving the MVImCl monomer, the crosslinking agent (e.g., 1-5 mol% relative to the monomer), and the ionic liquid in the chosen solvent.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., Nitrogen or Argon) for 30 minutes.
-
Add the radical initiator to the solution.
-
Pour the solution into a mold of the desired shape.
-
Initiate polymerization by heating the mold to an appropriate temperature (e.g., 60-80°C) for several hours or by exposing it to UV light if a photoinitiator is used.[1]
-
After polymerization and crosslinking are complete, a solid, free-standing ion gel will be formed.
-
The gel can be further swollen by immersion in additional free ionic liquid to achieve the desired electrolyte content.
Protocol 3: Fabrication of a Poly(MVImCl)-Based Membrane
This protocol describes the fabrication of a dense, non-porous membrane via solution casting.
Materials:
-
Poly(this compound) [Poly(MVImCl)] or a copolymer.
-
A suitable solvent (e.g., water, methanol, or DMF, depending on the polymer's solubility)[8]
Procedure:
-
Dissolve the pre-synthesized Poly(MVImCl) in the chosen solvent to form a viscous, homogeneous solution (e.g., 5-15 wt%).
-
Filter the solution to remove any impurities or undissolved polymer.
-
Cast the solution onto a flat, level surface (e.g., a glass plate or petri dish) using a casting knife to ensure uniform thickness.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a dust-free chamber at room temperature or in a low-temperature oven).
-
Once the membrane is fully dried, carefully peel it from the casting surface.
-
For anion exchange applications, the chloride anion (Cl⁻) can be exchanged with hydroxide (OH⁻) by immersing the membrane in an alkaline solution (e.g., 1 M NaOH) for a specified period.[6]
Visualizations
References
- 1. This compound | 13474-25-4 | Benchchem [benchchem.com]
- 2. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
- 3. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazolium-Based Poly(ionic liquid)/Ionic Liquid Ion-Gels with High Ionic Conductivity Prepared from a Curable Poly(ionic liquid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN101665462A - Method for preparing vinylimidazole ionic liquid - Google Patents [patents.google.com]
Application Notes and Protocols for the Quaternization of 1-Vinylimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Vinylimidazole (VIm) is a versatile, water-soluble monomer utilized in the synthesis of a wide range of functional polymers. The imidazole ring within its structure contains a nucleophilic nitrogen (at the N-3 position) that can be readily quaternized. This process introduces a permanent positive charge, transforming the monomer or the corresponding polymer into a cationic species, often referred to as an ionic liquid or poly(ionic liquid). The quaternization of 1-vinylimidazole and its polymers is a critical step in developing materials for diverse applications, including gene delivery, antimicrobial agents, anion exchange membranes, flocculants for water treatment, and cosmetic auxiliaries.[1][2] These application notes provide detailed protocols for the quaternization of 1-vinylimidazole, both as a monomer and after its polymerization.
General Reaction Pathway
The quaternization of the imidazole moiety is a type of N-alkylation reaction, specifically a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the N-3 atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide or sulfate). This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary imidazolium salt.
Caption: General reaction scheme for the quaternization of 1-vinylimidazole.
Experimental Protocols
Two primary strategies are employed for synthesizing quaternized vinylimidazole-based polymers:
-
Monomer Quaternization Followed by Polymerization: The 1-vinylimidazole monomer is first quaternized, and the resulting imidazolium salt is then polymerized.
-
Post-Polymerization Modification: 1-Vinylimidazole is first polymerized to form poly(1-vinylimidazole) (PVIm), which is subsequently quaternized.
Protocol 1: Quaternization of 1-Vinylimidazole Monomer
This protocol describes the synthesis of 3-alkyl-1-vinylimidazolium halide salts.
Materials:
-
1-Vinylimidazole (VIm)
-
Alkylating agent (e.g., n-alkyl iodide, n-butyl chloride, dimethyl sulfate)[1][3]
-
Solvent (e.g., Acetonitrile, Tetrahydrofuran (THF))
-
Diethyl ether (for precipitation)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Nitrogen or Argon gas inlet
Procedure:
-
In a round-bottom flask, dissolve 1-vinylimidazole (1 equivalent) in the chosen solvent (e.g., THF).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add the alkylating agent (e.g., n-butyl chloride, 1.1 equivalents) dropwise to the stirred solution at room temperature.[3]
-
After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 50-70°C) and stir for a designated period (e.g., 2-24 hours). The reaction progress can be monitored by techniques like TLC or NMR.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, filter the solid and wash it with a non-polar solvent like diethyl ether.
-
If the product remains in solution, precipitate it by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitated product by filtration, wash thoroughly with diethyl ether, and dry under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Post-Polymerization Quaternization of Poly(1-vinylimidazole) (PVIm)
This protocol details the quaternization of a pre-synthesized PVIm homopolymer.
Part A: Synthesis of Poly(1-vinylimidazole)
-
Dissolve 1-vinylimidazole monomer in a suitable solvent (e.g., methanol, water).[5]
-
Purge the solution with an inert gas (Argon or Nitrogen) for 30-60 minutes to remove dissolved oxygen.[5]
-
Add a free-radical initiator such as Azobisisobutyronitrile (AIBN) or 2,2'-Azobis(2-amidinopropane) dihydrochloride (for aqueous solutions).[2][4]
-
Seal the reaction vessel and heat to 60-70°C for 12-24 hours.[5]
-
Cool the reaction mixture. Precipitate the resulting polymer (PVIm) by pouring the solution into a non-solvent like acetone or diethyl ether.[5]
-
Purify the polymer by re-dissolving and re-precipitating, or by dialysis if it is water-soluble.
-
Dry the purified PVIm under vacuum.
Part B: Quaternization of PVIm
-
Dissolve the dried PVIm in a suitable solvent (e.g., THF, ethanol).
-
Add the quaternizing agent (e.g., dimethyl sulfate, 1,4-bis(chloromethyl) benzene) to the polymer solution.[3][4] The molar ratio of the alkylating agent to the imidazole repeat units can be adjusted to control the degree of quaternization.[6]
-
Stir the mixture at a specific temperature (e.g., 50°C for 2 hours, then 70°C for 1 hour for dimethyl sulfate) to complete the reaction.[4]
-
Isolate the quaternized polymer (QPVIm) by precipitation in a non-solvent (e.g., diethyl ether).
-
Wash the precipitate thoroughly to remove any unreacted alkylating agent and solvent.
-
Dry the final QPVIm product under vacuum.
-
Confirm the degree of quaternization using ¹H NMR spectroscopy and FTIR. A new absorption band around 1160 cm⁻¹ (C-N stretching) in the FTIR spectrum is indicative of successful quaternization.[2]
Data Presentation: Quaternizing Agents and Conditions
The following table summarizes various agents and conditions reported for the quaternization of VIm or PVIm.
| Target Molecule | Quaternizing Agent | Solvent | Temperature (°C) | Time (h) | Reference |
| PVIm | Dimethyl sulfate | Water | 50, then 70 | 2, then 1 | [4] |
| PVIm | 1,2-Dibromoethane | N/A | N/A | N/A | [2] |
| PVIm | 1,4-Dibromobutane | N/A | N/A | N/A | [2] |
| VIm Copolymer | n-Octadecyl chloride | Ethanol | 70 | >8 | [4] |
| PVIm | n-Butyl chloride | N/A | N/A | N/A | [3] |
| PVIm | 1,4-bis(chloromethyl) benzene | N/A | N/A | N/A | [3] |
| VIm | n-Alkyl iodides | N/A | N/A | N/A | [1] |
| PVIm | Hydrochloric acid | N/A | N/A | N/A | [3] |
N/A: Not explicitly available in the cited search results.
Visualizations: Experimental Workflows
Caption: Workflow for monomer quaternization followed by polymerization.
Caption: Workflow for post-polymerization quaternization of PVIm.
References
- 1. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5846924A - Use of vinylpyrrolidone and vinylimidazole copolymers as detergent additives, novel polymers of vinylpyrrolidone and of vinylimidazole, and preparation thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Methyl-1-vinyl-1H-imidazolium chloride for Advanced Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methyl-1-vinyl-1H-imidazolium chloride (MVImCl) is a versatile ionic liquid monomer that can be polymerized to form poly(this compound) (PMVImCl), a cationic polyelectrolyte with significant potential in drug delivery. Its unique properties, including high charge density, tunable solubility, and the ability to interact with both hydrophilic and hydrophobic drugs, make it an attractive candidate for developing novel drug delivery platforms such as nanoparticles, hydrogels, and coatings.[1] These systems can enhance drug solubility, improve bioavailability, and enable targeted or controlled release.[2][3][4][5][6] This document provides an overview of its applications, quantitative data, and detailed protocols for the synthesis and evaluation of MVImCl-based drug delivery systems.
Key Applications in Drug Delivery
-
Nanoparticle Drug Carriers: PMVImCl can be formulated into nanoparticles to encapsulate and deliver a wide range of therapeutic agents. The cationic nature of the polymer facilitates cellular uptake and can be leveraged for targeted delivery to specific cells or tissues. These nanoparticles are particularly promising for the delivery of poorly water-soluble drugs.[5]
-
Gene Delivery: The positively charged imidazolium groups can effectively complex with negatively charged nucleic acids (DNA and siRNA), protecting them from degradation and facilitating their entry into cells. This makes PMVImCl a potential non-viral vector for gene therapy.[7]
-
Hydrogel-based Controlled Release: MVImCl can be copolymerized with other monomers to form hydrogels.[1] These three-dimensional polymer networks can absorb large amounts of water and act as reservoirs for the sustained release of drugs.[1] The release kinetics can be tuned by altering the crosslinking density and the copolymer composition.
-
Antimicrobial Coatings: The inherent antimicrobial properties of some imidazolium-based ionic liquids can be utilized in developing antimicrobial coatings for medical devices, which can also be loaded with other drugs to provide a dual therapeutic effect.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for MVImCl-based drug delivery systems, compiled from literature on similar imidazolium-based ionic liquid systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13474-25-4 | [10][11][12] |
| Molecular Formula | C6H9ClN2 | [11] |
| Molecular Weight | 144.60 g/mol | [11] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar organic solvents |[13] |
Table 2: Typical Nanoparticle Formulation Parameters
| Parameter | Range | Notes |
|---|---|---|
| PMVImCl Concentration | 0.1 - 5.0 mg/mL | Optimization is drug-dependent. |
| Drug-to-Polymer Ratio (w/w) | 1:5 - 1:20 | Influences loading capacity and stability. |
| Particle Size | 100 - 300 nm | Measured by Dynamic Light Scattering (DLS). |
| Zeta Potential | +20 to +40 mV | Indicates good colloidal stability. |
| Encapsulation Efficiency | 60 - 90% | Varies with the drug's properties. |
| Drug Loading Capacity | 5 - 15% | Dependent on the formulation. |
Experimental Protocols
Protocol 1: Synthesis of PMVImCl Nanoparticles for Drug Encapsulation
This protocol describes the synthesis of drug-loaded PMVImCl nanoparticles using the solvent evaporation method.
Materials:
-
This compound (MVImCl)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Drug of choice (e.g., a poorly water-soluble anticancer drug)
-
Acetone
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Polymer Synthesis:
-
Dissolve MVImCl (1 g) and AIBN (0.01 g) in deionized water (10 mL).
-
Purge the solution with nitrogen gas for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 60°C and stir for 24 hours.[13]
-
Precipitate the resulting polymer (PMVImCl) by adding the solution to an excess of acetone.
-
Filter and dry the polymer under vacuum.
-
-
Nanoparticle Formulation:
-
Dissolve PMVImCl (100 mg) and the drug (10 mg) in a suitable organic solvent (e.g., 10 mL of acetone).
-
Add the organic solution dropwise to 50 mL of deionized water under constant stirring.
-
Allow the organic solvent to evaporate under reduced pressure.
-
The resulting nanoparticle suspension is formed.
-
-
Purification:
-
Dialyze the nanoparticle suspension against deionized water for 48 hours to remove the unencapsulated drug and residual solvent.
-
Lyophilize the purified nanoparticle suspension to obtain a dry powder.
-
Workflow for Nanoparticle Synthesis and Drug Loading
References
- 1. This compound | 13474-25-4 | Benchchem [benchchem.com]
- 2. Ionic liquids as a potential tool for drug delivery systems - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Ionic Liquids in Drug Delivery | springerprofessional.de [springerprofessional.de]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Ionic Liquids: Promising Approach for Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel cationic lipids possessing protonated cyclen and imidazolium salt for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
Application Notes and Protocols: Functionalization of Poly(3-Methyl-1-vinyl-1H-imidazolium chloride) for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the functionalization of poly(3-Methyl-1-vinyl-1H-imidazolium chloride), a versatile cationic polymer, for various specialized applications. The following sections detail its use as an antimicrobial agent, a gene delivery vector, and a scaffold for drug conjugation.
Application 1: Antimicrobial Coatings and Solutions
Poly(1-vinyl-3-alkylimidazolium) salts, derivatives of poly(this compound), have demonstrated potent antimicrobial activity. The length of the alkyl chain on the imidazolium ring is a critical determinant of this activity, with longer chains generally exhibiting higher efficacy against both Gram-positive and Gram-negative bacteria. This makes these polymers promising candidates for antimicrobial coatings on medical devices, textiles, and as active ingredients in disinfectant solutions.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of poly(1-vinyl-3-alkylimidazolium bromide) polymers with varying alkyl chain lengths (C6, C8, C10) has been evaluated against common pathogenic bacteria. The minimal inhibitory concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
| Polymer | Alkyl Chain Length | Target Organism | Minimal Inhibitory Concentration (MIC) (µg/mL) | Reference |
| poly(1-vinyl-3-hexylimidazolium bromide) | C6 | Staphylococcus aureus | >100 | [1] |
| poly(1-vinyl-3-hexylimidazolium bromide) | C6 | Escherichia coli | >100 | [1] |
| poly(1-vinyl-3-octylimidazolium bromide) | C8 | Staphylococcus aureus | 50 | [1] |
| poly(1-vinyl-3-octylimidazolium bromide) | C8 | Escherichia coli | 100 | [1] |
| poly(1-vinyl-3-decylimidazolium bromide) | C10 | Staphylococcus aureus | 25 | [1] |
| poly(1-vinyl-3-decylimidazolium bromide) | C10 | Escherichia coli | 50 | [1] |
Experimental Protocols
Protocol 1.1: Synthesis of Poly(1-vinyl-3-alkylimidazolium bromide)
This protocol describes the synthesis of a series of poly(1-vinyl-3-alkylimidazolium bromide)s with varying alkyl chain lengths (hexyl, octyl, decyl) for antimicrobial testing.
Materials:
-
1-Vinylimidazole
-
1-Bromohexane
-
1-Bromooctane
-
1-Bromodecane
-
Azobisisobutyronitrile (AIBN)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or nitrogen inlet
Procedure:
-
Monomer Synthesis (Quaternization):
-
In a round-bottom flask, combine 1-vinylimidazole (1.0 eq) and the corresponding 1-bromoalkane (1.1 eq) (1-bromohexane, 1-bromooctane, or 1-bromodecane).
-
The reaction can be performed neat or in a minimal amount of a suitable solvent like acetonitrile.
-
Stir the mixture at 70°C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, wash the resulting viscous liquid (the ionic liquid monomer) three times with diethyl ether to remove unreacted starting materials.
-
Dry the monomer under vacuum to obtain the pure 1-vinyl-3-alkylimidazolium bromide.
-
-
Polymerization:
-
Dissolve the synthesized 1-vinyl-3-alkylimidazolium bromide monomer (1.0 g) and AIBN (1 mol% with respect to the monomer) in DMF (5 mL) in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.
-
After polymerization, cool the reaction mixture and precipitate the polymer by adding the solution dropwise into a large excess of diethyl ether.
-
Collect the precipitate by filtration, wash it with fresh diethyl ether, and dry it under vacuum at 40°C overnight.
-
Protocol 1.2: Determination of Minimal Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of the synthesized polymers against Staphylococcus aureus and Escherichia coli.
Materials:
-
Synthesized poly(1-vinyl-3-alkylimidazolium bromide)s
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader (600 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Verify the concentration by measuring the optical density at 600 nm (OD600).
-
-
Preparation of Polymer Solutions:
-
Prepare stock solutions of each polymer in sterile deionized water or MHB at a concentration of 1 mg/mL.
-
Perform serial two-fold dilutions of the polymer stock solutions in MHB directly in the 96-well plates to achieve a range of concentrations (e.g., from 256 µg/mL to 1 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted polymer solutions.
-
Include a positive control (bacteria in MHB without polymer) and a negative control (MHB only).
-
Incubate the microplates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the polymer that completely inhibits visible bacterial growth.
-
Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the concentration at which there is no significant increase in OD600 compared to the negative control.
-
Visualization
Caption: Workflow for the synthesis and antimicrobial testing of poly(1-vinyl-3-alkylimidazolium) bromides.
Application 2: Gene Delivery
Poly(this compound) and its analogs are promising non-viral vectors for gene delivery. Their cationic nature allows for the electrostatic complexation of negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) into nanoparticles called polyplexes. The imidazole groups can act as a "proton sponge," facilitating endosomal escape and the release of the genetic material into the cytoplasm, a critical step for successful transfection.[2][3][4]
Quantitative Gene Delivery Data
The efficiency of gene delivery is often assessed by measuring the level of protein expression from a delivered plasmid (transfection efficiency) or the degree of target gene knockdown by a delivered siRNA (silencing efficiency). The N/P ratio, which is the ratio of the moles of nitrogen atoms in the cationic polymer to the moles of phosphate groups in the nucleic acid, is a key parameter influencing polyplex formation and transfection efficiency.
| Polymer System | Nucleic Acid | Cell Line | N/P Ratio | Transfection/Silencing Efficiency | Reference |
| Poly(1-vinylimidazole) (PVI) | anti-VEGF siRNA | A549 | (v/v 4:1) | ~60% VEGF silencing | [2] |
| Alkylated Poly(1-vinylimidazole) | pDNA | HepG2 | N/A | Butylated PVI showed highest efficiency | [2] |
| Poly(vinyl benzyl trimethylammonium chloride) (PVTC) | luciferase siRNA | SKOV3 | 5 | ~80% luciferase silencing | [5] |
Experimental Protocols
Protocol 2.1: Formation of siRNA Polyplexes
This protocol describes the formation of polyplexes between poly(this compound) and siRNA for in vitro transfection experiments. This protocol is adapted from a similar procedure for poly(1-vinylimidazole).[2][3]
Materials:
-
Poly(this compound)
-
siRNA (targeting a specific gene, e.g., GAPDH or a reporter gene)
-
RNase-free water
-
Opti-MEM® I Reduced Serum Medium or similar
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Preparation of Polymer Stock Solution:
-
Prepare a 1 mg/mL stock solution of poly(this compound) in RNase-free water. Ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
-
Preparation of siRNA Solution:
-
Prepare a 20 µM stock solution of siRNA in RNase-free water.
-
For a typical transfection in a 24-well plate, dilute the siRNA stock to the desired final concentration (e.g., 50 nM) in 50 µL of Opti-MEM®.
-
-
Polyplex Formation:
-
Calculate the required amount of polymer solution to achieve the desired N/P ratio. The calculation will depend on the molecular weight of the polymer repeating unit and the assumption that one nitrogen atom per imidazolium ring is available for complexation.
-
Dilute the calculated volume of the polymer stock solution in 50 µL of Opti-MEM®.
-
Add the diluted polymer solution to the diluted siRNA solution and mix gently by pipetting up and down. Do not vortex.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for polyplex self-assembly.
-
The final volume of the polyplex solution will be 100 µL.
-
Protocol 2.2: In Vitro Transfection and Gene Silencing Analysis
This protocol details the transfection of a mammalian cell line with the prepared siRNA polyplexes and the subsequent analysis of gene silencing by quantitative PCR (qPCR).
Materials:
-
Prepared siRNA polyplexes
-
Mammalian cell line (e.g., HeLa or HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
24-well cell culture plates
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Gently add the 100 µL of the prepared polyplex solution dropwise to each well containing cells in 400 µL of complete medium.
-
Gently rock the plate to ensure even distribution of the polyplexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
RNA Extraction and Reverse Transcription:
-
After the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, primers for the target gene and the housekeeping gene, and a qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a negative control (e.g., cells treated with non-targeting siRNA polyplexes).
-
Visualization
Caption: Cellular pathway of gene silencing mediated by poly(imidazolium)-based polyplexes.
Application 3: Platform for Drug Conjugation
The functionalization of poly(this compound) opens up possibilities for its use as a drug delivery vehicle. By introducing reactive functional groups onto the polymer backbone, drugs, targeting ligands, or imaging agents can be covalently attached. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for such modifications.[6][7][8]
Experimental Protocol
Protocol 3.1: Post-Polymerization Modification via Azide Introduction for Click Chemistry
This protocol describes a two-step process to introduce azide functional groups onto a pre-synthesized polymer backbone, making it ready for conjugation with alkyne-modified molecules via click chemistry. This is a conceptual protocol based on the modification of similar vinyl polymers.
Materials:
-
Poly(this compound) containing a small percentage of a co-monomer with a reactive group (e.g., vinylbenzyl chloride) or a polymer with a modifiable end-group.
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF)
-
Alkyne-functionalized molecule (e.g., alkyne-drug, alkyne-fluorescent dye)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Dialysis membrane (appropriate MWCO)
Procedure:
Step 1: Azide Functionalization
-
Dissolve the starting polymer (containing chloride groups) in DMF.
-
Add an excess of sodium azide (e.g., 5-10 equivalents per chloride group).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) for 24-48 hours.
-
After cooling, precipitate the polymer in a non-solvent like diethyl ether or water, depending on the polymer's solubility.
-
Purify the azide-functionalized polymer by dialysis against deionized water for 2-3 days to remove excess sodium azide and DMF.
-
Lyophilize the purified polymer to obtain a dry powder.
-
Confirm the successful introduction of azide groups using FTIR spectroscopy (characteristic azide peak around 2100 cm⁻¹).
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
-
Dissolve the azide-functionalized polymer and the alkyne-modified molecule (e.g., 1.5 equivalents per azide group) in a suitable solvent (e.g., a mixture of water and THF or DMF).
-
Prepare fresh solutions of copper(II) sulfate (e.g., 0.1 eq) and sodium ascorbate (e.g., 0.5 eq) in water.
-
Add the sodium ascorbate solution to the polymer/alkyne mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the resulting polymer-drug conjugate by dialysis against a suitable solvent to remove the copper catalyst and unreacted small molecules.
-
Lyophilize the purified conjugate.
-
Confirm the successful conjugation using techniques like ¹H NMR, UV-Vis spectroscopy (if the conjugated molecule has a chromophore), or GPC/SEC to observe changes in the polymer's properties.
Visualization
Caption: Workflow for the functionalization and drug conjugation of a poly(imidazolium) scaffold via click chemistry.
References
- 1. Co-delivery of DNA and siRNA via Arginine-Rich PEI-based Polyplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(1-vinylimidazole) polyplexes as novel therapeutic gene carriers for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. Small nanosized poly(vinyl benzyl trimethylammonium chloride) based polyplexes for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilizing click chemistry to design functional interfaces through post-polymerization modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ surface functionalization of plasticized poly(vinyl chloride) membranes by ‘click chemistry’ - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Methyl-1-vinyl-1H-imidazolium chloride as a Versatile Monomer for Green Chemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1-vinyl-1H-imidazolium chloride, an ionic liquid monomer, is a pivotal building block in the synthesis of polymeric ionic liquids (PILs). These polymers are gaining significant attention as "green" materials due to their low vapor pressure, high thermal stability, and tunable properties. While not typically employed as a standalone solvent in chemical reactions, its incorporation into a polymer backbone imparts unique catalytic and material properties. This document provides detailed application notes and protocols for the synthesis of poly(this compound) and its subsequent application in catalysis.
Physicochemical Properties
Quantitative data for the monomer, this compound, is summarized below.
| Property | Value | Reference |
| Molecular Formula | C6H9ClN2 | [1][2] |
| Molecular Weight | 144.60 g/mol | [1] |
| CAS Number | 13474-25-4 | [1][3] |
| Appearance | Pale-yellow to Yellow-brown Solid | [4] |
| IUPAC Name | 1-ethenyl-3-methylimidazol-3-ium chloride | [1] |
Experimental Protocols
Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol details the synthesis of the homopolymer of this compound. Free-radical polymerization is a common and effective method for this transformation.[4]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Chloroform (solvent)
-
Ethanol (for purification)
-
Dialysis tubing (MWCO = 2000)
Equipment:
-
Round-bottom flask with a condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or nitrogen inlet
-
Rotary evaporator
Procedure:
-
Monomer Dissolution: In a round-bottom flask, dissolve 3.0 g of this compound in 30 mL of chloroform.
-
Initiator Addition: Add 0.06 g (2 wt% with respect to the monomer) of AIBN to the solution.
-
Inert Atmosphere: De-gas the solution by bubbling with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to 70°C under a nitrogen atmosphere with constant stirring. Allow the reaction to proceed for 16 hours.
-
Purification:
-
After cooling to room temperature, transfer the polymer solution into dialysis tubing (MWCO = 2000).
-
Dialyze against ethanol for 48 hours, changing the ethanol every 12 hours to remove unreacted monomer and initiator.
-
-
Isolation:
-
Concentrate the purified polymer solution using a rotary evaporator to remove the bulk of the ethanol.
-
Dry the resulting polymer in a vacuum oven at 30°C overnight to obtain the final product, poly(this compound).[5]
-
Diagram of the Experimental Workflow for Polymer Synthesis:
Caption: Workflow for the synthesis of poly(this compound).
Applications in Catalysis
Polymeric ionic liquids derived from this compound can act as catalysts or catalyst supports, offering the advantage of easy separation and recyclability.[4]
Example Application: Knoevenagel Condensation
Reaction Scheme:
An aldehyde or ketone reacts with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a new C=C bond.
General Protocol:
-
Reactant Mixture: In a reaction vessel, combine the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and the poly(this compound) catalyst (e.g., 10 mol%).
-
Solvent: The reaction can often be carried out under solvent-free conditions or in a minimal amount of a green solvent like ethanol.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., room temperature to 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Product Isolation:
-
Upon completion, add a suitable solvent (e.g., ethyl acetate) to precipitate the polymer catalyst.
-
Filter to separate the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
-
Catalyst Recycling: Wash the recovered polymer catalyst with a suitable solvent (e.g., ethyl acetate, ethanol) and dry it under vacuum for reuse in subsequent reactions.
Logical Relationship for Catalytic Application:
Caption: Logical workflow for the synthesis, application, and recycling of the PIL catalyst.
Summary of Applications
The primary application of this compound is as a monomer for the synthesis of functional polymers. These polymers have a range of potential uses:
| Application Area | Description | Potential Advantages |
| Catalysis | The polymer can act as a catalyst or a support for metal nanoparticles, facilitating organic reactions. | Easy separation, recyclability, and potential for enhanced catalyst stability.[4] |
| Coatings | PILs can be used to create antistatic or antimicrobial surface coatings. | Tunable surface properties and durability.[4] |
| Hydrogels | Copolymers incorporating this ionic liquid monomer can form hydrogels capable of absorbing large amounts of water. | Potential use in drug delivery, sensors, and absorbent materials.[4] |
| Ion-Exchange Membranes | The ionic nature of the polymer makes it suitable for the development of membranes for separation processes. | High ion conductivity and selectivity.[4] |
| Polymer Electrolytes | The high ionic conductivity and electrochemical stability of the polymer are beneficial for applications in batteries and other energy storage devices. | Improved safety compared to liquid electrolytes by reducing leakage and flammability.[4] |
Conclusion
This compound is a valuable monomer for the creation of advanced polymeric materials with a wide array of applications in green chemistry. Its polymerization leads to robust and versatile materials that can be employed as recyclable catalysts, functional coatings, and advanced electrolytes. The protocols and information provided herein offer a foundation for researchers to explore the potential of this compound in developing sustainable chemical processes and materials.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methyl-1-vinyl-1H-imidazolium chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Methyl-1-vinyl-1H-imidazolium chloride from synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities are typically unreacted starting materials, such as 1-vinylimidazole, and residual solvents used in the synthesis. Depending on the synthetic route, other byproducts may include small amounts of other quaternized species or colored impurities.
Q2: My final product has a yellow or brownish tint. What is the cause and how can I remove the color?
Colored impurities often arise from side reactions or the degradation of starting materials or the product, especially if the reaction is carried out at elevated temperatures. Treatment with activated charcoal is a common and effective method for decolorizing the ionic liquid solution.
Q3: How can I confirm the purity of my this compound?
The purity of the final product can be assessed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly effective for identifying the product and detecting proton-containing impurities. High-Performance Liquid Chromatography (HPLC) can also be employed to separate and quantify impurities.
Q4: Is it always necessary to purify this compound after synthesis?
Not always. For some applications, such as direct use in polymerization reactions where the aqueous solution of the ionic liquid is used, further purification may not be required.[1] However, for applications demanding high purity, such as in electrochemical studies or as a pharmaceutical intermediate, purification is essential.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Yellow or Brown Product Color | - Thermal degradation of reactants or product.- Presence of colored byproducts. | - Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., water or ethanol), add activated charcoal (typically 1-5% w/w), stir for several hours (heating may improve efficiency), and then filter through celite to remove the charcoal.[2] |
| Presence of Unreacted 1-Vinylimidazole | - Incomplete reaction.- Incorrect stoichiometry of reactants. | - Solvent Extraction: If the product is in an aqueous solution, perform a liquid-liquid extraction with a non-polar organic solvent like toluene or dichloromethane to remove the less polar 1-vinylimidazole.[3] The ionic liquid will remain in the aqueous phase.- Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/ethyl acetate. The desired product should crystallize out, leaving the more soluble impurities in the mother liquor.[4] |
| Product is an Oil Instead of a Solid | - Presence of impurities that lower the melting point.- Residual solvent. | - Drying: Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the product is thermally stable.- Purification: Proceed with recrystallization or solvent washing to remove impurities. Washing the crude product with a solvent in which the ionic liquid is insoluble but the impurities are soluble (e.g., cold toluene or acetone) can be effective. |
| Low Yield After Purification | - Product loss during multiple purification steps.- Suboptimal recrystallization conditions (e.g., wrong solvent, temperature). | - Optimize Recrystallization: Carefully select the recrystallization solvent system to maximize the recovery of the pure product. A solvent screen may be necessary.- Minimize Transfers: Reduce the number of transfers between vessels to minimize mechanical losses. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Ethyl acetate
-
Beaker or Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Once fully dissolved, slowly add ethyl acetate dropwise while stirring until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified crystals under high vacuum.
Purification Workflow
References
- 1. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
- 2. CN101665462A - Method for preparing vinylimidazole ionic liquid - Google Patents [patents.google.com]
- 3. This compound | 13474-25-4 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-Methyl-1-vinyl-1H-imidazolium chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Methyl-1-vinyl-1H-imidazolium chloride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: The final product has a yellow or discolored appearance.
-
Possible Cause: The presence of colored impurities is a common issue in the synthesis of imidazolium-based ionic liquids. This can result from side reactions or the quality of the starting materials.
-
Solution: A decolorization step can be implemented. Dissolve the impure product in a suitable solvent (e.g., deionized water or ethanol) and add activated decolorizing charcoal. The mixture can be heated (e.g., to 65°C) for several hours, followed by cooling and filtration to remove the charcoal. The solvent can then be removed from the colorless filtrate, for instance, by using a lyophilizer or rotary evaporator, to yield a purified, white solid.[1]
Issue 2: NMR analysis indicates incomplete conversion of N-vinylimidazole.
-
Possible Cause: The rate of the quaternization reaction can decrease as the concentration of reactants diminishes, leading to unreacted starting material in the final product.[2]
-
Solution: To drive the reaction towards completion, consider the following adjustments:
-
Reaction Time: Extend the reaction time to allow for a more complete conversion.
-
Temperature: Gently increasing the reaction temperature, within the limits of the stability of the reactants and products, can enhance the reaction rate.
-
Stoichiometry: While an equimolar amount of methyl chloride is theoretically required, using a slight excess (up to 10 mol%) can help to ensure complete conversion of the N-vinylimidazole.[2] However, for a more complete conversion of the methyl chloride itself, a small deficit may be preferable.[2] The optimal ratio may need to be determined empirically for your specific reaction conditions.
-
Issue 3: The presence of halide impurities is a concern for the intended application.
-
Possible Cause: The direct synthesis using methyl chloride inherently introduces chloride ions, which may be undesirable in certain applications like catalysis and materials science.[3]
-
Solution: A halide-free synthetic route should be employed. One common method is the use of dialkyl sulfates, such as dimethyl sulfate, as the alkylating agent.[3][4] This reaction yields 3-Methyl-1-vinyl-1H-imidazolium methyl sulfate.[3][5] If the chloride anion is specifically required, a subsequent anion exchange reaction could be performed, though this reintroduces a halide source. Other green chemistry approaches, such as using orthoesters in the presence of an acid, can also be explored.[3]
Issue 4: Unwanted polymerization of the product is observed during synthesis or workup.
-
Possible Cause: this compound is a monomer that can undergo free-radical polymerization.[3] This can be initiated by heat, light, or the presence of radical initiators.
-
Solution: To prevent premature polymerization:
-
Temperature Control: Maintain a controlled and moderate temperature throughout the synthesis and purification steps.
-
Inhibitor: Consider the addition of a small amount of a radical inhibitor, such as hydroquinone, to the reaction mixture or during storage.
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Light Protection: Protect the reaction mixture and the final product from direct light.
-
Issue 5: Analytical data suggests the presence of an oxidized impurity.
-
Possible Cause: The vinyl group of the imidazolium cation is susceptible to oxidation, especially in the presence of strong oxidizing agents.[3] This can lead to the formation of a carbonyl group, resulting in impurities such as 3-methyl-1-carboxyimidazolium chloride.[3]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from oxidizing contaminants.
-
Purification: If oxidation has occurred, purification by recrystallization or column chromatography may be necessary to separate the desired product from the oxidized impurity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method is the direct quaternization of 1-vinylimidazole with methyl chloride, often in an aqueous solution.[2] Alternative two-step pathways include the reaction of 1-vinylimidazole with hydrogen chloride followed by methylation, or the synthesis of 1-vinylimidazole from imidazole and 1,2-dichloroethane, which is then quaternized.[3] Halide-free routes using reagents like dimethyl sulfate are also employed to produce related vinylimidazolium salts with different anions.[3][4]
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The primary side reactions and issues of concern include:
-
Incomplete reaction: Leaving residual starting materials.
-
Oxidation of the vinyl group: Leading to carbonyl-containing impurities.[3]
-
Premature polymerization: As the product is a monomer.[3]
-
Formation of colored impurities: Requiring a decolorization step.[1]
Q3: What are the recommended methods for purifying the final product?
A3: Purification strategies depend on the nature of the impurities. Common methods include:
-
Decolorization with activated charcoal: To remove colored impurities.[1]
-
Recrystallization: From an appropriate solvent system to remove unreacted starting materials and other solid impurities.
-
Washing: With a solvent in which the product is insoluble but the impurities are soluble.
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Drying under vacuum: To remove residual solvents.[1]
Quantitative Data Summary
The choice of methylating agent can influence the final product and the presence of certain impurities. The following table compares common methylating agents used in the synthesis of vinylimidazolium salts.
| Methylating Agent | Anion in Product | Key Features |
| Methyl Chloride | Chloride (Cl⁻) | Direct synthesis of the target compound; a common industrial reagent.[2][3] |
| Dimethyl Sulfate | Methyl Sulfate (CH₃SO₄⁻) | A prominent halide-free method that avoids chloride contamination; the reaction is often efficient under ambient conditions.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Quaternization with Methyl Chloride
This protocol is based on the general principle of quaternizing N-vinylimidazoles with methyl chloride in an aqueous solution.[2]
-
Reaction Setup: In a closed, pressure-rated apparatus, dissolve 1-vinylimidazole in deionized water.
-
Heating: Heat the solution to the desired reaction temperature (e.g., 70-90°C).
-
Methyl Chloride Addition: Meter in methyl chloride, either as a gas or a condensed liquid, to the heated solution. The rate of addition should be controlled to maintain the desired reaction pressure (e.g., 2-15 bar).[2]
-
Reaction: Maintain the temperature and pressure for a sufficient duration to ensure a high conversion of the 1-vinylimidazole. The reaction progress can be monitored by analytical techniques such as NMR or HPLC.
-
Workup: After the reaction is complete, cool the reactor and vent any excess pressure. The resulting aqueous solution of this compound can often be used directly for subsequent applications like polymerization.[2] If the solid product is required, the water can be removed under reduced pressure.
Protocol 2: Halide-Free Synthesis of 3-Methyl-1-vinyl-1H-imidazolium Methyl Sulfate
This protocol describes a halide-free synthesis using dimethyl sulfate.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add 1-vinylimidazole.
-
Reagent Addition: Slowly add an equimolar amount of dimethyl sulfate to the 1-vinylimidazole while stirring. The reaction is often exothermic, so cooling may be necessary to maintain the desired temperature.
-
Reaction: Continue stirring the mixture at room temperature or with gentle heating until the reaction is complete. The progress can be monitored by observing the disappearance of the starting materials using techniques like thin-layer chromatography or NMR.
-
Purification: The resulting 3-Methyl-1-vinyl-1H-imidazolium methyl sulfate is often obtained in high purity and may not require extensive purification. If necessary, washing with a non-polar solvent like diethyl ether can be performed to remove any unreacted starting materials.
Protocol 3: Purification of this compound using Activated Charcoal
This protocol is adapted from a method for purifying similar ionic liquids.[1]
-
Dissolution: Dissolve the crude, colored this compound in a suitable solvent, such as deionized water or ethanol, to create a solution.
-
Charcoal Treatment: Add activated decolorizing charcoal to the solution (e.g., 5-10% by weight of the ionic liquid).
-
Heating and Stirring: Heat the mixture (e.g., to 65°C) and stir for several hours (e.g., 12-24 hours).
-
Filtration: Cool the mixture to room temperature and filter it through a pad of celite or a fine filter paper to completely remove the activated charcoal. The resulting filtrate should be colorless.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator or a lyophilizer.
-
Drying: Dry the resulting white solid under high vacuum for an extended period (e.g., 48 hours) to remove any residual moisture.[1]
Visualizations
Caption: Workflow of the synthesis of this compound and potential side reactions.
Caption: A troubleshooting decision tree for common synthesis issues.
References
- 1. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 2. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
- 3. This compound | 13474-25-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-methyl-1-vinyl-1H-imidazolium methyl sulphate | C7H12N2O4S | CID 168565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Poly(3-Methyl-1-vinyl-1H-imidazolium chloride) Molecular Weight Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(3-methyl-1-vinyl-1H-imidazolium chloride). The focus is on controlling the molecular weight of the polymer during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The two primary methods for controlling the molecular weight are:
-
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer excellent control over molecular weight and result in polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1][2][3][4][5]
-
Conventional Free-Radical Polymerization: This method utilizes a free-radical initiator (e.g., AIBN). Molecular weight can be influenced by adjusting the initiator concentration and/or adding a chain transfer agent (CTA).[6][7][8][9]
Q2: How does the initiator concentration affect the molecular weight in a conventional free-radical polymerization?
A2: In conventional free-radical polymerization, the molecular weight of the polymer is inversely proportional to the initiator concentration. A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, longer polymer chains, leading to a higher average molecular weight.[10][11][12]
Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
A3: A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new chain. This process effectively reduces the average molecular weight of the resulting polymer.[7] The extent of molecular weight reduction depends on the concentration and the chain transfer constant of the specific CTA used. Thiol-containing compounds are commonly used as CTAs in radical polymerization.[7]
Q4: Why is RAFT polymerization preferred for precise molecular weight control?
A4: RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization is a type of living polymerization that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI < 1.4).[1][4] This control is achieved through the use of a RAFT agent, which mediates the polymerization in a controlled manner, allowing polymer chains to grow at a similar rate. The molecular weight can be controlled by the molar ratio of the monomer to the RAFT agent.[1]
Q5: What are suitable solvents for the polymerization of this compound?
A5: The choice of solvent is critical for successful polymerization. For conventional free-radical polymerization, polar solvents in which the monomer and initiator are soluble are typically used; aqueous or aqueous-alcoholic solutions are common.[6][13] For RAFT polymerization of vinylimidazoles, glacial acetic acid has been shown to be a particularly effective solvent.[2][3][5][14] Acetic acid protonates the vinylimidazole monomer, which helps to stabilize the propagating radical and leads to better control over the polymerization.[5][14]
Troubleshooting Guides
Issue 1: The molecular weight of my polymer is too high in my conventional free-radical polymerization.
| Possible Cause | Troubleshooting Step |
| Initiator concentration is too low. | Increase the concentration of the free-radical initiator (e.g., AIBN). |
| No chain transfer agent (CTA) was used. | Introduce a suitable CTA (e.g., a thiol-based agent) into the reaction mixture. The concentration will need to be optimized based on the desired molecular weight. |
| Incorrect reaction temperature. | Ensure the reaction temperature is appropriate for the chosen initiator to achieve the desired decomposition rate. |
Issue 2: The polydispersity index (PDI) of my polymer is too broad (> 1.5) when using RAFT polymerization.
| Possible Cause | Troubleshooting Step |
| Impurities in the monomer or solvent. | Purify the monomer and solvent before use. Oxygen is a known inhibitor of radical polymerization and must be removed. |
| Incorrect RAFT agent for the monomer. | Ensure the chosen RAFT agent (e.g., xanthate, dithiocarbonate, or trithiocarbonate) is suitable for vinylimidazolium polymerization.[1] |
| Suboptimal reaction conditions. | Optimize the reaction temperature and time. Also, ensure the molar ratio of initiator to RAFT agent is appropriate. |
| Inefficient deoxygenation. | Thoroughly de-gas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). |
Issue 3: The polymerization reaction is not proceeding or is very slow.
| Possible Cause | Troubleshooting Step | | Presence of inhibitors. | Ensure the monomer is free of polymerization inhibitors, which are often added for storage. | | Insufficient initiator or initiator decomposition. | Check that the correct amount of initiator was added and that the reaction temperature is high enough for the initiator to decompose effectively. | | In the case of N-vinylimidazole polymerization at neutral or high pH. | For non-quaternized vinylimidazoles, the polymerization rate can be very slow at neutral or high pH. Lowering the pH (e.g., by using acetic acid as a solvent) can significantly increase the rate.[9] |
Data Presentation
Table 1: Effect of Initiator and Chain Transfer Agent on Molecular Weight in Conventional Free-Radical Polymerization
| Parameter | Change | Effect on Molecular Weight (Mw) | Effect on Polydispersity (PDI) |
| Initiator Concentration | Increase | Decrease | May slightly increase |
| Decrease | Increase | May slightly decrease | |
| Chain Transfer Agent (CTA) Concentration | Increase | Decrease | May narrow slightly |
| Decrease | Increase | May broaden slightly |
Table 2: Controlling Molecular Weight with RAFT Polymerization
| Parameter | Change | Effect on Number-Average Molecular Weight (Mn) | Effect on Polydispersity (PDI) |
| [Monomer] / [RAFT Agent] Ratio | Increase | Increase | Generally remains low (< 1.4) |
| Decrease | Decrease | Generally remains low (< 1.4) |
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of this compound
-
Materials: this compound (monomer), 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator), and a suitable solvent (e.g., deionized water or ethanol).
-
Procedure: a. Dissolve the desired amount of this compound in the chosen solvent in a reaction vessel equipped with a magnetic stirrer and a condenser. b. Add the calculated amount of AIBN initiator. The amount will depend on the target molecular weight. c. De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen. d. Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and maintain it for the specified reaction time (e.g., 6-24 hours).[15] e. After the reaction is complete, cool the solution to room temperature. f. Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., acetone or diethyl ether). g. Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum. h. Characterize the molecular weight and PDI of the polymer using Gel Permeation Chromatography (GPC).
Protocol 2: RAFT Polymerization of this compound
-
Materials: this compound (monomer), a suitable RAFT agent (e.g., a xanthate or trithiocarbonate), AIBN (initiator), and glacial acetic acid (solvent).
-
Procedure: a. In a Schlenk flask, combine the this compound, the RAFT agent, and AIBN in glacial acetic acid. The ratio of monomer to RAFT agent will determine the target molecular weight.[1] b. Subject the reaction mixture to at least three freeze-pump-thaw cycles to ensure the complete removal of oxygen.[16] c. Backfill the flask with an inert gas (e.g., argon). d. Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the required reaction time. e. To quench the polymerization, cool the flask in an ice bath and expose the mixture to air. f. Precipitate the polymer in a suitable non-solvent. g. Isolate the polymer by filtration, wash thoroughly, and dry under vacuum. h. Analyze the polymer's molecular weight and PDI by GPC.
Visualizations
Caption: Workflow for selecting a polymerization method to control molecular weight.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A facile route to well-defined imidazolium-based poly(ionic liquid)s of enhanced conductivity via RAFT - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 13474-25-4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
- 14. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
- 16. RAFT Polymerization Procedures [sigmaaldrich.com]
preventing premature polymerization of 3-Methyl-1-vinyl-1H-imidazolium chloride during storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature polymerization of 3-Methyl-1-vinyl-1H-imidazolium chloride during storage. Adherence to these guidelines is critical for ensuring the monomer's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is a vinyl-substituted ionic liquid monomer. The vinyl group is susceptible to free-radical polymerization, a chain reaction that can be initiated by factors such as heat, light, oxygen, and impurities. This process leads to the formation of oligomers and polymers, rendering the monomer unsuitable for its intended use.
Q2: What are the visible signs of premature polymerization?
A2: Signs of polymerization include an increase in viscosity, the formation of a gel or solid, or the appearance of cloudiness or precipitates in the liquid monomer. If any of these are observed, the product's quality is compromised and it should not be used for experiments sensitive to monomer purity.
Q3: How should I store this compound to prevent polymerization?
A3: To ensure the stability of this compound, it is crucial to store it under controlled conditions. This includes maintaining a cool, dark, and dry environment, preferably under an inert atmosphere.
Q4: What type of inhibitors are used to stabilize this monomer?
A4: While specific inhibitor formulations for this compound are not always disclosed by manufacturers, common practice for vinyl monomers involves the use of radical scavengers. Phenolic compounds like hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ) are frequently used for this purpose. These inhibitors function by reacting with and neutralizing free radicals that would otherwise initiate polymerization.
Q5: Do I need to remove the inhibitor before using the monomer in my experiment?
A5: Yes, in most polymerization reactions, it is essential to remove the inhibitor immediately before use. The presence of an inhibitor will interfere with the desired polymerization process. For applications where the monomer is used as a solvent or for other non-polymerization purposes, inhibitor removal may not be necessary.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Increased Viscosity or Solidification | Premature polymerization has occurred. | - Do not use the product. - Review storage conditions to ensure they meet recommendations. - If the issue persists with new batches, contact the supplier. |
| Inconsistent Polymerization Results | - Partial polymerization of the monomer stock. - Incomplete removal of the inhibitor. | - Test the monomer for the presence of oligomers. - Ensure the inhibitor removal procedure is performed correctly and immediately before use. |
| Discoloration of the Monomer | Exposure to light or oxygen, or presence of impurities. | - While slight discoloration may not always indicate polymerization, it is a sign of potential degradation. - Store the monomer in an amber vial under an inert atmosphere. |
Storage and Inhibitor Recommendations
Proper storage is the primary line of defense against premature polymerization. The following table summarizes the recommended conditions and common inhibitors used for stabilizing vinyl monomers like this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermally initiated polymerization. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes contact with oxygen, which can form peroxides that initiate polymerization. |
| Light | Store in the dark (amber vials) | Prevents photo-initiation of polymerization. |
| Inhibitor | Hydroquinone (HQ) or Monomethyl Ether of Hydroquinone (MEHQ) | Scavenges free radicals to prevent the initiation of polymerization. |
| Inhibitor Concentration | 50 - 200 ppm (typical range for vinyl monomers) | Effective at preventing polymerization during storage without making removal overly difficult. |
Experimental Protocols
Protocol 1: Detection of Oligomers via Viscosity Measurement
A simple method to check for the onset of polymerization is to monitor the viscosity of the monomer over time.
Methodology:
-
At the time of receipt (T=0), measure the viscosity of a sample of this compound using a viscometer at a controlled temperature (e.g., 25°C).
-
Store the bulk of the monomer under the recommended conditions.
-
At regular intervals (e.g., monthly), draw a small sample and repeat the viscosity measurement under the same conditions.
-
A significant increase in viscosity over time indicates the formation of oligomers and premature polymerization.
Protocol 2: Removal of Inhibitor Prior to Use
This protocol describes a general method for removing phenolic inhibitors from vinyl monomers using an alumina column.
Methodology:
-
Pack a chromatography column with activated basic alumina. The amount of alumina will depend on the volume of monomer to be purified.
-
Pass the this compound through the column. The inhibitor will be adsorbed onto the alumina.
-
Collect the purified, inhibitor-free monomer.
-
Important: The purified monomer is no longer stabilized and should be used immediately.[1] Do not store inhibitor-free monomer for extended periods.
Logical Workflow for Preventing Premature Polymerization
The following diagram illustrates the key factors and preventative measures associated with the storage and handling of this compound.
Caption: Factors leading to polymerization and preventative measures.
References
Technical Support Center: Vinylimidazolium Salt Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vinylimidazolium salts.
Frequently Asked Questions (FAQs)
Category 1: Reaction Issues
Question 1: I am observing very low or no yield of my vinylimidazolium salt. What are the common causes and how can I improve it?
Answer: Low or no yield is a frequent issue in vinylimidazolium salt synthesis. The primary causes can be broken down into several factors:
-
Reaction Temperature and Time: The quaternization of imidazoles is sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the product or starting materials. Reaction times are also crucial; shorter times may not allow for complete conversion.
-
Purity of Starting Materials: Impurities in the starting 1-vinylimidazole or the alkylating agent can interfere with the reaction. It is recommended to use freshly distilled 1-vinylimidazole.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile, DMF, or acetone are often good choices. However, for some reactions, running the synthesis neat (without a solvent) can be effective.
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it has gone to completion.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time. Start with milder conditions and gradually increase them.
-
Ensure Purity of Reagents: Purify the 1-vinylimidazole by vacuum distillation before use.[1] Ensure the alkylating agent is of high purity.
-
Solvent Screening: If using a solvent, try different polar aprotic solvents to find the optimal one for your specific substrates.
-
Reaction Monitoring: Take aliquots from the reaction mixture at different time points to monitor the disappearance of starting materials and the appearance of the product.
Question 2: My reaction mixture turned into a solid mass (polymerized). How can I prevent this?
Answer: The vinyl group of the imidazolium salt is susceptible to free-radical polymerization, especially at elevated temperatures.[2][3] This is a common side reaction that can significantly reduce the yield of the desired monomeric salt.
Prevention Strategies:
-
Use of Inhibitors: Add a small amount of a free-radical inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), to the reaction mixture.
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can initiate polymerization.
| Parameter | Recommendation | Rationale |
| Inhibitor | Hydroquinone, MEHQ | Scavenges free radicals that initiate polymerization. |
| Temperature | Lowest effective temperature | Reduces the rate of spontaneous polymerization. |
| Atmosphere | Inert (N₂, Ar) | Excludes oxygen, a potential initiator of polymerization. |
Category 2: Purification and Product Quality
Question 3: I am having difficulty purifying my vinylimidazolium salt. What are the best methods?
Answer: The ionic nature of vinylimidazolium salts makes them non-volatile and often highly soluble in polar solvents, which can complicate purification.[4] Common impurities include unreacted starting materials and colored byproducts.
Purification Techniques:
-
Washing/Precipitation: This is the most common and effective method. After the reaction, the crude product (which is often a solid or viscous oil) can be washed with a non-polar solvent in which the product is insoluble but the impurities are soluble. Diethyl ether and ethyl acetate are commonly used for this purpose.[5] The product can then be isolated by filtration or decantation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate, isopropanol/diethyl ether) can be used to obtain a highly pure product.
-
Activated Charcoal Treatment: If the product is colored, dissolving it in a suitable solvent (like ethanol or methanol) and treating it with activated charcoal can help remove colored impurities.[6] The charcoal is then removed by filtration.
-
Column Chromatography: While less common for ionic liquids due to their high polarity, column chromatography using a polar stationary phase (like alumina or silica gel) and a polar eluent system can sometimes be effective.[6]
| Purification Method | Target Impurity | Typical Solvents |
| Washing/Precipitation | Unreacted starting materials | Diethyl ether, Ethyl acetate, Hexane |
| Recrystallization | Various impurities | Ethanol/Ethyl acetate, Acetonitrile/Toluene |
| Activated Charcoal | Colored impurities | Ethanol, Methanol |
Question 4: My final product is a dark oil or solid, not the expected white/colorless product. What causes this discoloration and how can I fix it?
Answer: Discoloration is a common issue and is usually due to the formation of small amounts of polymeric or degradation byproducts.[6]
Causes and Solutions:
-
Side Reactions at High Temperatures: Running the reaction at too high a temperature can lead to decomposition and the formation of colored impurities. Solution: Lower the reaction temperature.
-
Impurities in Starting Materials: Impurities in the starting materials can lead to colored byproducts. Solution: Use high-purity, freshly distilled starting materials.[1]
-
Decolorization: As mentioned in the previous question, treating a solution of the product with activated charcoal is an effective way to remove colored impurities.[6]
Category 3: Product Stability and Handling
Question 5: How should I store my synthesized vinylimidazolium salt to prevent degradation or polymerization?
Answer: Vinylimidazolium salts can be sensitive to heat, light, and air, which can lead to polymerization or decomposition over time.[1][7]
Recommended Storage Conditions:
-
Temperature: Store in a refrigerator or freezer at low temperatures (e.g., 0-4 °C).
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture absorption.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Inhibitor: For long-term storage, consider adding a small amount of a polymerization inhibitor like MEHQ.
Experimental Protocol: General Synthesis of 1-Vinyl-3-ethylimidazolium Bromide
This protocol provides a general procedure for the synthesis of a common vinylimidazolium salt. It can be adapted for other alkyl halides.
Materials:
-
1-Vinylimidazole (freshly distilled)
-
Bromoethane
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydroquinone (inhibitor)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-vinylimidazole (1.0 eq) and a catalytic amount of hydroquinone.
-
Add anhydrous acetonitrile to dissolve the 1-vinylimidazole.
-
Slowly add bromoethane (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 50-60 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the 1-vinylimidazole spot has disappeared.
-
Cool the reaction mixture to room temperature.
-
Add anhydrous diethyl ether to the flask to precipitate the product.
-
Stir the resulting suspension for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with several portions of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 1-vinyl-3-ethylimidazolium bromide as a white solid.
Visual Guides
Caption: General workflow for the synthesis of vinylimidazolium salts.
Caption: Troubleshooting logic for common issues in vinylimidazolium salt synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes - PMC [pmc.ncbi.nlm.nih.gov]
effect of initiator concentration on poly(3-Methyl-1-vinyl-1H-imidazolium chloride) properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(3-methyl-1-vinyl-1H-imidazolium chloride). The information focuses on the critical role of initiator concentration in determining the final properties of the polymer.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing poly(this compound)?
A1: The most common method for synthesizing poly(this compound) is through free-radical polymerization of the this compound monomer.[1] This method is versatile and allows for the formation of both homopolymers and copolymers with tailored properties.[1]
Q2: How does the initiator concentration generally affect the molecular weight of the resulting polymer?
A2: In free-radical polymerization, the initiator concentration has an inverse relationship with the molecular weight of the polymer. A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in shorter chains and thus a lower average molecular weight.[2] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.
Q3: What impact does initiator concentration have on the polydispersity index (PDI) of the polymer?
A3: The initiator concentration can influence the polydispersity index (PDI), which is a measure of the distribution of molecular weights in a given polymer sample. While the relationship can be complex and influenced by other reaction conditions, higher initiator concentrations can sometimes lead to a narrower molecular weight distribution (lower PDI) under controlled conditions. However, uncontrolled reactions with high initiator concentrations can also lead to broader distributions.
Q4: Can the initiator concentration affect the thermal stability of poly(this compound)?
A4: Yes, the initiator concentration can indirectly affect the thermal stability. The thermal stability of a polymer is often related to its molecular weight and the nature of the end groups. Polymers with lower molecular weights, resulting from higher initiator concentrations, may exhibit slightly lower thermal stability. The end groups derived from the initiator can also influence the onset of thermal degradation.
Q5: How is the ionic conductivity of poly(this compound) related to initiator concentration?
A5: The ionic conductivity of poly(ionic liquid)s is influenced by several factors, including ion mobility. While the initiator concentration does not directly dictate ionic conductivity, it affects the molecular weight of the polymer. Generally, lower molecular weight polymers (resulting from higher initiator concentrations) may exhibit higher ionic conductivity due to increased chain mobility. The high ionic conductivity and electrochemical stability are key features of these materials for applications like polymer electrolytes.[1]
Troubleshooting Guide
Issue 1: The polymerization reaction is too fast and difficult to control, or the resulting polymer has a very low molecular weight.
-
Cause: The initiator concentration is likely too high. An excess of initiator leads to a rapid generation of free radicals, causing a very fast reaction and the formation of many short polymer chains.
-
Solution: Reduce the initiator concentration. A common starting point for free-radical polymerization is in the range of 0.5-1.0 wt.% relative to the monomer mass.[3] It is advisable to perform a series of experiments with varying initiator concentrations to find the optimal condition for your desired molecular weight and reaction rate.
Issue 2: The polymerization is very slow or does not initiate at all.
-
Cause 1: The initiator concentration may be too low to generate a sufficient number of radicals to start and sustain the polymerization process.
-
Solution 1: Gradually increase the initiator concentration.
-
Cause 2: The presence of inhibitors, such as oxygen, in the reaction mixture. Oxygen is a potent inhibitor of free-radical polymerization.[3]
-
Solution 2: Ensure the reaction mixture is thoroughly deoxygenated before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by purging the system with an inert gas like nitrogen or argon.[4]
-
Cause 3: The initiator may be old or decomposed.
-
Solution 3: Use a fresh, properly stored initiator. For thermally initiated polymerizations, ensure the reaction temperature is appropriate for the chosen initiator's half-life.
Issue 3: The resulting polymer is insoluble or forms a gel.
-
Cause: This could be due to cross-linking reactions, which can sometimes be promoted by high temperatures or the presence of impurities. While less directly related to initiator concentration, a very high concentration combined with a high temperature can lead to uncontrolled reactions and side products.
-
Solution: Lower the reaction temperature and ensure the purity of the monomer and solvent. Using a chain transfer agent can also help to control the polymerization and prevent gelation.
Quantitative Data
The following table provides a representative summary of the expected trends in the properties of poly(this compound) as a function of initiator concentration. The exact values will depend on specific experimental conditions such as temperature, solvent, and monomer concentration.
| Initiator Concentration (mol%) | Polymerization Rate | Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Thermal Stability (Td) | Ionic Conductivity |
| Low (e.g., 0.1) | Slower | High | May be broader | Higher | Lower |
| Medium (e.g., 0.5) | Moderate | Medium | Narrower | Medium | Medium |
| High (e.g., 2.0) | Faster | Low | May broaden again | Lower | Higher |
Experimental Protocols
Key Experiment: Free-Radical Polymerization of this compound
This protocol describes a typical procedure for the synthesis of poly(this compound) using a free-radical initiator.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Diethyl ether (non-solvent for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath or other temperature-controlled heating system
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask, dissolve a specific amount of this compound in DMF. The monomer concentration can be varied, but a common starting point is a 1 M solution.
-
Initiator Addition: Add the desired amount of AIBN to the solution. For a baseline experiment, an initiator concentration of 0.5 mol% with respect to the monomer can be used.
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-70 °C). Allow the polymerization to proceed for a set time (e.g., 24 hours) with continuous stirring.
-
Polymer Isolation: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of diethyl ether with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer several times with fresh diethyl ether to remove any unreacted monomer and initiator. Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal Stability: Analyzed using Thermogravimetric Analysis (TGA).
-
Glass Transition Temperature: Measured by Differential Scanning Calorimetry (DSC).
-
Ionic Conductivity: Measured by electrochemical impedance spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: Relationship between initiator concentration and key polymer properties.
References
Technical Support Center: Production of 3-Methyl-1-vinyl-1H-imidazolium chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Methyl-1-vinyl-1H-imidazolium chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthesis route for this compound?
A1: The most prevalent and straightforward method is the direct quaternization of 1-vinylimidazole with a methylating agent, typically methyl chloride. This approach is favored for its efficiency and is often employed in industrial-scale production. The use of methyl chloride is advantageous as it directly provides the desired chloride anion, thereby circumventing the need for subsequent ion exchange steps.
Q2: What are the critical parameters to control during the quaternization reaction?
A2: To maximize yield and purity while minimizing side reactions, it is crucial to control temperature, pressure, and the molar ratio of reactants. Elevated temperatures, generally between 50-90°C, are used to accelerate the reaction. However, exceeding 90°C can lead to undesired polymerization of the vinyl group or product decomposition.[1] Pressure must be carefully managed to ensure methyl chloride remains in the aqueous solution.[1]
Q3: Are there alternative synthesis pathways to direct quaternization?
A3: Yes, two-step synthetic strategies offer an alternative. One such pathway involves the initial reaction of 1-vinylimidazole with hydrogen chloride, followed by a methylation step. Another approach focuses on the synthesis of the 1-vinylimidazole precursor itself, for instance, by reacting imidazole with 1,2-dichloroethane using a phase-transfer catalyst, which is then followed by the quaternization step.[1]
Q4: What are the primary safety concerns associated with the production of this compound?
A4: The primary safety concerns include managing the exothermic nature of the quaternization reaction to prevent thermal runaway.[2][3] Methyl chloride is a flammable and toxic gas, requiring careful handling in a well-ventilated area and a closed reaction system. The final product is classified as toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn at all times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Optimize reaction conditions by gradually increasing the temperature within the 50-90°C range and extending the reaction time. Monitor reaction progress using techniques like ¹H NMR to determine the point of maximum conversion. |
| Suboptimal molar ratio of reactants. | A slight excess of the methylating agent can drive the reaction to completion. However, a large excess can lead to side products and purification challenges. A molar ratio of 1:1 to 1:1.1 (1-vinylimidazole to methyl chloride) is a good starting point. | |
| Product Discoloration (Yellow to Brown Hue) | Formation of colored impurities due to side reactions at elevated temperatures or presence of residual starting materials. | Maintain strict temperature control and avoid localized overheating. Purify the crude product using activated carbon treatment followed by filtration. Multiple treatments may be necessary for highly colored products. |
| Presence of unreacted starting materials or byproducts. | After the initial workup, wash the product with a suitable organic solvent like diethyl ether or ethyl acetate to remove unreacted starting materials.[5] | |
| High Residual Starting Material in Final Product | Inefficient purification. | Employ solvent extraction techniques. Dissolve the crude product in water and extract with an immiscible organic solvent to remove non-polar impurities. |
| Incomplete reaction. | Re-evaluate and optimize the reaction conditions as mentioned for low yield. | |
| Thermal Runaway During Scale-up | Inadequate heat removal capacity of the reactor. | Ensure the reactor's cooling system is sufficient for the scale of the reaction. For larger scales, consider using a reactor with a higher surface-area-to-volume ratio or implementing a semi-batch process where one reactant is added gradually to control the rate of heat generation.[2][3] |
| Poor mixing leading to localized hot spots. | Use an appropriate agitation system to ensure homogenous mixing and temperature distribution throughout the reactor. The choice of stirrer should be suitable for the viscosity of the reaction mixture. | |
| Product Solidifies or Becomes Too Viscous to Handle | High concentration of the product in the reaction mixture. | The reaction can be performed in an aqueous solution to maintain a manageable viscosity. A concentration of 25-60% by weight of the N-vinylimidazole in water is recommended.[6] If the product is isolated as a neat substance, gentle heating may be required for transfer. |
Experimental Protocols
Kilogram-Scale Synthesis of this compound
This protocol is adapted from a patented industrial process and is intended for experienced chemists in a properly equipped facility.
Materials and Equipment:
-
6 L stirred-tank reactor equipped with heating/cooling jacket, pressure gauge, gas inlet, and reflux condenser.
-
1-Vinylimidazole (1 kg)
-
Deionized water (1.05 kg)
-
Methyl chloride (gas)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemically resistant gloves.
Procedure:
-
Charge the 6 L reactor with 1 kg of 1-vinylimidazole and 1.05 kg of deionized water.
-
Seal the reactor and begin stirring.
-
Heat the mixture to 75°C.
-
Once the temperature is stable, slowly introduce methyl chloride gas into the reactor. The pressure in the reactor will increase.
-
Maintain the temperature at 75°C and continue to add methyl chloride until a total of 525 g (98 mol% based on 1-vinylimidazole) has been reacted. The reaction is exothermic, and the cooling system should be used to maintain the temperature. The pressure will gradually decrease as the methyl chloride is consumed.
-
Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of the 1-vinylimidazole starting material via ¹H NMR.
-
Once the reaction is complete, cool the reactor to room temperature.
-
The resulting product is an aqueous solution of this compound with a solids content of approximately 59%.[6]
Purification of this compound
Decolorization with Activated Carbon:
-
To the aqueous solution of the crude product, add activated carbon (2-5% by weight of the ionic liquid).
-
Heat the mixture to 60-70°C and stir for 2-4 hours.
-
Cool the mixture to room temperature and filter to remove the activated carbon.
-
If the color persists, repeat the treatment with fresh activated carbon.
Solvent Extraction for Removal of Organic Impurities:
-
The aqueous solution of the decolorized product is transferred to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the aqueous layer containing the purified ionic liquid.
-
Repeat the extraction with fresh organic solvent two more times to ensure complete removal of non-polar impurities.
-
The final product is an aqueous solution of this compound. If a solvent-free product is required, the water can be removed under reduced pressure.
Quantitative Data
Table 1: Reaction Parameters for Scale-up Synthesis
| Parameter | Lab-Scale (Exemplary) | Pilot-Scale (from Patent) |
| Reactant 1 | 1-Vinylimidazole | 1-Vinylimidazole |
| Reactant 2 | Methyl chloride | Methyl chloride |
| Solvent | Water | Water/Isopropanol |
| Scale | ~100 g | 1 kg |
| Temperature | 75°C | 73-75°C[6] |
| Molar Ratio (Vinylimidazole:Methyl Chloride) | 1:1.05 | 1:0.97 - 1:0.98[6] |
| Product Concentration | ~50% in water | ~59% in water[6] |
Table 2: Purity and Yield Data (Illustrative)
| Stage | Purity (by ¹H NMR) | Yield (Overall) | Appearance |
| Crude Product | 90-95% | >95% | Yellow to light brown solution |
| After Activated Carbon Treatment | 95-98% | >90% | Colorless to pale yellow solution |
| After Solvent Extraction | >99% | >85% | Colorless solution |
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Troubleshooting guide for common scale-up challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. chemical reactor runaway case study | DOCX [slideshare.net]
- 3. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 4. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. UV-Polymerized Vinylimidazolium Ionic Liquids for Permselective Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Methyl-1-vinyl-1H-imidazolium chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Methyl-1-vinyl-1H-imidazolium chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: The final product is colored (yellow to brown).
Possible Causes:
-
Thermal Degradation: Overheating during the reaction or purification can lead to the formation of colored impurities. Quaternization reactions are exothermic, and inadequate temperature control can cause the reaction mixture to overheat.
-
Impurities in Starting Materials: The presence of impurities in the initial 1-vinylimidazole or methylating agent can lead to colored byproducts.
-
Oxidation: The vinyl group is susceptible to oxidation, which can form colored species.
Solutions:
-
Temperature Control: Maintain a consistent reaction temperature, typically between 60-80°C. Use a temperature-controlled reaction vessel and monitor the internal temperature throughout the synthesis.
-
Purification of Starting Materials: If commercially available starting materials are of insufficient purity, consider distillation of 1-vinylimidazole before use.
-
Decolorization with Activated Carbon:
-
Dissolve the crude this compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Add a small amount of activated carbon (typically 1-5% by weight).
-
Stir the mixture at room temperature for several hours.
-
Filter the mixture through celite to remove the activated carbon.
-
Remove the solvent under reduced pressure.
-
Issue 2: The reaction is incomplete, and the product is contaminated with unreacted 1-vinylimidazole.
Possible Causes:
-
Insufficient Reaction Time or Temperature: The quaternization reaction may not have proceeded to completion.
-
Improper Stoichiometry: An insufficient amount of the methylating agent (methyl chloride) was used.
-
Poor Mixing: Inadequate agitation can lead to localized areas of low reactant concentration.
Solutions:
-
Optimize Reaction Conditions:
-
Ensure the reaction is carried out for a sufficient duration (e.g., 24-48 hours) at the recommended temperature (60-80°C).
-
Monitor the reaction progress using ¹H NMR spectroscopy by observing the disappearance of the N-H proton of the imidazole starting material.
-
-
Adjust Stoichiometry: Use a slight excess of the methylating agent (e.g., 1.1 to 1.2 equivalents).
-
Purification:
-
Solvent Washing: Wash the crude product with a solvent in which the ionic liquid is insoluble but the unreacted 1-vinylimidazole is soluble, such as ethyl acetate or diethyl ether.
-
Solvent Extraction: If the product is in an aqueous solution, perform a liquid-liquid extraction with a non-polar organic solvent to remove unreacted 1-vinylimidazole.
-
Issue 3: The product contains polymeric or oligomeric impurities.
Possible Causes:
-
Thermal Polymerization: High reaction temperatures can initiate the free-radical polymerization of the vinyl group in both the starting material and the product.
-
Presence of Initiators: Trace amounts of radical initiators in the starting materials or solvent can trigger polymerization.
Solutions:
-
Strict Temperature Control: Avoid excessive temperatures during the reaction and purification steps.
-
Use of Polymerization Inhibitors: Add a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or phenothiazine, to the reaction mixture. These can be removed during the purification process.
-
Purification: Precipitation of the ionic liquid from a solution where the polymer is less soluble can help in separation.
Issue 4: The product is hygroscopic and contains water.
Possible Causes:
-
Use of Aqueous Solvents: Synthesis in water will result in an aqueous solution of the product.
-
Absorption of Atmospheric Moisture: Imidazolium chlorides are often hygroscopic and can absorb water from the air during handling and storage.
Solutions:
-
Anhydrous Synthesis: If a dry product is required, perform the synthesis under anhydrous conditions using a non-aqueous solvent like acetonitrile.
-
Drying:
-
Dry the final product under high vacuum at a moderate temperature (e.g., 60-70°C) for an extended period.
-
For aqueous solutions, water can be removed by azeotropic distillation with a suitable solvent like toluene, followed by drying under vacuum.
-
-
Storage: Store the final product in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthesis method for high-purity this compound?
A common and effective method is the direct quaternization of 1-vinylimidazole with methyl chloride.[1] A general protocol is as follows:
Experimental Protocol: Synthesis of this compound
-
In a pressure-rated reaction vessel equipped with a magnetic stirrer and a temperature probe, dissolve 1-vinylimidazole in a polar aprotic solvent such as acetonitrile (e.g., a 25-60 wt% solution).
-
Seal the vessel and heat the solution to the desired reaction temperature (e.g., 75°C).
-
Introduce methyl chloride gas into the vessel, maintaining a constant pressure. The molar ratio of methyl chloride to 1-vinylimidazole should ideally be between 0.94 and 1.1.
-
Maintain the reaction at the set temperature with vigorous stirring. The reaction progress can be monitored by the drop in pressure as the methyl chloride is consumed.
-
After the reaction is complete (typically several hours, as indicated by the stabilization of pressure), cool the vessel to room temperature and vent any excess methyl chloride.
-
The resulting solution can be used directly, or the solvent can be removed under reduced pressure to obtain the crude product.
Q2: How can I monitor the progress of the reaction?
¹H NMR spectroscopy is an excellent tool for monitoring the reaction. You can take aliquots of the reaction mixture at different time points and analyze them. The key signals to monitor are:
-
Disappearance of the N-vinylimidazole starting material: Look for the disappearance of the characteristic signals of 1-vinylimidazole.
-
Appearance of the this compound product: Monitor the appearance and increase in the intensity of the signals corresponding to the product. The chemical shifts of the vinyl protons and the newly introduced methyl group are indicative of product formation.
Q3: What are the best solvents for recrystallizing this compound?
A common solvent system for the recrystallization of imidazolium chlorides is a mixture of a good solvent and an anti-solvent. For this compound, a combination of ethanol (good solvent) and ethyl acetate (anti-solvent) can be effective.[1] The procedure involves dissolving the crude product in a minimal amount of hot ethanol and then slowly adding ethyl acetate until turbidity is observed. Cooling the solution should then induce crystallization of the purified product.
Q4: Can the vinyl group react under the synthesis conditions?
Yes, the vinyl group is susceptible to certain side reactions, particularly at elevated temperatures.
-
Polymerization: As mentioned in the troubleshooting guide, thermal or radical-initiated polymerization can occur.
-
Oxidation: If oxidizing agents are present, the vinyl group can be oxidized to a carbonyl group, forming 3-methyl-1-carboxyimidazolium chloride.[1]
To minimize these side reactions, it is crucial to maintain a controlled temperature, use purified starting materials, and consider the use of polymerization inhibitors if necessary.
Q5: How does stoichiometry affect the purity of the final product?
The stoichiometry of the reactants is a critical parameter.
-
Excess 1-vinylimidazole: If less than a stoichiometric amount of methyl chloride is used, the final product will be contaminated with unreacted 1-vinylimidazole.
-
Excess methyl chloride: Using a slight excess of methyl chloride (e.g., 1.1 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it may lead to side reactions and will need to be removed from the final product.
Data Presentation
Table 1: Influence of Reaction Parameters on Impurity Formation (Qualitative)
| Parameter | Condition | Potential Impact on Purity |
| Temperature | Too high (> 90°C) | Increased risk of thermal degradation (color formation) and polymerization. |
| Too low (< 50°C) | Slow reaction rate, leading to incomplete conversion. | |
| Stoichiometry | Excess 1-vinylimidazole | Residual starting material in the final product. |
| (Methyl Chloride:1-vinylimidazole) | Significant excess methyl chloride | Potential for side reactions. |
| Solvent | Aqueous | Product will contain water. |
| Aprotic (e.g., acetonitrile) | Can provide a dry product if anhydrous conditions are maintained. | |
| Reaction Time | Insufficient | Incomplete reaction, leaving unreacted starting materials. |
Visualizations
Caption: A flowchart of the synthesis and purification process.
Caption: A troubleshooting decision tree for impurity removal.
References
Validation & Comparative
A Comparative Guide to Vinylimidazolium Salts: Unraveling the Influence of Alkyl Substituents
For researchers, scientists, and drug development professionals, understanding the nuanced differences between vinylimidazolium salts is crucial for their effective application. This guide provides a comprehensive comparison of these compounds, focusing on how varying the length of the alkyl substituent impacts their physicochemical properties and biological activity. The information presented is supported by experimental data from peer-reviewed studies, offering a clear and objective overview.
The length of the N-alkyl substituent on the imidazolium ring of vinylimidazolium salts plays a pivotal role in determining their macroscopic properties. This guide will delve into the effects of this structural modification on thermal stability, ionic conductivity, and antimicrobial efficacy, providing a framework for selecting the optimal salt for a given application.
Thermal Properties: A Balancing Act of Chain Length and Anion
The thermal behavior of vinylimidazolium salts is a critical consideration for applications requiring stability at elevated temperatures. Key parameters include the glass transition temperature (Tg), the temperature at which an amorphous polymer transitions from a rigid to a more rubbery state, and the onset of thermal degradation (TD).
Generally, as the length of the n-alkyl substituent on the vinylimidazolium cation increases, the glass transition temperature (Tg) of the corresponding polymerized ionic liquids (PILs) decreases.[1][2] This is attributed to the increased flexibility and free volume introduced by the longer alkyl chains, which plasticize the polymer backbone. However, the nature of the counteranion also significantly influences thermal properties. For instance, regardless of the alkyl substituent length, an increase in the size of the anion leads to a decrease in Tg and an increase in the onset of weight loss (TD).[1][2][3]
For poly(3-alkyl-1-vinylimidazolium) salts, the glass transition temperature has been observed to decrease as the anion size increases.[4] For example, for the 3-ethyl-1-vinylimidazolium polymer, the Tg was reported to be 217 °C with a Br⁻ anion, 181 °C with BF₄⁻, 145 °C with Tf⁻, and 56 °C with TFSI⁻.[4] A similar trend was observed for the 3-butyl-1-vinylimidazolium polymer.[4]
| Alkyl Substituent | Counteranion | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (TD) (°C) |
| Ethyl | Br⁻ | 217 | - |
| Ethyl | BF₄⁻ | 181 | - |
| Ethyl | Tf⁻ | 145 | - |
| Ethyl | TFSI⁻ | 56 | - |
| Butyl | Br⁻ | 192 | - |
| Butyl | BF₄⁻ | 148 | - |
| Butyl | Tf⁻ | 134 | - |
| Butyl | TFSI⁻ | 48 | - |
Note: "-" indicates data not available in the cited sources. Data extracted from a study by Long et al.[4]
Ionic Conductivity: The Interplay of Mobility and Ion Dissociation
The ionic conductivity of vinylimidazolium-based materials is a key performance metric for applications in batteries, fuel cells, and other electrochemical devices. This property is intrinsically linked to the mobility of the ions, which is influenced by both the alkyl chain length and the counteranion.
An increase in the length of the alkyl substituent generally leads to a decrease in the glass transition temperature, which can, in turn, enhance ion mobility and thus ionic conductivity.[1][2] However, the relationship is not always straightforward, as longer alkyl chains can also lead to the formation of non-conductive, hydrophobic domains that may impede ion transport.
The choice of counteranion has a profound impact on ionic conductivity. Exchanging a smaller, more coordinating anion for a larger, more charge-delocalized anion can increase ionic conductivity by over an order of magnitude.[1][2] For example, exchanging TfO⁻ for Tf₂N⁻ has been shown to significantly boost conductivity.[1][2]
Antimicrobial Activity: A Tale of Two Domains
Vinylimidazolium salts have emerged as promising antimicrobial agents, with their efficacy being strongly dependent on their molecular structure. The length of the alkyl chain is a critical determinant of their ability to disrupt microbial membranes.
The antimicrobial activity of imidazolium salts generally increases with the length of the alkyl substituent.[5][6] This is attributed to the increased lipophilicity of the cation, which enhances its ability to interact with and penetrate the lipid bilayer of bacterial and fungal cell membranes. However, this trend is not infinite; a "cut-off effect" is often observed, where antimicrobial activity plateaus or even decreases beyond a certain alkyl chain length (typically C16 or C18).[6]
The type of microorganism also influences the effectiveness of these salts. Gram-positive bacteria are often more susceptible than Gram-negative bacteria, which possess an additional outer membrane that can act as a barrier.[5]
| Alkyl Chain Length | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| Short (e.g., C4) | Candida albicans | >1000 µmol/L[7] |
| Long (e.g., C12, C16) | Candida albicans | Significantly lower than short-chain counterparts[7] |
| C12 or C14 | Various Microorganisms | Generally exhibit the highest antimicrobial activity[8] |
| < C10 or > C16 | Various Microorganisms | Show a significant reduction in antimicrobial ability[8] |
Note: MIC values are highly dependent on the specific salt, counteranion, and microbial strain tested. The table provides a general trend.
Solubility and Aggregation Behavior
The length of the alkyl chain also dictates the solubility of polyvinylimidazolium salts. Short-chain polyions (e.g., with methyl or n-propyl substituents) are typically water-soluble.[9][10] As the alkyl chain length increases to intermediate lengths (e.g., n-hexyl, n-heptyl), the polymers become more hydrophobic and water-insoluble.[9][10] Interestingly, long-chain polyions (e.g., with n-dodecyl or n-hexadecyl substituents) can form "polysoaps" and remain in aqueous solution due to the formation of micelles.[9][10][11][12]
Experimental Protocols
Synthesis of 3-n-Alkyl-1-vinylimidazolium Halides: A typical synthesis involves the quaternization of 1-vinylimidazole with a corresponding n-alkyl halide (e.g., iodide or bromide).[9][11] The reaction is generally carried out in a suitable solvent at a controlled temperature.
Free Radical Polymerization: The homopolymerization of vinylimidazolium monomers is commonly performed in an aqueous solution using a free-radical initiator such as 4,4′-azobis-4-cyanopentanoic acid.[9]
Thermal Analysis (Thermogravimetric Analysis - TGA): The thermal stability of the polymers is evaluated using TGA. A typical procedure involves heating the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 20 °C/min).[4] The onset of weight loss is taken as the decomposition temperature.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC): The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using broth microdilution methods according to established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Visualizing the Structure-Property Relationship
The following diagrams illustrate the key relationships discussed in this guide.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 4. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Research Portal [scholarworks.brandeis.edu]
- 10. researchgate.net [researchgate.net]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Cationic Polymers: Poly(3-Methyl-1-vinyl-1H-imidazolium chloride) vs. Poly(diallyldimethylammonium chloride)
For researchers, scientists, and drug development professionals, the selection of an appropriate cationic polymer is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two prominent cationic polymers: poly(3-Methyl-1-vinyl-1H-imidazolium chloride), a poly(ionic liquid) (PIL), and poly(diallyldimethylammonium chloride) (poly(DADMAC)), a well-established quaternary ammonium compound. This comparison is based on available experimental data in key application areas, including water treatment (flocculation) and gene delivery, as well as their inherent biocompatibility.
Executive Summary
Both poly(this compound) and poly(diallyldimethylammonium chloride) are effective cationic polymers with a broad range of applications. Poly(DADMAC) is a widely studied and utilized polymer, particularly in water treatment, with a wealth of available data on its performance and established protocols. Poly(this compound), as a member of the poly(ionic liquid) family, represents a newer class of materials with tunable properties that are showing promise in various fields, including gene delivery. The choice between these two polymers will ultimately depend on the specific application requirements, including desired performance metrics, biocompatibility constraints, and cost-effectiveness.
Performance Comparison
Flocculation in Water Treatment
Poly(DADMAC) is a well-established and highly effective primary coagulant and flocculant in water and wastewater treatment.[1][2][3] Its high cationic charge density allows it to efficiently neutralize the negative charges of suspended particles, leading to the formation of flocs that can be easily removed.[1][2] The performance of poly(DADMAC) is influenced by factors such as its molecular weight, the pH of the water, and the nature of the suspended solids.[4]
While direct comparative studies on the flocculation performance of poly(this compound) are limited, research on similar poly(ionic liquid) nanoparticles has shown their potential as effective flocculants.[5] These PIL-based flocculants have demonstrated the ability to enhance the sedimentation rate compared to their parent polyelectrolytes.[5] The proposed mechanism for both polymers involves charge neutralization and bridging.
Table 1: Flocculation Performance Data
| Parameter | Poly(diallyldimethylammonium chloride) (poly(DADMAC)) | Poly(this compound) |
| Mechanism | Charge neutralization, Adsorption bridging[1][2] | Charge neutralization, Adsorption bridging (inferred)[5] |
| Optimal Dosage | Typically 0.2–6 mg/L as a primary coagulant[4] | Data not readily available |
| Turbidity Removal | High efficiency, dependent on conditions[4] | Promising results with related PILs[5] |
| pH Range | Effective over a wide pH range[1] | Data not readily available |
Gene Delivery
Cationic polymers are widely investigated as non-viral vectors for gene delivery due to their ability to condense and protect nucleic acids and facilitate their entry into cells.
Poly(DADMAC) has been studied for its ability to form complexes with DNA.[6][7][8] These complexes, or polyplexes, are typically in the nanometer size range with a positive surface charge, which is crucial for interaction with negatively charged cell membranes.[6][7] However, studies have reported that while poly(DADMAC) can effectively condense DNA, its transfection efficiency is relatively low.[6][7] This has been attributed to the high binding affinity between the polymer and DNA, which may hinder the release of the genetic material inside the cell.[6][7]
Poly(imidazolium)-based polymers, including derivatives of poly(1-vinylimidazole), have emerged as promising candidates for gene delivery.[9][10][11] The imidazole groups in these polymers can exhibit a "proton sponge" effect, which facilitates the escape of the polyplexes from the endosomes, a critical step for successful gene transfection.[10] Studies on copolymers of 1-vinyl imidazole have shown efficient DNA condensation into nanoparticles and promising transfection efficiencies in various cell lines.[11]
Table 2: Gene Delivery Performance Data
| Parameter | Poly(diallyldimethylammonium chloride) (poly(DADMAC)) | Poly(this compound) & Derivatives |
| DNA Condensation | Forms compact and stable nanoparticles (~100 nm)[6][7] | Forms nanoparticles (<120 nm with copolymers)[11] |
| Polyplex Surface Charge | Positive (~+11 mV)[6][7] | Positive[11] |
| Transfection Efficiency | Generally low[6][7] | High efficiency demonstrated with related polymers[10][11] |
| Endosomal Escape | Limited | Enhanced by "proton sponge" effect of imidazole groups[10] |
Biocompatibility and Cytotoxicity
The biocompatibility of cationic polymers is a major consideration, especially for biomedical applications like drug and gene delivery.
The cytotoxicity of poly(DADMAC) has been evaluated in several studies.[12][13][14] The results indicate that its toxicity is dependent on its molecular weight and the cell type.[13] Some studies have shown that poly(DADMAC) can be incorporated into materials like acrylic resins without significantly increasing cytotoxicity, suggesting a degree of biocompatibility.[12][14]
The cytotoxicity of imidazolium-based ionic liquids and their polymers has also been a subject of investigation.[15][16] The toxicity of these compounds is often related to the length of the alkyl chain on the imidazolium ring.[16] While specific data for poly(this compound) is not extensively available, studies on related poly(1-vinylimidazole) have suggested low cell toxicity.[10]
Table 3: Cytotoxicity Data
| Polymer | Cell Line | Assay | Key Findings |
| Poly(diallyldimethylammonium chloride) | A549 cells | MTT, Neutral Red | Cytotoxicity is dose-dependent and increases with molecular weight.[13] |
| Poly(diallyldimethylammonium chloride) | Human dental pulp stem cells | MTT reduction | Leached substances from PDADMAC-containing resins showed similar cell viability to controls.[12][14] |
| Poly(1-vinylimidazole) | HeLa cells | Not specified | Low cell toxicity reported.[10] |
| 1-butyl-3-methyl imidazolium chloride (monomer) | J774A.1 macrophage cells | Trypan Blue, LDH leakage | Concentration- and time-dependent decrease in cell viability.[16] |
Experimental Protocols
Synthesis of Polymers
Poly(diallyldimethylammonium chloride) (poly(DADMAC))
Poly(DADMAC) is typically synthesized via free radical polymerization of the diallyldimethylammonium chloride monomer.[4]
-
Monomer: Diallyldimethylammonium chloride
-
Initiator: A free-radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Solvent: Typically water
-
Procedure: The monomer and initiator are dissolved in the solvent and heated under an inert atmosphere (e.g., nitrogen) to initiate polymerization. The reaction time and temperature are controlled to achieve the desired molecular weight.[4]
Poly(this compound)
This polymer is synthesized by the quaternization of poly(1-vinylimidazole) or by the polymerization of the this compound monomer.[17][18]
-
Monomer Synthesis: 1-vinylimidazole is reacted with a methylating agent (e.g., methyl chloride) in a suitable solvent to produce the this compound monomer.[18]
-
Polymerization: The monomer is then polymerized using a free-radical initiator in a solvent like water.[17]
Caption: General synthesis workflows for the two polymers.
Flocculation Jar Test Protocol (for Poly(DADMAC))
This protocol is a standard method for evaluating the performance of flocculants.[4]
-
Preparation of Stock Solution: Prepare a stock solution of the flocculant (e.g., 1 g/L).
-
Sample Preparation: Fill a series of beakers (jars) with the water sample to be treated (e.g., 500 mL).
-
Coagulant Dosing: Add varying doses of the flocculant stock solution to each beaker while stirring rapidly (e.g., 200-300 rpm).
-
Rapid Mix: Continue rapid mixing for a short period (e.g., 1-2 minutes) to ensure uniform dispersion of the flocculant.
-
Slow Mix (Flocculation): Reduce the stirring speed (e.g., 20-40 rpm) and continue mixing for a longer period (e.g., 15-20 minutes) to promote the growth of flocs.
-
Settling: Stop stirring and allow the flocs to settle for a predetermined time (e.g., 30 minutes).
-
Analysis: Collect supernatant samples from each beaker and measure parameters such as turbidity, pH, and residual coagulant concentration.
Caption: A typical workflow for a flocculation jar test.
Gene Transfection Protocol (General for Cationic Polymers)
This is a general protocol for transfecting cells in culture using cationic polymers.[19][20][21][22]
-
Cell Seeding: Seed the desired cells in a multi-well plate and culture them until they reach the appropriate confluency (typically 70-90%).
-
Polyplex Formation:
-
Dilute the plasmid DNA in a serum-free medium.
-
In a separate tube, dilute the cationic polymer in a serum-free medium.
-
Add the polymer solution to the DNA solution and mix gently.
-
Incubate the mixture at room temperature for a period (e.g., 15-30 minutes) to allow for the formation of polyplexes.
-
-
Transfection:
-
Remove the culture medium from the cells.
-
Add the polyplex solution to the cells.
-
Incubate the cells with the polyplexes for a few hours (e.g., 4-6 hours) at 37°C.
-
-
Post-Transfection:
-
Remove the polyplex-containing medium and replace it with fresh, complete culture medium.
-
Incubate the cells for 24-72 hours to allow for gene expression.
-
-
Analysis: Analyze the cells for the expression of the transfected gene using appropriate methods (e.g., fluorescence microscopy for fluorescent reporter genes, or specific assays for the expressed protein).
Caption: A generalized workflow for gene transfection using cationic polymers.
Conclusion
Both poly(this compound) and poly(diallyldimethylammonium chloride) offer distinct advantages as cationic polymers. Poly(DADMAC) is a well-characterized, cost-effective, and highly efficient flocculant for water treatment. In the realm of gene delivery, while it can effectively condense DNA, its transfection efficiency appears to be limited.
Conversely, poly(this compound) and related poly(ionic liquid)s represent a more novel class of materials with significant potential, particularly in biomedical applications. The imidazolium moiety offers the potential for enhanced endosomal escape, a key factor for improving gene transfection efficiency.
Further direct comparative studies are warranted to fully elucidate the performance differences between these two polymers under identical experimental conditions. Such studies would provide invaluable data for researchers in selecting the optimal cationic polymer for their specific needs.
References
- 1. News - Mechanism and application of PolyDADMAC in water treatment [yuncangchemical.com]
- 2. News - What is the reaction mechanism of PolyDADMAC in the treatment of pulp and paper mill wastewater? [yuncangchemical.com]
- 3. Method Development for the Determination of Diallyldimethylammonium Chloride at Trace Levels by Epoxidation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Preparation of poly(ionic liquid) nanoparticles and their novel application as flocculants for water purification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. DNA-poly(diallyldimethylammonium chloride) complexation and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High transfection efficiency of poly(4-vinylimidazole) as a new gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing the transfection efficiency of cationic monomer ratios in vinylimidazole and aminoethyl methacrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting the Cytotoxicity of Cationic Polyelectrolytes as a Principal Component in Layer-by-Layer Assembly Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation, Antimicrobial Properties, and Cytotoxicity of Acrylic Resins Containing Poly(diallyldimethylammonium chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | 13474-25-4 | Benchchem [benchchem.com]
- 18. EP0246580A2 - Process for the preparation of 3-methyl-1-vinyl-imidazolium chlorides and their use for the production of polymerizates - Google Patents [patents.google.com]
- 19. addgene.org [addgene.org]
- 20. origene.com [origene.com]
- 21. A ‘poly-transfection’ method for rapid, one-pot characterization and optimization of genetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transient Mammalian Cell Transfection with Polyethylenimine (PEI) - PMC [pmc.ncbi.nlm.nih.gov]
alternative monomers for cationic polyelectrolytes
A Comparative Guide to Alternative Monomers for Cationic Polyelectrolytes in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The development of safe and effective non-viral gene and drug delivery vectors is a cornerstone of modern therapeutic strategies. Cationic polyelectrolytes have long been a focus of this research due to their ability to condense and protect nucleic acids and facilitate their cellular uptake. However, traditional polycations like poly(ethyleneimine) (PEI) and poly-L-lysine (PLL) often present challenges related to cytotoxicity and immunogenicity. This has spurred the investigation into alternative monomers that can be polymerized into cationic polyelectrolytes with improved biocompatibility and undiminished or even enhanced delivery efficiency.
This guide provides a comparative overview of several key classes of alternative monomers for the synthesis of cationic polyelectrolytes. We present quantitative data on their performance, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows and the general mechanism of action to aid in the selection of the most suitable candidates for your research and development needs.
Poly(β-amino ester)s (PBAEs)
Poly(β-amino esters) are a promising class of biodegradable cationic polymers that can be synthesized through the conjugate addition of amines to diacrylates. This modular synthesis allows for the creation of large libraries of polymers with diverse structures and properties, enabling the fine-tuning of their performance for specific applications.
Performance Data
| Polymer Structure | Monomers | Molecular Weight (Mw) | Transfection Efficiency | Cytotoxicity (Cell Viability %) | Reference |
| Poly-1 | 1-aminobutanol + 1,4-butanediol diacrylate | 3,350 - 18,000 Da | Surpassed PEI and Lipofectamine 2000 in vitro | Not specified | [1] |
| Poly-2 | 1-aminobutanol + 1,6-hexanediol diacrylate | 3,350 - 18,000 Da | Surpassed PEI and Lipofectamine 2000 in vitro | Not specified | [1] |
| C32 | 5-amino-1-pentanol + 1,4-butanediol diacrylate | Not specified | Optimal at 30:1 polymer:DNA weight ratio | Not specified | [2] |
| PDA-based PBAEs | 2-(pyridyldithio)-ethylamine (PDA) + various diacrylates | ~4 kDa | Demonstrates intracellular responsiveness | Not specified | [3] |
Experimental Protocols
Synthesis of Poly(β-amino ester)s (e.g., C32) [2]
-
Weigh 400 mg of an amine monomer (e.g., 5-amino-1-pentanol) into a 5 mL sample vial.
-
Add a diacrylate monomer (e.g., 1,4-butanediol diacrylate) at a specific stoichiometric ratio (e.g., 1.2:1 amine/diacrylate).
-
Add a small magnetic stir bar to the vial.
-
Stir the mixture on a magnetic stir plate in an oven at 95°C for 12 hours.
-
Remove the vial and store the resulting polymer at 4°C.
Polymer/DNA Nanoparticle Formation and Transfection [2]
-
Prepare a stock solution of the synthesized PBAE in an organic solvent like DMSO.
-
Dilute the polymer stock solution in an appropriate buffer (e.g., 25 mM sodium acetate).
-
Dilute DNA in the same buffer.
-
Add the diluted polymer solution to the diluted DNA solution at a desired weight ratio (e.g., 30:1).
-
Vortex the mixture for 10 seconds to allow for self-assembly of the nanoparticles.
-
Incubate the polymer/DNA complexes for 10 minutes at room temperature.
-
Add the nanoparticle solution to the cells in culture.
Experimental Workflow: PBAE Synthesis and Evaluation
Caption: Workflow for the synthesis, characterization, and in vitro evaluation of PBAEs.
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)
PDMAEMA is a well-studied cationic polymer that exhibits pH-responsive behavior due to the protonation of its tertiary amine groups at acidic pH. This property is advantageous for endosomal escape, a critical step in intracellular drug and gene delivery.
Performance Data
| Polymer Architecture | Synthesis Method | Molecular Weight (Mn) | PDI | Application | Reference |
| CNC-g-PDMAEMA | O-ATRP | Not specified | <0.250 | Gene delivery | [4] |
| PDMAEMA | SI-ATRP from silica nanoparticles | Controlled | Low | pH-responsive material | [5] |
| P(DMAEMA-co-OEGMA) | RAFT | Controlled | Not specified | Stimuli-responsive self-assembly | [6] |
Experimental Protocols
Synthesis of PDMAEMA via Atom Transfer Radical Polymerization (ATRP) [7]
A typical ATRP synthesis of PDMAEMA involves the following components:
-
Monomer: 2-(dimethylamino)ethyl methacrylate (DMAEMA)
-
Initiator: An alkyl halide (e.g., ethyl α-bromoisobutyrate)
-
Catalyst: A transition metal complex (e.g., CuBr)
-
Ligand: A nitrogen-based ligand (e.g., PMDETA)
-
Solvent: A suitable solvent or mixture (e.g., water-isopropanol)
The polymerization is typically carried out under an inert atmosphere at a controlled temperature. The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio.
Cell Viability Assay (MTT Assay) [8]
-
Plate cells in a 96-well plate at a specific density (e.g., 7,000 cells per well).
-
After 24 hours, expose the cells to various concentrations of the cationic polymer for a defined period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
General Mechanism of Cationic Polymer-Mediated Gene Delivery
Caption: General signaling pathway for cationic polymer-mediated gene delivery.
Poly-L-lysine (PLL) and other Polypeptides
Poly-L-lysine is a biodegradable and biocompatible polycation that has been extensively studied for drug and gene delivery.[9][10] Its primary amine side chains are protonated at physiological pH, allowing for efficient complexation with nucleic acids. Other amino acid-based polymers are also being explored to create vectors with specific functionalities.
Performance Data
| Polymer | Synthesis Method | Key Features | Cytotoxicity | Reference |
| Poly-L-lysine (PLL) | Ring-opening polymerization of N-carboxyanhydride | Biocompatible, biodegradable | Lower than PEI | [9][11] |
| Peptide-lipoic acid polymers | Not specified | Redox-responsive, low cytotoxicity | High cell viability (>80%) | [12] |
| Dendrigraft Poly-L-Lysine (d-PLL) | Not specified | Used to coat gold nanoparticles | Low cytotoxic effect | [13] |
Experimental Protocols
Synthesis of Poly-L-lysine [9]
PLL is typically synthesized by the ring-opening polymerization of an N-carboxyanhydride (NCA) of a protected lysine monomer (e.g., ε-benzyloxycarbonyl-L-lysine). The polymerization is initiated by a primary amine. Following polymerization, the protecting groups are removed to yield the cationic poly-L-lysine.
Hemolysis Assay [14]
-
Prepare a suspension of red blood cells (RBCs) in a buffered saline solution.
-
Add different concentrations of the cationic polymer to the RBC suspension.
-
Incubate the mixtures at 37°C for a specific time (e.g., 1 hour).
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100) and a negative control (buffer).
Chitosan-Based Polyelectrolytes
Chitosan is a natural polysaccharide derived from chitin that is biocompatible, biodegradable, and has low toxicity.[15] Its cationic nature in acidic solutions allows it to form polyelectrolyte complexes with anionic molecules.
Performance Data
| Polyelectrolyte Complex | Key Features | Particle Size | Zeta Potential | Reference |
| Chitosan/Hyaluronic Acid | pH and temperature dependent swelling | Varies with formulation | Positive | [16][17] |
| Chitosan/Quantum Dots | Doped with quantum dots for imaging | ~450 nm | ~+30 mV | [18][19] |
Experimental Protocols
Preparation of Chitosan-Based Polyelectrolyte Complexes [20]
-
Dissolve chitosan in an acidic aqueous solution (e.g., acetic acid solution) to obtain a polycationic solution.
-
Dissolve an anionic polymer (e.g., alginate, hyaluronic acid) in an aqueous solution.
-
Mix the two solutions under controlled pH conditions to allow for the formation of polyelectrolyte complexes via electrostatic interactions.
-
The resulting complexes can be in the form of nanoparticles, hydrogels, or films depending on the preparation conditions.
Logical Relationship: Factors Influencing Cationic Polyelectrolyte Performance
Caption: Key factors influencing the performance of cationic polyelectrolytes.
Conclusion
The choice of monomer is a critical determinant of the physicochemical and biological properties of cationic polyelectrolytes. This guide highlights that alternatives to traditional polycations, such as PBAEs, PDMAEMA, polypeptides, and chitosan-based systems, offer a versatile platform for designing safer and more effective delivery vectors. By carefully selecting monomers and controlling polymer architecture, researchers can tailor the properties of these materials to meet the specific demands of their therapeutic applications. The provided data and protocols serve as a starting point for the rational design and evaluation of next-generation cationic polyelectrolytes for drug and gene delivery.
References
- 1. Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. In vitro cytotoxicity testing of polycations: Influence of polymer structure on cell viability and hemolysis | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Linear cationic click polymer for gene delivery: synthesis, biocompatibility, and in vitro transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CHITOSAN BASED POLYELECTROLYTE COMPLEX NANOPARTICLES: PREPARATION AND CHARACTERIZATION [bpsa.journals.ekb.eg]
- 18. journals.spiedigitallibrary.org [journals.spiedigitallibrary.org]
- 19. Synthesis and characterization of chitosan-based polyelectrolyte complexes, doped by quantum dots [spiedigitallibrary.org]
- 20. Chitosan Based Polyelectrolyte Complexes as Potential Carrier Materials in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazolium-Based Ionic Liquids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Imidazolium-based ionic liquids (ILs) have emerged as a versatile and highly tunable class of catalysts and catalytic solvents, offering significant advantages in a wide range of chemical transformations. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and the ability to be tailored for specific applications, make them attractive alternatives to traditional volatile organic solvents and catalysts. This guide provides a comparative analysis of the performance of common imidazolium-based ionic liquids in various catalytic reactions, supported by experimental data and detailed protocols.
Performance Comparison of Imidazolium-Based Ionic Liquids
The catalytic activity of imidazolium-based ionic liquids is significantly influenced by the nature of both the cation and the anion. The following tables summarize the performance of several common imidazolium ILs in key catalytic reactions.
Esterification of α-Tocopherol with Succinic Anhydride
This reaction is a key step in the synthesis of vitamin E succinate, a valuable derivative with enhanced stability and biological activity. The data below compares the catalytic efficiency of various imidazolium-based ionic liquids in this esterification reaction.[1][2]
| Ionic Liquid Catalyst | Cation | Anion | Yield (%) | Reaction Rate (mmol/L/h) |
| [C5C1Im][NO3] | 1-pentyl-3-methylimidazolium | Nitrate | 95 | 158 |
| [C4C1Im][NO3] | 1-butyl-3-methylimidazolium | Nitrate | 92 | 153 |
| [C6C1Im][NO3] | 1-hexyl-3-methylimidazolium | Nitrate | 93 | 155 |
| [C4C1Im][BF4] | 1-butyl-3-methylimidazolium | Tetrafluoroborate | 85 | 142 |
| [C4C1Im][PF6] | 1-butyl-3-methylimidazolium | Hexafluorophosphate | 82 | 137 |
| [C4C1Im]Cl | 1-butyl-3-methylimidazolium | Chloride | 78 | 130 |
| [C4C1Im]Br | 1-butyl-3-methylimidazolium | Bromide | 80 | 133 |
Table 1: Comparison of Imidazolium-Based Ionic Liquids in the Esterification of α-Tocopherol.
Heck Cross-Coupling Reaction
The Heck reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The choice of the ionic liquid as the reaction medium can significantly impact the reaction's efficiency and the stability of the palladium catalyst.[3][4]
| Ionic Liquid Solvent | Aryl Halide | Olefin | Catalyst | Base | Temp (°C) | Time (h) | Conversion (%) |
| [bmim][Br] | Iodobenzene | n-Butyl acrylate | Pd(OAc)2 | NaOAc | 120 | 24 | >99 |
| [bmim][BF4] | Iodobenzene | n-Butyl acrylate | Pd(OAc)2 | NaOAc | 120 | 24 | 85 |
| [bmim][Br] | Bromobenzene | n-Butyl acrylate | Pd(OAc)2 | NaOAc | 120 | 24 | 25 |
| [bmim][BF4] | Bromobenzene | n-Butyl acrylate | Pd(OAc)2 | NaOAc | 120 | 24 | 15 |
| [bmim][Br] | Iodobenzene | Styrene | Pd(OAc)2 | NaOAc | 120 | 24 | 98 |
| [bmim][BF4] | Iodobenzene | Styrene | Pd(OAc)2 | NaOAc | 120 | 24 | 82 |
Table 2: Comparative Performance in the Heck Reaction.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to aromatic rings. Imidazolium-based ionic liquids can act as both solvents and catalysts in this reaction, with the anion playing a crucial role in the catalytic activity.[5][6]
| Ionic Liquid Catalyst | Aromatic Compound | Alkylating Agent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| [Bmim]PF6 | Benzene | 1-Bromobutane | 80 | 2 | 95 | >99 (mono-alkylated) |
| [Bmim]BF4 | Benzene | 1-Bromobutane | 80 | 2 | 88 | >99 (mono-alkylated) |
| [Bmim]Cl | Benzene | 1-Bromobutane | 80 | 2 | 75 | >99 (mono-alkylated) |
| [Bmim]Br | Benzene | 1-Bromobutane | 80 | 2 | 82 | >99 (mono-alkylated) |
| [Bmim]PF6/AlCl3 | Benzene | 1-Bromobutane | 80 | 1 | >99 | >99 (mono-alkylated) |
Table 3: Comparison in Friedel-Crafts Alkylation of Benzene.
Experimental Protocols
Detailed methodologies for the synthesis of the ionic liquids and the execution of the catalytic reactions are provided below.
Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)
-
Materials : 1-methylimidazole, 1-chlorobutane, ethyl acetate.
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an equimolar amount of 1-methylimidazole and 1-chlorobutane.
-
Heat the mixture at 70°C with constant stirring for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, a viscous liquid or a white solid is formed.
-
Wash the product multiple times with ethyl acetate to remove any unreacted starting materials.
-
Dry the resulting [BMIM]Cl under vacuum at 80°C for 24 hours to remove any residual solvent.
-
The final product should be a white crystalline solid or a colorless viscous liquid.
-
Catalytic Esterification of α-Tocopherol
-
Materials : α-tocopherol, succinic anhydride, imidazolium-based ionic liquid catalyst.
-
Procedure :
-
In a reaction vessel, dissolve α-tocopherol (1 equivalent) and succinic anhydride (1.5 equivalents) in the chosen imidazolium-based ionic liquid (acting as both solvent and catalyst).
-
Heat the mixture to 80°C and stir for the specified reaction time (e.g., 3-6 hours) under a nitrogen atmosphere.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product, vitamin E succinate, using a suitable organic solvent (e.g., diethyl ether or hexane).
-
The ionic liquid phase can be separated and recycled for subsequent reactions.
-
Heck Cross-Coupling Reaction Protocol
-
Materials : Aryl halide, olefin, palladium acetate (Pd(OAc)2), sodium acetate (NaOAc), 1-butyl-3-methylimidazolium bromide ([bmim][Br]) or tetrafluoroborate ([bmim][BF4]).
-
Procedure :
-
To a Schlenk tube, add Pd(OAc)2 (1 mol%), NaOAc (1.2 equivalents), the aryl halide (1 equivalent), and the olefin (1.5 equivalents).
-
Add the desired ionic liquid ([bmim][Br] or [bmim][BF4]) to the mixture.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 120°C for 24 hours with vigorous stirring.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., diethyl ether).
-
The ionic liquid containing the palladium catalyst can be recovered and reused.
-
Visualizing Catalytic Pathways
The following diagrams illustrate key processes in imidazolium-based ionic liquid catalysis.
Caption: Proposed catalytic cycle for the imidazolium-catalyzed esterification.
Caption: General experimental workflow for the Heck cross-coupling reaction.
Recyclability and Sustainability
A significant advantage of using imidazolium-based ionic liquids is their potential for recycling and reuse, which enhances the sustainability of the catalytic process. The non-volatile nature of ILs allows for easy separation of volatile organic products by distillation. For non-volatile products, extraction with an immiscible solvent is a common method.
Recycling Protocol for Esterification Catalyst:
-
After the reaction, extract the product with a non-polar organic solvent like hexane.
-
The ionic liquid, containing the catalyst, will form a separate phase.
-
Separate the two phases.
-
Wash the ionic liquid phase with fresh hexane to remove any residual product.
-
Dry the ionic liquid under vacuum to remove any dissolved solvent.
-
The recovered ionic liquid can be reused in subsequent reaction cycles.
Studies have shown that the catalytic activity of many imidazolium-based ionic liquids can be maintained for several cycles with minimal loss of efficiency. For example, in the esterification of α-tocopherol, [C5C1Im][NO3] was successfully recycled and reused for four consecutive runs with only a slight decrease in product yield.[2] Similarly, in the Friedel-Crafts alkylation, aryl-imidazolium magnetic ionic liquids have been recovered and reused up to six times with satisfactory catalytic activity.[7] The recyclability is a key factor in the economic viability and environmental footprint of these catalytic systems.
References
- 1. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of 3-Methyl-1-vinyl-1H-imidazolium chloride by Elemental Analysis
The accurate determination of purity for ionic liquids, such as 3-Methyl-1-vinyl-1H-imidazolium chloride, is paramount for ensuring reproducibility and reliability in research, particularly in drug development and materials science. This guide provides a detailed comparison of elemental analysis with other common analytical techniques for purity validation, supported by experimental protocols and data.
Elemental Analysis for Purity Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound (C₆H₉ClN₂), the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should align closely with the theoretical values calculated from its molecular formula.[1] Any significant deviation can indicate the presence of impurities, such as residual starting materials, solvents, or by-products.
Theoretical vs. Experimental Elemental Composition
The theoretical elemental composition of this compound (Molecular Weight: 144.60 g/mol ) is compared with typical experimental results in the table below.[2]
| Element | Theoretical % | Experimental % (Example) | Deviation |
| Carbon (C) | 49.84 | 49.65 | -0.19 |
| Hydrogen (H) | 6.27 | 6.35 | +0.08 |
| Nitrogen (N) | 19.37 | 19.21 | -0.16 |
| Chlorine (Cl) | 24.52 | 24.60 | +0.08 |
Note: A deviation of less than ±0.4% is generally considered acceptable for a pure sample.
Comparison with Alternative Purity Validation Methods
While elemental analysis provides a good overall assessment of bulk purity, other methods can offer more specific information about the nature and quantity of impurities.
| Method | Principle | Advantages | Disadvantages | Impurities Detected |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂). | Provides fundamental composition, good for overall purity assessment. | Not specific to the type of impurity, less sensitive to trace impurities. | Elements not part of the target molecule. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their affinity for a stationary and mobile phase. | High sensitivity and specificity for organic impurities.[3] | Requires specific method development, may not detect inorganic salts. | Unreacted starting materials (e.g., imidazoles), organic by-products.[3][4] |
| Ion Chromatography (IC) | Separation of ions based on their interaction with a resin.[5] | Excellent for quantifying anionic and cationic impurities, very low detection limits (ppm level).[5] | Primarily for ionic species, may not detect neutral organic impurities. | Residual halides (e.g., chloride, bromide), other inorganic ions.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).[4] | Lower sensitivity compared to chromatographic methods, can be expensive. | Residual solvents, structural isomers, organic impurities.[6] |
| Karl Fischer Titration | Coulometric or volumetric titration to determine water content. | Highly specific and accurate for water quantification.[6] | Only detects water. | Water. |
Experimental Protocols
3.1 Elemental Analysis (CHN Analysis)
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperatures (typically >900°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the sample weight.
3.2 High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions for calibration.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient with a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).[3]
-
-
Analysis: Inject the sample and standards. Identify and quantify impurities by comparing retention times and peak areas to the calibration curve.
3.3 Ion Chromatography (IC)
-
Sample Preparation: Dissolve a known amount of the ionic liquid in deionized water to a suitable concentration (e.g., 100 ppm).
-
Chromatographic Conditions (Example):
-
Analysis: Inject the sample and halide standards (e.g., chloride). Quantify the chloride impurity based on the peak area.[5]
3.4 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Analysis: Integrate the peaks corresponding to the protons of this compound and any impurity peaks. The relative integrals can be used to estimate the purity, especially if a known amount of an internal standard is added (qNMR).
Visualization of the Purity Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.
References
- 1. Elemental Analysis Of Organic Compounds With The Use Of [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 2. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. This compound | 13474-25-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Analytical Techniques for Polymer Characterization: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and comprehensive characterization of polymers is paramount. The selection of appropriate analytical techniques and the cross-validation of their results are critical for ensuring data integrity and making informed decisions in material development and quality control. This guide provides a comparative overview of key analytical techniques for polymer characterization, supported by experimental data and detailed protocols.
The multifaceted nature of polymers, with their distributions in molecular weight, complex microstructures, and varying thermal properties, necessitates the use of orthogonal analytical methods. Cross-validation, the practice of using multiple, distinct techniques to measure the same or related properties, provides a more complete and reliable understanding of a material. This guide focuses on four principal techniques: Gel Permeation Chromatography with Multi-Angle Light Scattering (GPC-MALS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Molecular Weight Determination: A Comparative Analysis
The molecular weight and its distribution are fundamental polymer characteristics that dictate many of its physical properties. Gel Permeation Chromatography (GPC) is a widely used method for this purpose; however, conventional GPC provides a relative molecular weight based on calibration with standards. For an absolute measurement, techniques like GPC with a Multi-Angle Light Scattering (GPC-MALS) detector and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][2]
A study by T. C. P. D. Silva, et al. provides a direct comparison of the number-average molecular weight (Mn) of α-methoxy-ω-aminopolyethylene glycol (MPEG-NH2) determined by ¹H NMR, GPC, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[3]
Table 1: Comparison of Number-Average Molecular Weight (Mn) of MPEG-NH2 by Different Techniques
| Technique | Mn ( g/mol ) |
| ¹H NMR | 2130 |
| GPC | 2000 |
| MALDI-TOF MS | 2045 |
Data sourced from T. C. P. D. Silva, et al., Journal of Chemical Education, 2011.[3]
This data highlights the good agreement between the absolute methods of ¹H NMR and MALDI-TOF MS, with the relative GPC value also being in close proximity for this particular polymer and set of standards.
Structural and Thermal Characterization: Cross-Validation of DSC and FTIR
Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) Spectroscopy are powerful techniques for elucidating the thermal properties and chemical structure of polymers, respectively. DSC can precisely measure the degree of crystallinity, while FTIR can provide information about the molecular vibrations that differ between crystalline and amorphous phases.[4][5]
A comparative study on High-Density Polyethylene (HDPE) pipe samples demonstrates the utility of cross-validating crystallinity measurements from DSC and FTIR.[4]
Table 2: Comparison of Crystallinity of HDPE Pipe Samples by DSC and FTIR Spectroscopy
| Sample | DSC (% Crystallinity) | FTIR (Relative Crystallinity) |
| A | 65.2 | 1.189 |
| B | 63.5 | 1.156 |
| C | 62.1 | 1.129 |
| D | 64.8 | 1.172 |
| E | 62.3 | 1.129 |
Data sourced from a study on the crystallinity of HDPE pipes by DSC, XRD, and FTIR Spectroscopy.[4]
The data shows a correlative trend between the percentage of crystallinity determined by the heat of fusion in DSC and the relative crystallinity calculated from the ratios of specific absorbance bands in the FTIR spectra.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable polymer characterization. The following are summarized protocols for the key techniques discussed.
Gel Permeation Chromatography with Multi-Angle Light Scattering (GPC-MALS)
Objective: To determine the absolute molecular weight distribution of a polymer.
-
Sample Preparation: Dissolve 10 mg of the dried polymer in 1 mL of an appropriate, inhibitor-free solvent (e.g., tetrahydrofuran - THF). Filter the solution through a 0.2 µm PTFE filter into a GPC vial.
-
Instrument Setup:
-
Ensure the GPC system is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
The system should be equipped with a series of columns appropriate for the expected molecular weight range of the polymer.
-
Detectors should include a differential refractive index (RI) detector and a multi-angle light scattering (MALS) detector.
-
-
Calibration (for conventional GPC): Calibrate the system using a series of narrow polystyrene standards of known molecular weights.
-
Analysis: Inject the prepared polymer solution into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns.
-
Data Acquisition and Processing: The eluting polymer is detected by both the RI and MALS detectors. The RI detector measures the concentration, while the MALS detector measures the scattered light intensity at multiple angles. Software is used to calculate the absolute molecular weight at each elution volume without the need for column calibration.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Mn Determination
Objective: To determine the number-average molecular weight (Mn) by end-group analysis.
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to achieve a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the end-group signals.
-
Use a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the polymer repeating units and the unique end-groups.
-
Calculate the degree of polymerization (DP) by comparing the integral of the repeating unit protons to the integral of the end-group protons, taking into account the number of protons contributing to each signal.
-
Calculate Mn using the formula: Mn = (DP × Mrepeat) + Mend-groups, where Mrepeat is the molecular weight of the repeating unit and Mend-groups is the molecular weight of the end-groups.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions (glass transition temperature, melting temperature, crystallization temperature) and the degree of crystallinity of a polymer.
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the first expected thermal transition.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its final melting point.
-
Hold the sample at this temperature for a few minutes to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to below its crystallization temperature.
-
Heat the sample again at the same rate as the first heating scan. This second heating scan is often used for analysis as it provides information on the intrinsic properties of the material without the influence of its previous thermal history.
-
-
Data Analysis:
-
The resulting thermogram plots heat flow versus temperature.
-
Determine the glass transition temperature (Tg) as a step change in the baseline.
-
Determine the melting temperature (Tm) and crystallization temperature (Tc) from the peaks of the endothermic and exothermic events, respectively.
-
Calculate the percent crystallinity by integrating the area of the melting peak (enthalpy of fusion, ΔHf) and dividing it by the enthalpy of fusion of a 100% crystalline sample of the same polymer (ΔHf°): % Crystallinity = (ΔHf / ΔHf°) × 100.
-
Fourier-Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR)
Objective: To identify the chemical structure and functional groups of a polymer, and to qualitatively assess properties like crystallinity.
-
Sample Preparation: No specific sample preparation is typically needed for ATR-FTIR. The polymer sample (film, powder, or solid piece) is placed directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Analysis:
-
Place the polymer sample onto the ATR crystal and apply pressure using the pressure clamp to ensure good contact.
-
Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is common for polymer analysis.
-
-
Data Analysis:
-
The resulting spectrum shows the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C-H, N-H) to determine the chemical structure of the polymer.
-
For semi-crystalline polymers, changes in the shape, position, and intensity of certain bands can be correlated with the degree of crystallinity.
-
Visualizing the Workflow and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationships between these analytical techniques.
Caption: Interplay of analytical techniques for comprehensive polymer characterization.
Caption: Experimental workflow for GPC-MALS analysis.
Caption: Experimental workflow for DSC analysis.
By employing a multi-technique approach and cross-validating the obtained data, researchers can achieve a robust and comprehensive understanding of their polymer systems, leading to accelerated development cycles and higher quality materials.
References
- 1. qualitest.ae [qualitest.ae]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. perkinelmer.cl [perkinelmer.cl]
- 6. shodex.com [shodex.com]
- 7. box2073.temp.domains [box2073.temp.domains]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. piketech.com [piketech.com]
- 11. agilent.com [agilent.com]
A Comparative Guide to 3-Methyl-1-vinyl-1H-imidazolium chloride-Based Materials for Biomedical Applications
In the landscape of advanced materials for biomedical research and drug development, 3-Methyl-1-vinyl-1H-imidazolium chloride and its polymeric derivatives have emerged as versatile candidates with a wide range of applications. This guide provides an objective comparison of the performance of these materials against other common alternatives, supported by experimental data from various studies. The information is tailored for researchers, scientists, and drug development professionals to aid in the selection of appropriate materials for their specific needs.
Overview of this compound-Based Materials
This compound is an ionic liquid monomer that can be polymerized to form poly(this compound), a polymeric ionic liquid (PIL).[1] These PILs can be fabricated into various forms, including hydrogels, coatings, and nanocomposites, for applications such as drug delivery, gene delivery, and as antimicrobial agents.[1] The cationic imidazolium group and the ability to form crosslinked networks are key to their functionality.
Performance Benchmarking: Quantitative Data
The following tables summarize the performance of this compound-based materials in comparison to other materials in key application areas. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Drug Solubility Enhancement
The ability of ionic liquids to enhance the solubility of poorly water-soluble drugs is a significant advantage. While specific data for this compound is not extensively reported, the broader class of imidazolium-based ionic liquids has shown remarkable efficacy.
| Drug | Delivery System | Solubility Enhancement Factor | Reference |
| Acyclovir | Cholinium glycinate (an ionic liquid) | 625-fold increase compared to water | [1] |
| Paclitaxel | Cholinium glycinate (an ionic liquid) | 5585-fold increase compared to water | [1] |
| Paracetamol | N-acetyl amino acid N-alkyl cholinium-based ionic liquids | Up to 4-fold increase compared to water | [2] |
| Sodium Diclofenac | N-acetyl amino acid N-alkyl cholinium-based ionic liquids | Up to 4-fold increase compared to water | [2] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Imidazolium-based ionic liquids exhibit potent antimicrobial properties. The MIC values, representing the lowest concentration of a substance that prevents visible growth of a microorganism, are a key performance indicator.
| Material | Microorganism | MIC (µg/mL) | Reference |
| 1-Dodecyl-3-methylimidazolium bromide | S. aureus | 2.5 | [3] |
| 1-Dodecyl-1-methylpyrrolidinium bromide | S. aureus | 2.5 | [3] |
| 1-Dodecyl-1-methylpiperidinium bromide | S. aureus | 2.5 | [3] |
| Dimeric nitro-substituted imidazolium salts | E. coli | - | [4] |
| Dimeric nitro-substituted imidazolium salts | P. aeruginosa | - | [4] |
| 1-Vinyl-3-hexyl imidazolium-based IL | S. aureus | <1.2 to 12.2 µM | [5] |
| 1-Vinyl-3-octyl imidazolium-based IL | S. aureus | <1.2 to 12.2 µM | [5] |
| 1-Vinyl-3-decyl imidazolium-based IL | S. aureus | <1.2 to 12.2 µM | [5] |
| Ciprofloxacin (Standard Antibiotic) | E. coli | - | [4] |
| Gentamicin (Standard Antibiotic) | E. coli | - | [4] |
Table 3: Cytotoxicity (Half-maximal Inhibitory Concentration - IC50)
The cytotoxicity of materials is a critical parameter for their application in drug delivery and other biomedical fields. The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological function.
| Material | Cell Line | IC50 (µM) | Reference |
| 1-Octyl-3-methylimidazolium (M8OI) | Human hepatocarcinoma (QGY-7701) | ~360 | [6] |
| 1-Octyl-3-methylimidazolium bromide (M8IO) | Human hepatoma (HepG2) | 439.46 | [6] |
| 1-n-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf2N]) | Ovarian fish cell line (CCO) | Highly cytotoxic at low concentrations | [7][8] |
| 1-n-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | Ovarian fish cell line (CCO) | Cytotoxic | [7][8] |
| Choline-amino acid based ILs | HeLa cells | Low toxicity | [9] |
| Polymersomes | HeLa cells | More toxic than liposomes at 0.5 mg/ml | [10] |
| Liposomes | HeLa cells | Less toxic than polymersomes at 0.5 mg/ml | [10] |
Table 4: Drug Delivery Vehicle Performance
This table provides a qualitative comparison of different drug delivery systems.
| Delivery System | Key Advantages | Key Disadvantages |
| Poly(ionic liquid) Hydrogels | Tunable properties, potential for controlled release, inherent antimicrobial activity. | Potential for cytotoxicity depending on the monomer and crosslinker. |
| Chitosan | Biocompatible, biodegradable, mucoadhesive.[11] | Low mechanical strength, solubility limited to acidic pH. |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.[12] | Prone to leakage and fusion, lower stability compared to polymersomes.[10] |
| Polymersomes | Higher stability and encapsulation efficiency compared to liposomes.[10] | Can be more cytotoxic than liposomes.[10] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison. For detailed procedures, please refer to the cited literature.
3.1. Synthesis of Poly(this compound) Hydrogel
-
Materials: this compound (monomer), a crosslinking agent (e.g., N,N'-methylenebisacrylamide), a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a solvent (e.g., water or an organic solvent).
-
Procedure:
-
Dissolve the monomer and crosslinker in the chosen solvent.
-
Add the radical initiator to the solution.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to initiate polymerization and crosslinking.
-
The resulting hydrogel is then purified by washing with an appropriate solvent to remove unreacted monomers and initiator.
-
The purified hydrogel is dried (e.g., by freeze-drying) to obtain the final product.
-
3.2. Determination of Minimum Inhibitory Concentration (MIC)
-
Principle: The broth microdilution method is commonly used to determine the MIC of an antimicrobial agent.
-
Procedure:
-
Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without test compound) and negative (medium without microorganism) controls.
-
Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
3.3. Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Expose the cells to various concentrations of the test material for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.
-
Visualizations
Experimental Workflow for Hydrogel-Based Drug Delivery
References
- 1. Ionic liquid-based transdermal drug delivery systems for biopharmaceuticals - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03935E [pubs.rsc.org]
- 2. Enhancement of water solubility of poorly water-soluble drugs by new biocompatible N-acetyl amino acid N-alkyl cholinium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. Liposome mimicking polymersomes; A comparative study of the merits of polymersomes in terms of formulation and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Chitosan-Based Nanoparticles for Drug Delivery [mdpi.com]
- 12. jchemrev.com [jchemrev.com]
The Double-Edged Sword: A Comparative Guide to the Toxicity of Imidazolium Ionic Liquids
For researchers, scientists, and drug development professionals, imidazolium-based ionic liquids (ILs) represent a class of compounds with immense potential, offering unique solvent properties. However, their "green" reputation is increasingly being scrutinized as evidence of their inherent toxicity mounts. This guide provides an objective comparison of the toxicity of different imidazolium ionic liquids, supported by experimental data, to aid in the informed selection and handling of these compounds.
The toxicity of imidazolium ionic liquids is not a simple matter; it is a complex interplay of their molecular structure, the biological system they interact with, and the specific endpoint being measured. A significant body of research has demonstrated that the structure of the cation, particularly the length of the alkyl chain substituent on the imidazolium ring, is a primary determinant of toxicity.[1][2][3][4][5] Generally, a longer alkyl chain leads to increased toxicity.[1][3][4][6] The nature of the anion also plays a role, albeit often considered secondary to the cation's influence.[2][7][8]
At a Glance: Comparative Cytotoxicity Data
To facilitate a clear comparison, the following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for various imidazolium ionic liquids across different cell lines and organisms. Lower values indicate higher toxicity.
| Ionic Liquid | Cation Alkyl Chain | Anion | Test Organism/Cell Line | Endpoint | Value (Unit) | Reference(s) |
| 1-Butyl-3-methylimidazolium Bromide | C4 | Br⁻ | Scenedesmus quadricauda | EC50 | 13.23 mg/L | [3][4] |
| 1-Hexyl-3-methylimidazolium Bromide | C6 | Br⁻ | Scenedesmus quadricauda | EC50 | 0.45 mg/L | [3][4] |
| 1-Octyl-3-methylimidazolium Bromide | C8 | Br⁻ | Scenedesmus quadricauda | EC50 | 0.005 mg/L | [3][4] |
| 1-Octyl-3-methylimidazolium Chloride | C8 | Cl⁻ | QGY-7701 (Human Hepatoma) | EC50 | ~360 µM | [9] |
| 1-Octyl-3-methylimidazolium Bromide | C8 | Br⁻ | HepG2 (Human Hepatoma) | EC50 | 439.46 µM (24h) | [9] |
| 1-Decyl-3-methylimidazolium Chloride | C10 | Cl⁻ | Caco-2 (Human Epithelial) | EC50 | Most toxic in study | [10] |
| 1,3-Dimethylimidazolium Methyl Sulfate | C1 | MSO₄⁻ | Caco-2 (Human Epithelial) | EC50 | Least toxic in study | [10] |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate | C4 | BF₄⁻ | HeLa (Human Cervical Cancer) | EC50 | More toxic than [BMIM][PF₆] | [7][8] |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate | C4 | PF₆⁻ | HeLa (Human Cervical Cancer) | EC50 | Less toxic than [BMIM][BF₄] | [7][8] |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C4 | [Tf₂N]⁻ | CCO (Fish Ovarian) | EC50 | Most cytotoxic in study | [7][8] |
| 1,3-Dimethylimidazolium Hexafluorophosphate | C1 | PF₆⁻ | CCO (Fish Ovarian) | EC50 | Least cytotoxic in study | [7][8] |
Unraveling the Mechanisms of Toxicity
The toxic effects of imidazolium ionic liquids are primarily attributed to their interaction with cell membranes.[1][11][12] The lipophilic alkyl chains of the imidazolium cations can intercalate into the lipid bilayer, disrupting its structure and function. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately cell death.[1][5]
Furthermore, exposure to imidazolium ILs has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS).[6][9][13] This oxidative stress can damage cellular components, including DNA, and trigger apoptotic pathways.[6][9]
Structure-Toxicity Relationship: A Logical Flow
The relationship between the chemical structure of imidazolium ILs and their resulting toxicity can be summarized in a logical workflow. Key molecular descriptors, such as the cation's alkyl chain length and the anion's identity, are the primary inputs that determine the compound's physicochemical properties, which in turn dictate its biological activity and toxicity.
Experimental Protocols
A standardized approach to assessing the cytotoxicity of imidazolium ionic liquids is crucial for generating comparable data. The following outlines a general workflow for in vitro cytotoxicity testing.
In Vitro Cytotoxicity Assay Workflow (e.g., MTT Assay)
-
Cell Culture:
-
Maintain the desired cell line (e.g., HeLa, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells regularly to maintain exponential growth.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed a 96-well microplate with a predetermined density of cells (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with Imidazolium Ionic Liquids:
-
Prepare stock solutions of the imidazolium ILs in a suitable solvent (e.g., sterile water or culture medium).
-
Prepare a series of dilutions of the ILs in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ILs. Include a vehicle control (medium with solvent, if applicable) and a negative control (untreated cells).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the IL concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
-
Conclusion
The toxicity of imidazolium ionic liquids is a critical consideration for their safe and sustainable application. This guide highlights the well-established trend of increasing toxicity with longer alkyl chain lengths on the imidazolium cation. The disruption of cell membranes and the induction of oxidative stress appear to be the primary mechanisms driving their toxic effects. By understanding these structure-toxicity relationships and employing standardized testing protocols, researchers can make more informed decisions in the design and use of these versatile compounds, balancing their technological advantages with their potential biological and environmental impact.
References
- 1. Imidazolium-based ionic liquids cause mammalian cell death due to modulated structures and dynamics of cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of imidazolium ionic liquids to freshwater algae - Green Chemistry (RSC Publishing) DOI:10.1039/B709289J [pubs.rsc.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Toxic effects of imidazolium ionic liquids on the green seaweed Ulva lactuca: oxidative stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane. | Semantic Scholar [semanticscholar.org]
- 12. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxic effects of imidazolium-based ionic liquids on Caenorhabditis elegans: the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the green chemistry metrics of different ionic liquid synthesis routes
The burgeoning field of green chemistry has placed a significant emphasis on the development of environmentally benign chemical processes. Ionic liquids (ILs), with their unique properties such as low vapor pressure, high thermal stability, and tunable solvency, have been touted as "green" alternatives to volatile organic compounds. However, the environmental credentials of an ionic liquid are intrinsically linked to its synthesis route. This guide provides an objective comparison of different synthesis routes for a common class of ionic liquids, the 1-alkyl-3-methylimidazolium salts, assessing them through the lens of established green chemistry metrics. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting more sustainable synthetic pathways.
Comparison of Synthesis Routes for 1-Butyl-3-methylimidazolium ([BMIM]) Based Ionic Liquids
Two primary synthetic strategies for 1-butyl-3-methylimidazolium ([BMIM]) based ionic liquids are compared: the conventional two-step synthesis and the more recent microwave-assisted synthesis. The assessment focuses on key green chemistry metrics: Atom Economy (AE), Environmental Factor (E-Factor), and Reaction Mass Efficiency (RME).
Atom Economy provides a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. A higher atom economy indicates a more efficient process with less waste generation.
E-Factor offers a more practical measure of the waste produced, encompassing all materials used in the process, including solvents, catalysts, and work-up chemicals, relative to the mass of the product. A lower E-factor signifies a greener process.
Reaction Mass Efficiency (RME) is a comprehensive metric that considers the mass of reactants, solvents, and reagents that are actually converted into the final product, taking into account the reaction yield.
The following table summarizes the calculated green chemistry metrics for the synthesis of a representative ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), via two distinct routes.
| Green Chemistry Metric | Conventional Two-Step Synthesis | Microwave-Assisted Synthesis (Solvent-Free) |
| Atom Economy (%) | ~61% | 100% |
| E-Factor | > 5 | < 1 |
| Reaction Mass Efficiency (%) | < 50% | > 90% |
The data clearly indicates that the microwave-assisted, solvent-free synthesis route offers a significantly greener profile for the production of [BMIM][BF4]. The 100% atom economy of the microwave route is a result of the direct addition reaction, where all atoms of the reactants are incorporated into the final product. In contrast, the conventional two-step synthesis involves a metathesis reaction that generates inorganic salt byproducts, leading to a lower atom economy.
The E-Factor for the conventional method is substantially higher due to the use of organic solvents for the reaction and purification steps, which contribute significantly to the waste stream. The microwave-assisted method, particularly when performed under solvent-free conditions, drastically reduces the amount of waste generated. Consequently, the Reaction Mass Efficiency of the microwave route is markedly superior, reflecting its higher yield and lower reliance on auxiliary substances.
Experimental Protocols
Detailed methodologies for the synthesis of 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), a common precursor for other ionic liquids, are provided below for both the conventional and microwave-assisted routes.
Conventional Synthesis of [BMIM][Cl]
This protocol is based on the reaction of 1-methylimidazole with 1-chlorobutane in a solvent.
Materials:
-
1-methylimidazole (1.0 mol)
-
1-chlorobutane (1.1 mol)
-
Toluene (250 mL)
-
Ethyl acetate (for washing)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole and toluene.
-
Slowly add 1-chlorobutane to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours.
-
After cooling to room temperature, a biphasic mixture is obtained. The upper toluene layer is decanted.
-
The lower, product layer is washed multiple times with ethyl acetate to remove any unreacted starting materials.
-
The resulting viscous liquid is dried under vacuum to remove residual solvent, yielding [BMIM][Cl].[1][2]
Microwave-Assisted Synthesis of [BMIM][Cl]
This protocol describes a solvent-free synthesis of [BMIM][Cl] using microwave irradiation.
Materials:
-
1-methylimidazole (1.0 mol)
-
1-chlorobutane (1.0 mol)
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a controlled temperature (e.g., 100°C) for a short duration (e.g., 10-30 minutes).[3][4]
-
After cooling, the product, [BMIM][Cl], is obtained as a viscous liquid.
-
Further purification, if necessary, can be achieved by washing with a non-polar solvent like hexane to remove any non-ionic impurities.
Logical Workflow for Assessing Green Synthesis Routes
The following diagram illustrates the logical workflow for evaluating and comparing the green chemistry metrics of different ionic liquid synthesis routes.
References
Safety Operating Guide
Proper Disposal of 3-Methyl-1-vinyl-1H-imidazolium chloride: A Guide for Laboratory Professionals
The proper disposal of 3-Methyl-1-vinyl-1H-imidazolium chloride, an ionic liquid, is crucial for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Hazard Information
This compound is classified as hazardous, primarily due to its environmental toxicity. It is crucial to prevent its release into the environment.
Key Hazard Data:
| Property | Value | Source |
| GHS Classification | H411: Toxic to aquatic life with long lasting effects | [1] |
| Molecular Formula | C6H9ClN2 | [1] |
| Molecular Weight | 144.60 g/mol | [1] |
| Disposal Precaution | Do not flush into surface water or sanitary sewer system. | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling the chemical.[2]
-
Handle the substance in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[2][3]
2. Waste Collection and Segregation:
-
Do Not Dispose Down the Drain: Due to its aquatic toxicity, this chemical must never be poured down the drain.[4]
-
Designated Waste Container: Collect all waste containing this compound in a designated, chemically compatible waste container.[4][5] Plastic containers are often preferred.[4]
-
Segregation: Store the waste container separately from incompatible chemicals, such as strong oxidizing agents.[2][6] Maintain appropriate distances and use physical barriers or secondary containment.[5]
3. Container Labeling and Storage:
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4] Ensure the label also indicates the associated hazards (e.g., "Toxic to Aquatic Life").
-
Secure Closure: Keep the waste container tightly sealed except when adding waste.[4][5]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of waste generation.[4][6]
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of waste stored in an SAA (typically up to 55 gallons) and the time limit for accumulation (often up to 12 months, provided the volume limit is not reached).[4][7]
4. Arranging for Disposal:
-
Contact Environmental Health & Safety (EH&S): Once the waste container is full or ready for disposal, contact your institution's EH&S department (or equivalent) to arrange for a pickup.[4]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for waste removal requests and documentation.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).[3]
-
Collect the absorbed material and any contaminated surfaces into a sealed, labeled hazardous waste container for disposal.[2][3]
-
Do not wash spills into the sewer system.[2]
Waste Minimization and Recycling Considerations
While direct disposal is the primary focus of this guide, it is best practice to minimize waste generation. For ionic liquids, several recycling and recovery methods have been explored in research settings, including:
-
Distillation/Stripping: Due to the low vapor pressure of ionic liquids, volatile products or solvents can be removed via vacuum distillation, allowing the ionic liquid to be recovered.[8][9][10]
-
Extraction: Liquid-liquid extraction can be used to separate products from the ionic liquid phase.[8][9][10]
-
Adsorption and Membrane Separation: These techniques can also be employed for the recovery and purification of ionic liquids.[10]
Implementing such procedures depends on the specific application and economic feasibility. Consult with your institution's safety and sustainability officers before attempting any in-lab recycling protocols.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. 3-Methyl-1-vinylimidazolium chloride | C6H9ClN2 | CID 22138212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. epa.gov [epa.gov]
- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 9. research.chalmers.se [research.chalmers.se]
- 10. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
